Caffeic Acid Phenethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-29-2, 104594-70-9 | |
| Record name | (E)-Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID PHENETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Mechanism of Action
Executive Summary
Caffeic acid phenethyl ester (CAPE) is a polyphenolic ester derived from honeybee propolis, recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways. This technical guide provides an in-depth review of the core molecular mechanisms of CAPE, focusing on its interaction with key signaling cascades such as NF-κB, Nrf2, and STAT3, as well as its influence on inflammatory mediators and apoptosis. This document synthesizes current research, presents quantitative data in a structured format, details key experimental methodologies, and provides visual diagrams of the primary signaling pathways to facilitate a comprehensive understanding for research and development applications.
Introduction
Chemical and Pharmacological Profile
This compound (CAPE) is a hydrophobic, bioactive compound with the molecular formula C₁₇H₁₆O₄.[1] It is a principal active component of propolis, a resinous substance collected by honeybees.[3] The structure of CAPE, featuring hydroxyl groups within a catechol ring, is fundamental to its biological activities.[1][2] Its lipophilic nature allows for effective transport across cellular membranes to engage with intracellular targets.[4] CAPE's diverse pharmacological effects are attributed to its capacity to act as a potent antioxidant, an inhibitor of key transcription factors, and a modulator of enzymatic activity involved in inflammation and cell proliferation.[1][5]
Core Mechanisms of Action
The therapeutic effects of CAPE are multifaceted, involving the modulation of several interconnected signaling pathways.
Potent Inhibition of the NF-κB Signaling Pathway
The inhibition of Nuclear Factor-kappa B (NF-κB) is considered the primary molecular basis for CAPE's anti-inflammatory, immunomodulatory, and anti-cancer effects.[2][6] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[7]
CAPE disrupts this cascade at multiple points:
-
Inhibition of IKK Complex: Some studies suggest CAPE directly inhibits the IKK complex, preventing the initial phosphorylation of IκBα.[7][8]
-
Prevention of p65 Translocation: CAPE has been shown to prevent the translocation of the active p65 subunit of NF-κB into the nucleus.[3][6]
-
Inhibition of DNA Binding: CAPE effectively blocks the binding of the NF-κB complex to its target DNA sequences, thereby preventing gene transcription. This action is specific, as it does not affect the DNA binding of other transcription factors like AP-1 or Oct-1.[3][6][9]
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Biological Activities and Mechanisms of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, renowned for its extensive spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the primary pharmacological properties of CAPE, including its anti-inflammatory, immunomodulatory, anticancer, antioxidant, neuroprotective, and antimicrobial effects. We delve into the molecular mechanisms underpinning these activities, with a focus on key signaling pathways such as NF-κB, Nrf2, and apoptosis-related cascades. This document summarizes quantitative data from preclinical studies in structured tables, presents detailed protocols for key experimental assays, and utilizes graphical diagrams to illustrate complex molecular interactions, serving as an in-depth resource for the scientific community engaged in natural product research and therapeutic development.
Anti-inflammatory and Immunomodulatory Activities
CAPE is a potent anti-inflammatory and immunomodulatory agent, primarily exerting its effects through the strong and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Mechanism of Action: NF-κB Inhibition
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or IL-1β, trigger the activation of the IκB-kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
CAPE intervenes by preventing the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[3][5] This action provides the molecular basis for its widespread anti-inflammatory effects.[3]
Signaling Pathway: CAPE Inhibition of NF-κB
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Chemical Synthesis of this compound and Its Derivatives [mdpi.com]
- 3. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Caffeic acid phenethyl ester natural sources and extraction
An In-depth Technical Guide to Caffeic Acid Phenethyl Ester (CAPE): Natural Sources, Extraction, and Biological Mechanisms
Introduction
This compound (CAPE) is a potent bioactive compound found in nature, most notably as a key component of honeybee propolis.[1][2] First isolated by Grunberger et al., this hydrophobic polyphenol is formed through the esterification of caffeic acid and phenethyl alcohol.[1][3] CAPE has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, antimicrobial, and cytotoxic properties.[1][4] Its therapeutic potential is being explored for various pathologies, from cancer and neurodegenerative diseases to infections and inflammatory disorders.[1][3]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of CAPE, detailed methodologies for its extraction and purification, and an in-depth look at the key cellular signaling pathways it modulates.
Natural Sources of this compound
The primary and most studied natural source of CAPE is propolis, a resinous substance collected by honeybees from plant sources, particularly from the buds of poplar trees (Populus species).[5] However, the concentration of CAPE in propolis varies significantly depending on the geographical region, the local flora visited by the bees, and the season.[3][4] For instance, propolis from China has been reported to have high concentrations of CAPE, while Brazilian propolis may contain virtually none.[4] CAPE is also found in lower concentrations in various plants and even in some honey from temperate zones.[1][5]
Table 1: Concentration of CAPE in Various Natural Sources
| Natural Source | Geographic Origin | CAPE Concentration (mg/g) | Reference |
| Propolis | Turkey | 1.41 - 30.15 | [6] |
| Propolis | Turkey | 1.75 - 28.54 | [7] |
| Propolis | China | 15 - 29 | [4] |
| Propolis | Italy | 9.90 - 12.90 | [7] |
| Propolis | Mexico (Ures) | 11.4 | [3] |
| Populus buds | N/A | 1.611 ± 0.272 | [3] |
Extraction and Purification Methodologies
Obtaining pure CAPE from its natural sources involves a multi-step process of extraction, followed by purification. The choice of extraction method is critical as it affects yield, purity, and cost-effectiveness.
Below is a generalized workflow for the extraction and purification of CAPE from propolis.
Figure 1: General experimental workflow for CAPE extraction and purification.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
Solvent extraction is the most common and straightforward method for obtaining CAPE from propolis.[8] It operates on the principle of CAPE's solubility in organic solvents like ethanol, methanol, or ethyl acetate.[8]
-
1. Sample Preparation:
-
2. Extraction:
-
Place the prepared propolis powder into an Erlenmeyer flask.
-
Add a measured volume of the selected solvent. 70% ethanol is a commonly used and effective solvent.[9] A solvent-to-powder ratio of 10:1 (v/w) can be used (e.g., 200 mL of solvent for 20 g of propolis).[8]
-
Seal the flask and allow the mixture to macerate for a period ranging from 24 hours to several days (e.g., 72 hours) at room temperature, with occasional shaking.[8][9]
-
-
3. Filtration and Concentration:
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[10]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature around 40°C to remove the solvent.[10]
-
The resulting viscous material is the crude propolis extract, rich in CAPE.
-
-
4. Storage:
-
Store the crude extract at 4°C in a dark container until further purification and analysis.[10]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing mass transfer and extraction efficiency, often in a shorter time frame than maceration.[8][9]
-
1. Sample Preparation:
-
Prepare the propolis powder as described in Protocol 1.
-
-
2. Extraction:
-
Place the propolis powder (e.g., 2 g) and solvent (e.g., 70% ethanol) in an extraction vessel.[9]
-
Immerse the vessel in an ultrasonic bath.
-
Apply ultrasonic waves (e.g., frequency of 18 to 25 kHz) for a specified duration (e.g., 25 minutes).[11] The ultrasonic intensity and time should be optimized to maximize yield without degrading CAPE.[8]
-
-
3. Filtration and Concentration:
-
Follow the filtration and concentration steps as outlined in Protocol 1.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[12] The solvent properties of supercritical CO₂ can be tuned by changing pressure and temperature. For polar compounds like CAPE, a polar co-solvent such as ethanol is often added to improve extraction yield.[12][13]
-
1. Sample Preparation:
-
Prepare the propolis powder as described in Protocol 1.
-
-
2. SFE Procedure:
-
Load the propolis powder into the extraction cell of a supercritical fluid extractor (e.g., SFT-110).[12]
-
Set the desired extraction parameters. Optimal conditions must be determined experimentally, but a starting point could be:
-
Pump supercritical CO₂ (and the co-solvent, if used) through the extraction cell. The CAPE and other soluble compounds will be dissolved in the fluid.
-
The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
-
-
3. Collection and Storage:
-
Collect the extract from the separation vessel.
-
Store the extract at 4°C in a dark container.
-
Table 2: Comparison of Extraction Methods
| Method | Advantages | Disadvantages |
| Solvent Extraction | Simple, low equipment cost, scalable.[8] | Time-consuming, large solvent consumption, potential for thermal degradation if heated.[9] |
| Ultrasound-Assisted | Fast, efficient, reduced solvent usage compared to maceration.[8][9] | Potential for degradation of active components if intensity is not controlled.[8] |
| Supercritical Fluid | "Green" technology (non-toxic solvent), high selectivity, solvent-free final product.[12][14] | High initial equipment cost, requires optimization of multiple parameters.[8] |
Purification and Quantification
Crude extracts typically contain a mixture of compounds. Further purification is required to isolate CAPE.
-
Purification: Column chromatography is a common technique used to separate CAPE from other co-extracted substances.[8] The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system is used to elute the compounds at different rates, allowing for the collection of purified CAPE fractions.
-
Quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical methods for the precise quantification of CAPE.
Table 3: Analytical Methods for CAPE Quantification
| Method | Column | Mobile Phase | Detection | Reference |
| LC-ESI-MS | Luna RP-C18 | Water-acetonitrile linear gradient | Electrospray Ionization Mass Spectrometry (ESI-MS) | [7][15] |
| HPLC-UV | C18 | Varies (e.g., Acetonitrile/Water mixtures) | UV Detector | [7] |
| UPLC-ESI-MS/MS | C18 (2.1 mm x 50 mm, 1.7 µm) | Gradient of water and acetonitrile with formic acid | Tandem Mass Spectrometry (MS/MS) | [7] |
Key Signaling Pathways Modulated by CAPE
CAPE exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Its ability to interfere with key inflammatory and cell survival cascades is central to its therapeutic potential.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response.[3] In many diseases, including cancer and chronic inflammatory conditions, this pathway is constitutively active. CAPE is a well-documented and potent inhibitor of NF-κB activation.[2][16] It can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the expression of pro-inflammatory genes like IL-1β, IL-6, and COX-2.[3][17]
Figure 2: CAPE-mediated inhibition of the NF-κB signaling pathway.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[3] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes. CAPE has been shown to be an activator of the Nrf2 pathway, contributing significantly to its neuroprotective and antioxidant effects.[3]
Figure 3: CAPE-mediated activation of the Nrf2 antioxidant pathway.
Modulation of Wnt Signaling
In the context of prostate cancer, CAPE has been shown to uniquely modulate Wnt signaling pathways, which are crucial for cell fate and proliferation. It simultaneously suppresses the oncogenic canonical (β-catenin-dependent) Wnt pathway while activating the tumor-suppressive non-canonical Wnt pathway.[18] This dual action helps to reduce cancer cell migration and invasion.[18]
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]
- 9. Different extraction methods of biologically active components from propolis: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. SI8711835A8 - Process for preparing a liquid ethanol extract of propolis - Google Patents [patents.google.com]
- 12. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Caffeic Acid Phenethyl Ester (CAPE)
This compound (CAPE) is a polyphenolic compound derived from honeybee propolis that has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2][3] Despite its therapeutic promise, the clinical translation of CAPE is hindered by challenges related to its physicochemical properties, which directly impact its bioavailability and pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of the current understanding of CAPE's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Bioavailability and Physicochemical Properties
The therapeutic efficacy of an orally administered drug is fundamentally linked to its bioavailability, which is the fraction of the dose that reaches systemic circulation unchanged.[4][5] CAPE's structure, featuring two hydroxyl groups and a phenethyl motif, provides high lipophilicity and membrane permeability, suggesting better stability and bioavailability than its parent compound, caffeic acid.[6] However, its practical application is limited by low aqueous solubility and extensive presystemic metabolism, which are significant barriers to achieving adequate systemic exposure.[1][7]
Factors Limiting Oral Bioavailability
-
Poor Water Solubility : Limits the dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[1][7]
-
First-Pass Metabolism : Upon absorption and transport via the hepatic portal system, CAPE is subject to extensive metabolism in the liver before it can enter general circulation.[8]
-
In Vivo Instability : Studies show CAPE is rapidly hydrolyzed in vivo, primarily to caffeic acid, which is then considered a major active metabolite.[6][9][10]
Strategies to overcome these limitations, such as the use of lipid-based delivery systems or nanoparticles, are active areas of research to enhance the therapeutic potential of CAPE.[11][12][13]
Pharmacokinetics
Pharmacokinetic studies are crucial for determining the optimal dosing regimens and understanding the disposition of a drug within the body.[4] The majority of CAPE's pharmacokinetic data comes from preclinical studies in rodent models.
Absorption
Following oral administration in rats, CAPE absorption is influenced by its formulation.[2] The compound is absorbed across the lining of the GI tract before entering the hepatic portal system.[8] However, due to rapid metabolism, intact CAPE levels in plasma are often low.[10]
Distribution
After intravenous administration in rats, CAPE exhibits a high volume of distribution, indicating extensive distribution into tissues.[14] This property is consistent with its lipophilic nature. Studies have also shown that CAPE has the ability to cross the blood-brain barrier, which is significant for its potential use in preventing neurodegenerative diseases.[6]
Metabolism
Metabolism is a critical determinant of CAPE's pharmacokinetic profile.
-
Hydrolysis : The primary metabolic pathway for CAPE is hydrolysis of the ester bond, catalyzed by carboxylesterases, to yield caffeic acid and phenethyl alcohol.[9][10][15] This process is notably rapid in rat plasma but significantly slower in human plasma, suggesting potential species-specific differences in its metabolic fate.[9][15]
-
Transesterification : If administered with alcohol-based solvents, CAPE can undergo transesterification, forming new bioactive caffeic acid esters.[10]
The rapid conversion to caffeic acid suggests that some of the biological activities attributed to CAPE in vivo may be mediated by its primary metabolite.[10]
Excretion
Following oral administration in rats, the major metabolite, caffeic acid, is found at high levels in urine collected within 24 hours, along with low levels of intact CAPE.[9][10] The elimination half-life of CAPE after intravenous administration in rats is short, ranging from approximately 21 to 27 minutes, and appears to be independent of the dose administered.[14]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of CAPE from preclinical studies.
Table 1: Pharmacokinetic Parameters of CAPE in Rats Following Intravenous (IV) Administration [14]
| Dose (mg/kg) | AUC (ng·h/mL) | Total Body Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Elimination Half-Life (min) |
| 5 | 572 ± 113 | 172 ± 33.7 | 5209 ± 1113 | 21.2 ± 2.8 |
| 10 | 2580 ± 543 | 71.7 ± 15.1 | 2270 ± 290 | 22.1 ± 1.8 |
| 20 | 9500 ± 1950 | 42.1 ± 8.7 | 1555 ± 359 | 26.7 ± 5.5 |
| Data presented as mean ± SD. Data derived from a study in Sprague-Dawley rats. The increase in AUC is disproportionately greater than the dose increase, and clearance decreases with increasing dose, indicating nonlinear pharmacokinetics.[14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols from key pharmacokinetic studies of CAPE.
Protocol: IV Pharmacokinetics in Rats[14]
-
Animal Model : Male Sprague-Dawley rats.
-
Drug Administration : CAPE was administered as a single dose (5, 10, or 20 mg/kg) via intravenous injection.
-
Sample Collection : Blood samples were collected from the jugular vein at predetermined time points post-administration. Plasma was separated by centrifugation.
-
Sample Analysis : Plasma concentrations of CAPE were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][16]
-
Pharmacokinetic Analysis : Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key parameters such as AUC, clearance, volume of distribution, and half-life.[14]
Protocol: In Vitro Plasma Stability Assay[9][10]
-
Biological Matrix : Freshly collected rat and human plasma.
-
Experimental Setup : CAPE was incubated in plasma at 37°C for a period of up to 6 hours. Aliquots were taken at various time points.
-
Inhibitor Study : To identify the enzyme class responsible for metabolism, specific esterase inhibitors were co-incubated with CAPE in rat plasma.
-
Sample Preparation : The reaction was stopped, and proteins were precipitated (e.g., with acetonitrile). The supernatant was collected for analysis.[17]
-
Sample Analysis : The concentrations of CAPE and its metabolite (caffeic acid) were determined by an appropriate analytical method, such as HPLC or LC-MS/MS.[17]
Caption: A typical experimental workflow for determining key pharmacokinetic parameters in a preclinical setting.
Modulation of Cellular Signaling Pathways
CAPE exerts its diverse biological effects by interacting with a multitude of intracellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals targeting specific therapeutic areas.
Inhibition of NF-κB Signaling
A primary mechanism underlying CAPE's potent anti-inflammatory and anti-cancer activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][18] CAPE prevents the translocation of the active p65 subunit from the cytoplasm to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[19]
Caption: CAPE blocks NF-κB activation by inhibiting the IKK complex, preventing downstream gene transcription.
Dual Regulation of Wnt Signaling
In prostate cancer cells, CAPE has been shown to uniquely modulate the Wnt signaling pathways. It simultaneously suppresses the oncogenic canonical (β-catenin dependent) pathway while activating the tumor-suppressive non-canonical pathway, which involves Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2).[20]
Caption: CAPE inhibits canonical Wnt signaling while activating the non-canonical ROR2 pathway in cancer cells.[20]
Activation of AMPK/Foxo3 Signaling
In triple-negative breast cancer models, CAPE has been found to activate AMP-activated protein kinase (AMPK) and promote the nuclear translocation of Forkhead box protein O3 (Foxo3).[21] This activation cascade leads to growth inhibition, apoptosis, and a form of programmed cell death known as ferroptosis.[19][21]
Caption: CAPE induces anti-cancer effects by activating the AMPK signaling axis, leading to Foxo3 nuclear activity.[21]
Conclusion and Future Perspectives
This compound holds considerable therapeutic promise, but its poor oral bioavailability remains a significant hurdle for clinical development. Pharmacokinetic studies reveal rapid metabolism and elimination, particularly in rodent models, with caffeic acid as the major metabolite. The discrepancy in metabolic stability between rat and human plasma underscores the importance of careful interspecies extrapolation.
For drug development professionals, future efforts should focus on:
-
Developing Advanced Formulations : Creating novel drug delivery systems (e.g., nanoparticles, solid lipid nanoparticles, self-emulsifying systems) to enhance solubility and protect CAPE from presystemic metabolism.[7][11][12]
-
Prodrug Strategies : Designing prodrugs of CAPE that can release the active compound at the target site after systemic absorption.
-
Further Clinical Investigation : Conducting pharmacokinetic studies in humans to accurately characterize its ADME profile and determine its true therapeutic window.
A thorough understanding of CAPE's pharmacokinetics and its complex interactions with cellular signaling pathways is indispensable for unlocking its full potential as a therapeutic agent.
References
- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 16. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 17. ijisrt.com [ijisrt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE): An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caffeic Acid Phenethyl Ester (CAPE) is a polyphenolic compound derived from honeybee propolis, renowned for its potent antioxidant and anti-inflammatory activities.[1][2][3][4] This technical guide provides a comprehensive overview of the antioxidant properties of CAPE, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of CAPE. The core of CAPE's antioxidant action lies in its ability to directly scavenge free radicals and to modulate key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.[1][5] This dual action allows CAPE to not only neutralize existing oxidative threats but also to bolster the cell's intrinsic antioxidant defenses. This guide presents a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key antioxidant assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound (CAPE)
CAPE is an ester of caffeic acid and phenethyl alcohol and is considered one of the most biologically active components of propolis.[6][7] Its chemical structure, featuring a catechol ring and a phenethyl moiety, is crucial for its antioxidant and biological activities. The caffeic acid portion, in particular, is a more potent antioxidant than related phenylpropanoids like ferulic acid and p-coumaric acid.[6] The concentration of CAPE in propolis can vary significantly depending on its geographical origin.[1]
Mechanisms of Antioxidant Action
CAPE exerts its antioxidant effects through a multi-faceted approach, which includes direct free radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Direct Free Radical Scavenging
The phenolic hydroxyl groups on the catechol ring of CAPE are excellent hydrogen donors, enabling it to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydroxyl radicals, and peroxynitrite. At a concentration of 10 µM, CAPE has been shown to completely block the production of ROS in human neutrophils and in the xanthine/xanthine oxidase system.[3] This direct scavenging activity is a primary contributor to its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.[2][4]
Modulation of the Nrf2 Signaling Pathway
A key mechanism of CAPE's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or electrophilic compounds like CAPE can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[10][11]
CAPE has been shown to increase the nuclear levels of Nrf2 protein and enhance the expression of Nrf2-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[5][9][10] This upregulation of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), strengthens the cell's ability to combat oxidative stress.[8][12] The activation of the Nrf2 pathway by CAPE is, in part, mediated by the modulation of upstream signaling kinases such as MAPKs (ERK, JNK, and p38).[8]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress.[2] CAPE is a potent and specific inhibitor of NF-κB activation.[2][5] It can interfere with the TNF-α dependent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition is achieved, in part, through the direct inhibition of the IκB kinase (IKK) complex.[5] By suppressing the NF-κB pathway, CAPE reduces the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of oxidative stress.[2] The inhibitory effect of CAPE on NF-κB is also linked to its ability to activate the Nrf2 pathway, suggesting a crosstalk between these two crucial signaling cascades.[5]
Other Antioxidant Mechanisms
-
Inhibition of Pro-oxidant Enzymes: CAPE can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and 5-lipoxygenase.[3][6]
-
Chelation of Metal Ions: CAPE possesses iron-binding capacity, which can interfere with the Fenton reaction, a major source of hydroxyl radicals.[6]
-
Modulation of Mitochondrial Function: CAPE can reduce mitochondrial ROS production and protect against oxidative stress-induced apoptosis by regulating mitochondrial function.[13]
Quantitative Antioxidant Properties of CAPE
The antioxidant efficacy of CAPE has been quantified in numerous studies using a variety of assays. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Antioxidant Activity of CAPE
| Assay | Model System | CAPE Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 58.8 ± 6.7 µg/mL | Potent free radical scavenging activity. | [14] |
| ABTS Radical Scavenging | Chemical Assay | TEAC value significantly higher than Trolox | Strong radical cation scavenging ability. | [15] |
| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | TEAC value significantly higher than Trolox | Potent reducing power. | [15] |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Chemical Assay | TEAC value significantly higher than Trolox | High cupric ion reducing capacity. | [15] |
| ROS Production Inhibition | Human Neutrophils | 10 µM | Complete blockage of ROS production. | [3] |
| ROS Production Inhibition | Xanthine/Xanthine Oxidase System | 10 µM | Complete blockage of ROS production. | [3] |
| Cellular Antioxidant Activity (CAA) | M12.C3.F6 Lymphoma Cells | 5 µM | Significant reduction in intracellular ROS induced by H₂O₂. | [14] |
| Cellular Antioxidant Activity (CAA) | RAW 264.7 Macrophages | 5 µM | Prevention of H₂O₂-induced oxidative stress. | [14] |
Table 2: In Vivo and Cellular Antioxidant Effects of CAPE
| Model System | CAPE Treatment | Parameter Measured | Observed Effect | Reference |
| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Malondialdehyde (MDA) | Significant reduction in MDA levels compared to untreated diabetic rats. | [12] |
| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Superoxide Dismutase (SOD) Activity | Reduced the elevated SOD activity towards control levels. | [12] |
| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Catalase (CAT) Activity | Reduced the elevated CAT activity towards control levels. | [12] |
| Amiodarone-induced pulmonary fibrosis in rats (lung) | 5 µmol/Kg | Malondialdehyde (MDA) | Significantly decreased MDA levels. | [4] |
| Amiodarone-induced pulmonary fibrosis in rats (lung) | 5 µmol/Kg | Superoxide Dismutase (SOD) Activity | Significantly decreased SOD activity. | [4] |
| HepG2 Cells | 20 µM for 6h | Nuclear Nrf2 Protein Levels | Time-dependent increase in nuclear Nrf2 levels. | [9] |
| HSC-T6 Cells | Not specified | SOD, CAT, GSH Activities | Increased expression levels of SOD, CAT, and GSH activities. | [8] |
| HSC-T6 Cells | Not specified | Nuclear Nrf2 Translocation | Promoted Nrf2 protein translocation from the cytosol to the nucleus. | [8] |
Experimental Protocols for Key Antioxidant Assays
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve CAPE in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
To 2 ml of each CAPE dilution, add 2 ml of the 0.1 mM DPPH solution.
-
Prepare a control sample containing 2 ml of methanol and 2 ml of the DPPH solution.
-
Prepare a blank sample containing 2 ml of the respective CAPE dilution and 2 ml of methanol.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of CAPE.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of CAPE in the same solvent used to dilute the ABTS•+ working solution.
-
Assay:
-
To 1 ml of the ABTS•+ working solution, add 10 µl of each CAPE dilution.
-
Prepare a control sample containing 1 ml of the ABTS•+ working solution and 10 µl of the solvent.
-
-
Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of CAPE with that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within cultured cells. The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will quench the ROS and inhibit the formation of DCF.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until confluent.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of CAPE and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.
Visualizing the Antioxidant Mechanisms of CAPE
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the antioxidant properties of CAPE.
Signaling Pathways
Caption: CAPE's dual antioxidant mechanism: Nrf2 activation and NF-κB inhibition.
Experimental Workflow
Caption: A tiered workflow for evaluating the antioxidant potential of CAPE.
Structure-Activity Relationship
Caption: Key functional groups of CAPE responsible for its antioxidant activity.
Conclusion and Future Directions
This compound has consistently demonstrated robust antioxidant properties across a wide range of experimental models. Its ability to both directly neutralize reactive oxygen species and to enhance the endogenous antioxidant capacity of cells through the modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for diseases with an underlying oxidative stress component. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of CAPE's antioxidant potential.
Future research should focus on several key areas. Firstly, further in vivo studies are needed to establish the bioavailability, pharmacokinetics, and optimal dosing of CAPE for achieving therapeutic antioxidant effects. Secondly, the development of novel delivery systems could help overcome the challenges associated with CAPE's low solubility and improve its clinical applicability.[1] Finally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from oxidative stress-related pathologies. The continued exploration of CAPE and its derivatives holds significant promise for the development of novel antioxidant therapies.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zellx.de [zellx.de]
- 8. content.abcam.com [content.abcam.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Free radical scavenging activity [protocols.io]
- 11. arborassays.com [arborassays.com]
- 12. assaygenie.com [assaygenie.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. sunlongbiotech.com [sunlongbiotech.com]
- 15. iomcworld.com [iomcworld.com]
A Comprehensive Technical Guide on the Anticancer Properties of Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] Accumulating evidence has highlighted its significant potential as an anticancer agent, demonstrating cytostatic, antiproliferative, and pro-apoptotic effects across a wide range of cancer types.[3][4][5] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and quantitative efficacy of CAPE, along with relevant experimental protocols to facilitate further research and development.
Mechanisms of Anticancer Activity
CAPE exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes involved in tumor progression and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. CAPE has been shown to be a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic activity is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: CAPE modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[7]
-
Extrinsic Pathway: CAPE can also trigger the extrinsic pathway by upregulating the expression of death receptors such as Fas and their ligands.[8] This engagement leads to the activation of caspase-8, which can directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[8]
-
p53-Dependent and Independent Apoptosis: CAPE has been shown to activate the p53 tumor suppressor pathway, a key regulator of apoptosis.[9] However, it can also induce apoptosis in cancer cells with mutated or non-functional p53, suggesting the involvement of p53-independent mechanisms.[9]
Cell Cycle Arrest
CAPE can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[10][11] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[11] For instance, CAPE has been observed to downregulate the expression of CDK4 and CDK6, leading to G1 phase arrest.[11]
Anti-Metastatic and Anti-Invasive Properties
Metastasis is a major cause of cancer-related mortality. CAPE has demonstrated the ability to suppress the migration and invasion of cancer cells.[3][12] This is partly achieved by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[3][12][13] Furthermore, CAPE can modulate the epithelial-mesenchymal transition (EMT), a process crucial for metastasis, by affecting the expression of key EMT markers.[12][14]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. CAPE exhibits anti-angiogenic properties by inhibiting the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[3] It can also directly inhibit the proliferation and tube formation of endothelial cells, thereby restricting the tumor's blood supply.[3]
Key Signaling Pathways Modulated by CAPE
CAPE's anticancer activities are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation.[6][15] In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[6] CAPE is a well-documented and specific inhibitor of NF-κB activation.[3][16] It blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of NF-κB target genes involved in cell survival and inflammation.[11][15]
Figure 1: CAPE-mediated inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers, contributing to cell proliferation, survival, and angiogenesis.[17][18] Aberrant STAT3 signaling promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression and anti-apoptosis, such as Bcl-2 and survivin.[18] CAPE has been shown to inhibit the activation of STAT3, thereby downregulating its downstream targets and suppressing tumor growth.[14]
Figure 2: Inhibition of the STAT3 signaling pathway by CAPE.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, survival, and metabolism.[19][20] Hyperactivation of this pathway is a common event in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[20][21] CAPE has been found to suppress the PI3K/Akt pathway, contributing to its anticancer effects.[3] By inhibiting this pathway, CAPE can promote apoptosis and inhibit cell proliferation in cancer cells.[3]
Figure 3: CAPE's inhibitory action on the PI3K/Akt signaling pathway.
Quantitative Efficacy Data
The cytotoxic and antiproliferative effects of CAPE have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of CAPE in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 20 | 72 | [22] |
| Breast Cancer | MDA-MB-231 | 40 | 72 | [22] |
| Ovarian Cancer | OV7 | 50-100 | 6-24 | [23] |
| Ovarian Cancer | CRL1572 | 50-100 | 6-24 | [23] |
| Ovarian Cancer | HTB76 | 50-100 | 12-24 | [23] |
| Colon Cancer | HCT116 | Not specified | Not specified | [24] |
| Gastric Cancer | AGS | Not specified | Not specified | [24] |
| Cholangiocarcinoma | Mz-ChA-1 | 20-50 | Not specified | [6] |
| Cervical Cancer | HeLa | ~20-30 | 24-48 | [10] |
| Cervical Cancer | Siha | ~20-30 | 24-48 | [10] |
| Nasopharyngeal Carcinoma | CNE-1 | Not specified | Not specified | [11] |
| Nasopharyngeal Carcinoma | CNE-2 | Not specified | Not specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay type.
Experimental Protocols
This section outlines common methodologies used to investigate the anticancer properties of CAPE.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of CAPE on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
CAPE Treatment: Treat the cells with various concentrations of CAPE (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with CAPE at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by CAPE.
Protocol:
-
Protein Extraction: Lyse CAPE-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, p-STAT3, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 4: A generalized workflow for Western Blotting analysis.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent and broad-spectrum anticancer activities. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, and PI3K/Akt, underscores its potential as a multi-targeted therapeutic agent.[3] The induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis further contribute to its anticancer profile.[3][25]
While preclinical studies are encouraging, further research is necessary to fully elucidate its therapeutic potential. Future investigations should focus on:
-
In vivo efficacy and safety: More extensive in vivo studies in various animal models are needed to establish the efficacy, pharmacokinetics, and potential toxicity of CAPE.[3][4]
-
Combination therapies: Exploring the synergistic effects of CAPE with conventional chemotherapeutic agents or radiotherapy could lead to more effective cancer treatment strategies with reduced side effects.[11][23]
-
Clinical trials: Well-designed clinical trials are essential to translate the promising preclinical findings into clinical applications for cancer patients.[3][4]
-
Bioavailability and formulation: Addressing the challenges of CAPE's low bioavailability through novel drug delivery systems could enhance its therapeutic efficacy.[25]
References
- 1. scialert.net [scialert.net]
- 2. In vivo and in vitro antıneoplastic actions of this compound (CAPE): therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The anticancer mechanism of this compound (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibited effects of CAPE-pNO2 on cervical carcinoma in vivo and in vitro and its detected metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CAPE-pNO2 Inhibited the Growth and Metastasis of Triple-Negative Breast Cancer via the EGFR/STAT3/Akt/E-Cadherin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antagonistic Effects of CAPE (a Component of Propolis) on the Cytotoxicity and Genotoxicity of Irinotecan and SN38 in Human Gastrointestinal Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A primary mechanism underlying these diverse biological activities is its targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms by which CAPE obstructs the NF-κB signaling cascade. We will dissect the key inhibitory actions of CAPE on various components of the pathway, present quantitative data from seminal studies, and provide detailed experimental protocols for the key assays used to elucidate this inhibitory pathway.
The NF-κB Signaling Pathway: A Brief Overview
The NF-κB family of transcription factors, most commonly the p50/p65 (RelA) heterodimer, is sequestered in the cytoplasm in an inactive state through its association with the inhibitor of κB (IκB) proteins, predominantly IκBα. Upon stimulation by a diverse range of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), or oxidative stress, the canonical NF-κB pathway is activated. This activation hinges on the IκB kinase (IKK) complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα at specific serine residues, tagging it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby initiating the transcription of pro-inflammatory and pro-survival genes.
CAPE's Multi-Faceted Inhibition of the NF-κB Pathway
CAPE exerts its inhibitory effects on the NF-κB pathway at multiple junctures, leading to a comprehensive blockade of this critical signaling cascade. The primary mechanisms of inhibition are detailed below.
Inhibition of IκB Kinase (IKK) Activity
A crucial upstream event in NF-κB activation is the phosphorylation of IκBα by the IKK complex.[1] Studies have demonstrated that CAPE can directly interfere with the catalytic activity of IKK, thereby preventing the initial phosphorylation of IκBα.[2] This inhibition of IKK phosphorylation has been observed in a dose-dependent manner in various cell types, including primary human CD4+ T cells.[2] By targeting IKK, CAPE effectively halts the signaling cascade at a very early stage. Some evidence also suggests that CAPE's inhibitory effect on IKK may be linked to its ability to activate the Nrf2 pathway, which has a role in antioxidant responses.
Prevention of IκBα Degradation
The prevention of IκBα phosphorylation by CAPE directly leads to the stabilization of the IκBα protein.[2] Without the phosphorylation signal, IκBα is not recognized by the ubiquitin ligase complex and is therefore not targeted for proteasomal degradation.[3] This results in the continued sequestration of NF-κB in the cytoplasm. While some reports have suggested that CAPE might act as a proteasome inhibitor, the predominant view is that the inhibition of IκBα degradation is a direct consequence of IKK inhibition rather than a direct effect on the proteasome itself in the context of NF-κB signaling.[4]
Blockade of p65 Nuclear Translocation
By preventing the degradation of IκBα, CAPE effectively masks the nuclear localization signal of the p65 subunit of NF-κB.[4] This directly inhibits the translocation of the active NF-κB dimer from the cytoplasm to the nucleus.[2] This has been visually confirmed through immunofluorescence and Western blot analysis of nuclear and cytoplasmic fractions, showing a dose-dependent reduction of p65 in the nucleus of CAPE-treated cells.[5]
Direct Inhibition of NF-κB DNA Binding
Intriguingly, some studies have reported that CAPE can inhibit NF-κB activity even when IκBα degradation is not affected.[4][6] This suggests a more direct mechanism of action on the NF-κB dimer itself. It is proposed that CAPE can directly interact with the p65 subunit, potentially through modification of critical cysteine residues in its DNA-binding domain, thereby preventing its binding to the κB consensus sequences on the DNA.[4] This direct inhibition of DNA binding provides an additional layer of NF-κB suppression by CAPE.
Quantitative Data on CAPE-Mediated NF-κB Inhibition
The inhibitory effects of CAPE on the NF-κB pathway have been quantified in numerous studies. The following tables summarize key quantitative findings from the literature.
Table 1: Dose-Dependent Inhibition of NF-κB Activation by CAPE
| Cell Type | Stimulus | Assay | CAPE Concentration (µM) | Observed Effect | Reference |
| Human CD4+ T cells | PMA + Ionomycin | EMSA | 10, 20, 50, 100 | Dose-dependent decrease in NF-κB DNA binding | [2] |
| Human CD4+ T cells | PMA + Ionomycin | Western Blot | 10, 20, 50, 100 | Dose-dependent inhibition of IKKα/β and IκBα phosphorylation | [2] |
| Jurkat T cells | PMA + Ionomycin | Luciferase Reporter Assay | Not specified | Inhibition of NF-κB-dependent transcriptional activity | [6] |
| Human Histiocytic and Coronary Artery Endothelial Cells | ROS-generating agents | Not specified | Not specified | Suppression of NF-κB activation |
Table 2: Effects of CAPE on NF-κB Subcellular Localization
| Cell Type | Stimulus | Assay | CAPE Concentration | Effect on p65 Localization | Reference |
| Various | TNF-α | Not specified | Not specified | Prevented translocation of the p65 subunit to the nucleus | [4] |
| RAW 264.7 cells | LPS | Immunocytochemistry & Western Blot | Not specified | Significantly inhibited LPS-induced nuclear translocation of p65 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CAPE's multifaceted inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Experimental workflow for Western Blot analysis.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for the key experimental techniques used to investigate the inhibitory effects of CAPE on the NF-κB pathway.
Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus DNA sequence.
a. Nuclear Protein Extraction:
-
Cell Treatment: Culture cells to the desired confluency and treat with the appropriate stimulus (e.g., TNF-α, LPS) with or without varying concentrations of CAPE for the indicated time.
-
Harvesting: Scrape adherent cells or pellet suspension cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Lysis of Cytoplasmic Membrane: Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to allow cells to swell.
-
Disruption: Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.
-
Isolation of Nuclei: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Extraction: Incubate on ice with intermittent vortexing to facilitate the extraction of nuclear proteins.
-
Clarification: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Quantification: Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.
b. EMSA Procedure:
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (typically 5-10 µg), labeled probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature to allow for protein-DNA binding.
-
Native Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.
-
Detection: For radioactive probes, expose the dried gel to X-ray film. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
Western Blotting for Phosphorylated Proteins and Subcellular Localization
Western blotting is employed to detect and quantify specific proteins, such as the phosphorylated forms of IKK and p65, and to assess the subcellular distribution of NF-κB.
-
Sample Preparation: Prepare cytoplasmic and nuclear extracts as described in the EMSA protocol, or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-p65, anti-IκBα, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control).
-
Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging the emitted light with a CCD camera-based imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene driven by an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Treatment: After allowing time for plasmid expression, treat the cells with the desired stimulus and/or CAPE.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: In a luminometer plate, add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the unstimulated control.
Co-Immunoprecipitation (Co-IP) for IKK Complex Analysis
Co-IP is used to study protein-protein interactions, such as the association of IKK subunits, and how these interactions might be affected by CAPE.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for one of the IKK subunits (e.g., anti-IKKα).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the IKK complex (e.g., anti-IKKβ, anti-NEMO) to confirm their interaction.
Conclusion
This compound is a potent and specific inhibitor of the NF-κB signaling pathway, acting at multiple levels to effectively shut down this critical pro-inflammatory cascade. Its ability to inhibit IKK activity, prevent IκBα degradation, block p65 nuclear translocation, and directly interfere with NF-κB's DNA binding activity underscores its potential as a therapeutic agent for a wide range of inflammatory diseases and cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of CAPE and to explore its full therapeutic potential. The continued study of this natural compound and its derivatives holds great promise for the development of novel and effective treatments for NF-κB-driven pathologies.
References
- 1. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Caffeic Acid Phenethyl Ester (CAPE) on the Nrf2 and HO-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE), a bioactive component derived from honeybee propolis, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. A primary mechanism underpinning these effects is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) signaling pathway. This technical guide provides an in-depth examination of the molecular interactions of CAPE with this critical cytoprotective pathway. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling cascades and workflows to support further research and drug development endeavors in therapeutic areas targeting oxidative stress.
Introduction
The Nrf2-HO-1 signaling pathway is a pivotal cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to inducers like CAPE, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of a suite of antioxidant and cytoprotective genes, including the profoundly important HO-1.[2][3] HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have significant antioxidant and anti-inflammatory effects.[2]
CAPE's engagement with this pathway is multifaceted, involving both Keap1-dependent and independent mechanisms, highlighting its potential as a therapeutic agent for a variety of pathologies rooted in oxidative stress.[3][4] This document serves as a technical resource for professionals seeking to understand and leverage the modulatory effects of CAPE on the Nrf2/HO-1 axis.
Quantitative Data on CAPE-Mediated Nrf2 and HO-1 Modulation
The following tables summarize the quantitative effects of CAPE on key markers of the Nrf2 and HO-1 signaling pathway, primarily in the context of the HepG2 human hepatoma cell line, a common model for studying hepatic xenobiotic metabolism.
| Parameter | Cell Line | CAPE Concentration | Treatment Duration | Observed Effect | Reference |
| HO-1 mRNA Expression | HepG2 | 20 µM | 12 hours | Significant increase | [5] |
| HO-1 Protein Expression | HepG2 | 20 µM | 12 hours | Significant increase | [5] |
| ARE Promoter Activity | HepG2 | 20 µM | Not specified | Significant stimulation | [3][4] |
| Nrf2 Nuclear Accumulation | HepG2 | Not specified | Not specified | Enhanced | [3][4] |
Signaling Pathways and Experimental Workflows
CAPE-Induced Nrf2/HO-1 Signaling Pathway
The signaling cascade initiated by CAPE leading to the activation of HO-1 expression is depicted below. This pathway involves both direct interaction with Keap1 and activation of upstream kinases like ERK.
Caption: CAPE modulation of the Nrf2/HO-1 signaling pathway.
Experimental Workflow for Quantifying CAPE Effects
The following diagram outlines a typical experimental workflow to quantify the effects of CAPE on the Nrf2/HO-1 pathway.
Caption: Workflow for assessing CAPE's impact on Nrf2/HO-1.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE Luciferase Reporter HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
CAPE stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed ARE Luciferase Reporter HepG2 cells at a density of approximately 40,000 cells/well in 50 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of CAPE in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 50 µL of the CAPE dilutions to the cells. Include vehicle control (DMSO) wells.
-
Incubate for 15-18 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Rock the plate for ~15 minutes at room temperature to ensure cell lysis.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Nuclear and Cytoplasmic Protein Extraction
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the nuclear translocation of Nrf2.
Materials:
-
Cultured cells treated with CAPE
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic extraction (CE) buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, with protease inhibitors)
-
Nuclear extraction (NE) buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, with protease inhibitors)
-
Microcentrifuge and tubes
Protocol:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of CE buffer.
-
Incubate on ice for 10-15 minutes to lyse the cell membrane.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytoplasmic extract).
-
Wash the remaining nuclear pellet with CE buffer without detergent.
-
Resuspend the nuclear pellet in 1-2 volumes of NE buffer.
-
Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (nuclear extract).
-
Determine protein concentration of both fractions using a standard protein assay (e.g., BCA).
Western Blotting for Nrf2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf2 (in the nuclear fraction) and HO-1 (in total cell lysates).
Materials:
-
Nuclear and total protein extracts
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-Lamin B1 for nuclear or anti-β-actin for total)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
RNA Extraction and RT-qPCR for HO-1 mRNA
This method quantifies the relative expression levels of HO-1 mRNA following CAPE treatment.
Materials:
-
Cultured cells treated with CAPE
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR primers for HO-1 and a reference gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Harvest cells and perform RNA extraction according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcriptase kit.
-
Set up the qPCR reaction with primers for HO-1 and the reference gene, cDNA template, and qPCR master mix.
-
Run the qPCR reaction using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in HO-1 mRNA expression relative to the control group, normalized to the reference gene.
Conclusion and Future Directions
This compound is a potent activator of the Nrf2/HO-1 signaling pathway. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to investigate the therapeutic potential of CAPE and its analogues. Future research should focus on elucidating the precise molecular interactions of CAPE with Keap1 and other signaling components, as well as exploring its efficacy in preclinical models of diseases characterized by oxidative stress. The continued investigation of CAPE's mechanism of action will be crucial for its potential translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Caffeic Acid Phenethyl Ester (CAPE) in Animal Models
Introduction: Caffeic acid phenethyl ester (CAPE) is a potent bioactive compound derived from honeybee propolis, exhibiting a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, anti-tumor, and immunomodulatory effects.[1][2][3] Its therapeutic potential has been investigated in numerous preclinical animal models for various human diseases. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of animal models to study CAPE's effects, complete with detailed experimental protocols, quantitative data summaries, and diagrams of key signaling pathways.
Neurodegenerative Disease Models
Application Notes
CAPE has demonstrated significant neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, traumatic brain injury (TBI), and amyotrophic lateral sclerosis (ALS).[4][5][6][7] The primary mechanisms of action involve the suppression of neuroinflammation and oxidative stress, and inhibition of apoptosis.[1][8] In a mouse model of Parkinson's, CAPE attenuated dopaminergic neurodegeneration and was associated with reductions in inducible nitric oxide synthase (iNOS) and caspase 1 expression.[4] For Alzheimer's disease, CAPE treatment in mice injected with Aβ oligomers improved cognitive function by counteracting oxidative stress through the Nrf2/HO-1 pathway and reducing neuroinflammation and neuronal apoptosis.[5][9] Similarly, in a TBI model, CAPE improved cognitive outcomes by reducing the generation of reactive oxygen species (ROS) and subsequent neuronal death.[6]
Quantitative Data Summary: Neurodegenerative Models
| Disease Model | Animal Model | CAPE Dosage & Route | Key Quantitative Findings | Reference |
| Parkinson's Disease | MPTP-induced, C57BL Mice | Not specified | Attenuated dopamine loss; Marked reduction in iNOS and caspase 1 expression. | [4] |
| Alzheimer's Disease | Aβ Oligomer (i.c.v.), Mice | 10 mg/kg, intraperitoneal | Improved learning and memory; Increased expression of Nrf2 and HO-1; Decreased neuronal apoptosis. | [5] |
| Traumatic Brain Injury | Cortical Contusion Injury, C57BL/6 Mice | Not specified (2-week treatment) | Improved cognitive function (novel object recognition & contextual fear conditioning tests); Attenuated ROS generation. | [6] |
| ALS | SOD1(G93A) Transgenic Mice | Not specified (post-onset) | Significantly increased post-onset survival and lifespan; Reduced microglia/astrocyte activation; Decreased levels of phosphorylated p38 MAPK. | [7] |
Experimental Protocol: Alzheimer's Disease Mouse Model
This protocol is based on the methodology for inducing Alzheimer's-like pathology using amyloid-beta oligomer injection.[5]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Disease Induction (Aβ Oligomer Injection):
-
Synthesize or procure Aβ₁₋₄₂ peptides.
-
Prepare Aβ oligomers (AβO) by dissolving the peptide in an appropriate solvent and incubating to allow aggregation.
-
Anesthetize mice and place them in a stereotaxic frame.
-
Perform a single intracerebroventricular (i.c.v.) injection of AβO (e.g., 3 μL of a 100 μM solution) into the lateral ventricle. Sham animals receive a vehicle injection.
-
-
Experimental Groups:
-
Sham Group: Vehicle injection + vehicle treatment.
-
AβO Group: AβO injection + vehicle treatment.
-
AβO + CAPE Group: AβO injection + CAPE treatment.
-
-
CAPE Administration:
-
Prepare CAPE solution (e.g., 10 mg/kg) in a suitable vehicle (e.g., DMSO and saline).
-
Beginning 24 hours after AβO injection, administer CAPE via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 14 days).
-
-
Outcome Assessment:
-
Behavioral Testing: Perform cognitive tests like the Morris Water Maze or Y-maze to assess spatial learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize animals and perfuse with saline. Collect brain tissue for analysis.
-
Biochemical Analysis: Homogenize hippocampal tissue to measure levels of oxidative stress markers (ROS, MDA), antioxidant enzymes (SOD, GSH), and inflammatory cytokines via ELISA or Western blot.
-
Immunohistochemistry: Analyze brain slices for neuronal apoptosis (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 for microglia), and expression of key pathway proteins like Nrf2 and HO-1.
-
Experimental Workflow Diagram
Caption: Workflow for a mouse model of Alzheimer's disease.
Inflammatory Disease Models
Application Notes
CAPE is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[2][10] This mechanism underlies its efficacy in diverse animal models of inflammation. In models of skin inflammation, topical CAPE application reduced swelling and suppressed pro-inflammatory molecules like TNF-α and COX-2.[11] In a rat model of acute paw edema, CAPE was as effective as the conventional NSAID indomethacin.[12] For inflammatory bowel disease, studies using a DSS-induced colitis model in mice showed that CAPE treatment reduced disease activity, tissue inflammation, and colon fibrosis.[13] Furthermore, in a rat model of intestinal obstruction, CAPE decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and reduced bacterial translocation.[14]
Quantitative Data Summary: Inflammation Models
| Disease Model | Animal Model | CAPE Dosage & Route | Key Quantitative Findings | Reference |
| Skin Inflammation | TPA-induced, Mouse Ear | 0.5% topical solution | Reduced ear swelling and histologic inflammation scores; Suppressed TNF-α, COX-2, iNOS expression. | [11] |
| Chronic Dermatitis | Oxazolone-induced, Mice | 0.5% and 1% topical | Alleviated increases in trans-epidermal water loss, skin thickening, and serum IgE. | [11] |
| Paw Edema | Carrageenan-induced, Sprague-Dawley Rats | 10 and 30 mg/kg, intraperitoneal | Significantly reduced paw volume at 2, 3, and 4 hours post-induction. | [12] |
| Colitis | DSS-induced, C57/BL6 Mice | 30 mg/kg/day, intraperitoneal | Significantly lower Disease Activity Index (DAI), reduced tissue inflammation scores, and resolved colon fibrosis. | [13] |
| Intestinal Obstruction | Surgically-induced, Wistar Rats | 10 µmol/kg/day, intraperitoneal | Decreased serum TNF-α, IL-6, IL-1β; Reduced bacterial translocation to lymph nodes, spleen, and liver. | [14] |
| Sepsis | E. coli-induced, Wistar Rats | 10 µmol/kg, intraperitoneal | Decreased serum ET-1, TNF-alpha, and tissue MDA levels; Increased tissue SOD activity. | [15] |
Experimental Protocol: DSS-Induced Colitis Mouse Model
This protocol is adapted from methodologies used to study chronic colon inflammation and fibrosis.[13]
-
Animals: Female C57/BL6 mice (6-8 weeks old).
-
Disease Induction (Colitis):
-
Administer 2.5% (w/v) Dextran Sulphate Sodium (DSS) in the drinking water ad libitum for 5 consecutive days.
-
On day 6, replace the DSS water with regular drinking water. This marks the beginning of the recovery/treatment phase.
-
-
Experimental Groups:
-
Control Group: Receive regular drinking water throughout the experiment.
-
DSS Group: Receive DSS for 5 days, followed by intraperitoneal (i.p.) injections of a vehicle control for 7 days.
-
DSS + CAPE Group: Receive DSS for 5 days, followed by i.p. injections of CAPE for 7 days.
-
-
CAPE Administration:
-
Starting on day 6, administer CAPE (30 mg/kg) or vehicle once daily via i.p. injection for 7 days.
-
-
Outcome Assessment:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
Tissue Collection: Euthanize mice at the end of the study (e.g., day 13). Measure colon length (shortening is a sign of inflammation).
-
Histopathology: Fix colon tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to score inflammation. Use Masson's trichrome stain to assess fibrosis.
-
Biochemical Analysis: Analyze colon tissue homogenates for levels of inflammatory markers (e.g., MPO, cytokines) via ELISA or other immunoassays.
-
Key Signaling Pathway Diagrams
Inhibition of NF-κB Pathway by CAPE
Caption: CAPE inhibits inflammation by blocking IKK activation.
Activation of Nrf2 Antioxidant Pathway by CAPE
Caption: CAPE promotes antioxidant defense via the Nrf2 pathway.
Cancer Models
Application Notes
CAPE exhibits diverse anti-tumor effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of angiogenesis and metastasis.[16][17] In preclinical models of human breast cancer, CAPE was shown to inhibit the growth of both hormone receptor-positive (MCF-7) and triple-negative (MDA-231) tumors in vivo.[16] The mechanisms involve cell cycle arrest, apoptosis induction, and the reduction of growth factors like NF-κB and VEGF.[16] Notably, CAPE has also been found to inhibit breast cancer stem cells (bCSCs), which are implicated in chemoresistance and tumor recurrence, by inhibiting their self-renewal capacity.[18]
Quantitative Data Summary: Cancer Models
| Disease Model | Animal Model | CAPE Dosage & Route | Key Quantitative Findings | Reference |
| Breast Cancer | MDA-231 Xenograft, Nude Mice | Not specified | Inhibited tumor growth in a concentration-dependent fashion. | [16] |
| Breast Cancer | MCF-7 Xenograft, Nude Mice | Not specified | Inhibited tumor growth; Induced cell cycle arrest and apoptosis. | [16] |
| Prostate Cancer | LNCaP Xenograft, Nude Mice | Not specified | Inhibited the growth of prostate cancer xenografts. | [19] |
Experimental Protocol: Breast Cancer Xenograft Model
This protocol is a general guide for studying the anti-tumor effects of CAPE in a mouse xenograft model.[16]
-
Animals: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium or PBS, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 μL) into the flank of each mouse.
-
-
Experimental Groups:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into a control group and one or more CAPE treatment groups.
-
Control Group: Receives vehicle injections.
-
CAPE Group(s): Receive injections of CAPE at various doses.
-
-
CAPE Administration:
-
Administer CAPE or vehicle via a selected route (e.g., intraperitoneal, oral gavage) on a defined schedule (e.g., daily or 5 days/week).
-
-
Outcome Assessment:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight as an indicator of general toxicity.
-
Endpoint Analysis: At the end of the study (when control tumors reach a predetermined size), euthanize the mice.
-
Tumor Analysis: Excise tumors, weigh them, and process for further analysis (histology, Western blot for apoptotic markers, etc.).
-
Metabolic Disease Models
Application Notes
CAPE has shown promise in ameliorating metabolic syndrome (MetS) in diet-induced obese mice.[20] Treatment with CAPE improved key indicators of MetS, including body weight, fatty liver, inflammation, and insulin resistance. The underlying mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key regulator of adipogenesis and insulin sensitivity.[3][20] CAPE administration induced beneficial adipose tissue remodeling, characterized by the formation of smaller, more uniform adipocytes, decreased immune cell infiltration, and improved angiogenesis.[20]
Quantitative Data Summary: Metabolic Disease Models
| Disease Model | Animal Model | CAPE Dosage & Route | Key Quantitative Findings | Reference |
| Metabolic Syndrome | High-Fat Diet (HFD)-induced Obese C57BL/6 Mice | 0.05% CAPE mixed in HFD | Significant improvements in body weight, fatty liver, inflammation, and insulin resistance; Induced PPAR-γ activation. | [20] |
| Metabolic Adaptation | High-Carbohydrate Diet (HCD), Grass Carp | Not specified | Promoted glucose and lipid metabolism; Ameliorated adverse effects of HCD on inflammation and growth. | [21] |
Experimental Protocol: High-Fat Diet-Induced Obesity Model
This protocol is based on studies investigating CAPE for the prevention and treatment of metabolic syndrome.[20]
-
Animals: Male C57BL/6 mice, 4-5 weeks old.
-
Dietary Regimen:
-
Acclimatize mice for one week on a standard chow diet.
-
Switch mice to a high-fat diet (HFD), typically providing 45-60% of calories from fat, to induce obesity and metabolic syndrome.
-
-
Experimental Groups:
-
Control Group: Fed a normal chow diet.
-
HFD Group: Fed an HFD for the entire study duration (e.g., 12 weeks).
-
HFD + CAPE Group: Fed an HFD containing 0.05% (w/w) CAPE for the study duration.
-
-
Outcome Assessment:
-
Metabolic Monitoring: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) near the end of the study to assess insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for analysis of serum lipids (triglycerides, cholesterol), glucose, insulin, and inflammatory markers. Harvest liver and adipose tissues.
-
Histology: Analyze liver sections for steatosis (fatty liver) using H&E or Oil Red O staining. Analyze adipose tissue for adipocyte size and immune cell infiltration.
-
Gene/Protein Expression: Use qPCR or Western blot to analyze tissues for markers of adipogenesis (PPAR-γ), inflammation (TNF-α, IL-6), and insulin signaling.
-
References
- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of this compound in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound extends survival of a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effect of this compound in A Mouse Model of Alzheimer's Disease Involves Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of skin inflammation in keratinocytes and acute/chronic disease models by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the anti-inflammatory effects of this compound in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (CAPE) reverses fibrosis caused by chronic colon inflammation in murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Value of this compound Pretreatment in Experimental Sepsis Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A Potential Therapeutic Cancer Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (CAPE) derived from propolis, a honeybee product, inhibits growth of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Improves Metabolic Syndrome by Activating PPAR-γ and Inducing Adipose Tissue Remodeling in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound improves high-carbohydrate diet utilization by promoting adipocyte hyperplasia in grass carp (Ctenopharyngodon idellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE) in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosage and administration of Caffeic Acid Phenethyl Ester (CAPE) in mice. CAPE, a bioactive component of honeybee propolis, is recognized for its potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] These protocols are intended to serve as a comprehensive guide for preclinical research involving this promising therapeutic agent.
Data Presentation: Quantitative Summary of CAPE Dosage and Administration
The following table summarizes the dosages and administration routes of CAPE used in various mouse models, categorized by the therapeutic area of investigation. This allows for a clear comparison of established experimental parameters.
| Therapeutic Area | Mouse Model | CAPE Dosage | Administration Route | Frequency | Reference(s) |
| Oncology | Subcutaneous xenograft (Cholangiocarcinoma) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [3] |
| Subcutaneous xenograft (Breast Cancer) | 10, 50, or 250 nmol/mouse/day | Oral (in diet) | Daily | [4] | |
| Subcutaneous xenograft (Docetaxel-resistant Prostate Cancer) | 10 mg/kg | Intraperitoneal (i.p.) | Twice per week | [5] | |
| Ehrlich ascites carcinoma | 15 mg/kg | Subcutaneous (s.c.) | Not specified | [6] | |
| Anti-inflammatory | Collagen Antibody-Induced Arthritis (CAIA) | 1 mg/kg | Subcutaneous (s.c.) | Days 3, 7, and 10 | [7] |
| Carrageenan-induced paw edema | 10 and 20 mg/kg | Not specified | Not specified | [8] | |
| Immunomodulation | 5, 10, 20 mg/kg | Oral gavage | Daily for 14 days | [9] | |
| Neuroprotection | 3-nitropropionic acid-induced Huntington's disease model | 30 mg/kg | Intraperitoneal (i.p.) | Daily | [10] |
| Ischemic injury | 10 µmol/kg/day | Not specified | Daily for 7 days | [11] | |
| Pentylenetetrazole-induced epilepsy | 100 µmol/kg | Not specified | Not specified | [11] | |
| Alzheimer's Disease Model (Aβ1-42O injection) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | [12] | |
| Neuropathic pain (Chronic constriction injury) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [13] |
Experimental Protocols
Detailed methodologies for the most common administration routes of CAPE in mice are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Protocol 1: Oral Gavage
Oral gavage is utilized for the direct administration of a precise volume of a substance into the stomach.[14][15]
Materials:
-
Gavage needles (18-20 gauge for adult mice, with a rounded tip)[16]
-
Syringes (appropriate volume for calculated dose)
-
CAPE solution (dissolved in a suitable vehicle, e.g., 5% DMSO and 95% peanut oil)[10]
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[16]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle to indicate the maximum insertion depth.[17]
-
Restraint: Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a vertical line to straighten the esophagus.[14]
-
Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is gently passed. Do not force the needle. If resistance is met, withdraw and reinsert.[18]
-
Substance Administration: Once the needle is in the correct position, slowly administer the CAPE solution.[14]
-
Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose.[18]
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration of substances.
Materials:
-
Sterile syringes (0.3 - 1 ml)[19]
-
Sterile needles (25-30 gauge)[20]
-
CAPE solution (in a sterile, injectable vehicle)
-
70% Isopropyl alcohol
-
Gauze
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose volume. The maximum recommended volume for an IP injection is 10 ml/kg.[19]
-
Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. Tilt the head slightly downwards to move the abdominal organs away from the injection site.[20]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[21]
-
Injection: Clean the injection site with 70% alcohol. Insert the needle, bevel up, at a 30-45° angle.[20] Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[21] Slowly inject the CAPE solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CAPE, as described in the scientific literature.
Caption: CAPE inhibits the NF-κB signaling pathway.
Caption: CAPE activates the Nrf2 antioxidant pathway.
Caption: CAPE inhibits the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for in vivo studies with CAPE in mice.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment of docetaxel with this compound suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fayoum.edu.eg [fayoum.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Neuroprotective Potential of this compound (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Note: Dissolving Caffeic Acid Phenethyl Ester (CAPE) for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and guidelines for the solubilization and application of Caffeic Acid Phenethyl Ester (CAPE), a bioactive compound known for its anti-inflammatory, antioxidant, and anti-cancer properties, in a cell culture setting. Due to its hydrophobic nature, proper preparation is critical for obtaining reliable and reproducible experimental results.
Solubility of this compound (CAPE)
CAPE is characterized by its poor water solubility, which necessitates the use of an organic solvent to prepare a stock solution suitable for cell culture applications.[1][2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Table 1: Solubility of CAPE in Common Solvents
| Solvent | Solubility | Molar Equivalent | Notes | Source(s) |
|---|---|---|---|---|
| DMSO | 100 mg/mL | ~351.7 mM | Ultrasonic treatment may be required to fully dissolve. | [3][4] |
| DMSO | 56-57 mg/mL | ~197-200 mM | Use fresh, moisture-free DMSO for best results. | [5] |
| Water | < 0.1 mg/mL | Insoluble | Not suitable as a primary solvent. | [3] |
| Ethanol | Soluble | - | Use with caution; may cause transesterification in some biological systems. |[6][7] |
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of CAPE in DMSO.
Materials:
-
This compound (CAPE) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing CAPE: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of CAPE powder into a sterile tube or vial.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 50 mM or 100 mM).
-
Formula: Volume (L) = [Mass of CAPE (g) / Molecular Weight of CAPE (284.31 g/mol )] / Desired Molarity (mol/L)
-
-
Dissolving CAPE: Add the calculated volume of sterile DMSO to the vial containing the CAPE powder.
-
Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly. If precipitates are visible, sonicate the solution in a water bath at room temperature (15°C to 30°C) until the solution is clear.[3][4] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
CAPE stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Cultured cells ready for treatment
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the CAPE stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to the final desired experimental concentration (e.g., 10 µM, 20 µM, 50 µM).[8][9][10]
-
Crucial Note: The final concentration of DMSO in the medium should be kept to a minimum, typically below 0.3%, with 0.1% being preferable to avoid solvent-induced cytotoxicity or off-target effects.[11]
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without CAPE) to a separate volume of culture medium. This control is essential to distinguish the effects of CAPE from those of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared CAPE working solution or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for preparing CAPE solutions for cell culture experiments.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary molecular mechanism underlying CAPE's diverse biological effects is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. CAPE typically blocks NF-κB activation by preventing the degradation of its inhibitor, IκBα.[15] It achieves this by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for destruction.[14][15]
The diagram below outlines the canonical NF-κB pathway and the inhibitory action of CAPE.
References
- 1. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Assisted by Reversible Electroporation—In Vitro Study on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Caffeamide Derivatives Suppress Oral Squamous Cell Carcinoma Cells | MDPI [mdpi.com]
- 10. This compound induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]
- 15. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Line Research
1. Introduction
Caffeic acid phenethyl ester (CAPE) is a natural bioactive compound derived from honeybee propolis.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and potent anticancer activities.[1][2][3] In oncology research, CAPE has been shown to selectively induce toxicity and apoptosis in cancer cells while exhibiting minimal effects on normal cells.[4][5] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that regulate cell proliferation, survival, apoptosis, and metastasis.[6][7][8] These characteristics make CAPE a promising candidate for cancer therapy and a valuable tool for studying cancer biology.
This document provides a comprehensive overview of CAPE's application in cancer cell line research, detailing its mechanisms of action, summarizing its effects on various cancer cell lines, and offering standardized protocols for key experimental procedures.
2. Mechanisms of Action
CAPE exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.[9] The primary mechanisms include the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.
2.1. Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that promotes cancer cell proliferation and survival by upregulating anti-apoptotic genes.[2][10] CAPE is a potent and specific inhibitor of NF-κB activation.[10][11] It can block the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of its target genes.[6][11] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[6][12]
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis mediates the selective toxicity of this compound (CAPE) toward oncogene-transformed rat embryo fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caffeic Acid Phenethyl Ester in Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Caffeic Acid Phenethyl Ester (CAPE) in preclinical studies of Traumatic Brain Injury (TBI). This document includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound (CAPE) is a natural compound derived from honeybee propolis that has demonstrated significant neuroprotective effects in experimental models of traumatic brain injury.[1][2][3] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] Mechanistically, CAPE has been shown to modulate key signaling pathways involved in the secondary injury cascade of TBI, most notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammation.[1] Furthermore, CAPE mitigates oxidative stress by reducing the generation of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[4][5] These actions collectively contribute to a reduction in neuronal damage, preservation of blood-brain barrier integrity, and improved functional outcomes in preclinical TBI models.[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the effects of CAPE in rodent models of TBI.
Table 1: CAPE Treatment Parameters in TBI Models
| Animal Model | Species | TBI Induction Method | CAPE Dosage | Route of Administration | Timing of Administration | Reference |
| Cortical Contusion Injury | C57BL/6 Mice | Cortical Contusion | Not Specified in Abstract | Not Specified in Abstract | Daily for two weeks post-TBI | [1] |
| Controlled Cortical Impact (CCI) | Sprague-Dawley Rats | CCI | 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes post-TBI | [2] |
| Weight-Drop | Sprague-Dawley Rats | Cranial impact from 7 cm height | 10 µmol/kg | Intraperitoneal (i.p.) | 15 minutes post-TBI | [4] |
| Modified Marmarou Model | Sprague-Dawley Rats | Head injury with modified Marmarou model | Not Specified | Not Specified | Treatment on day 0, with measurements on day 4 and 7 | [5] |
Table 2: Effects of CAPE on TBI-Induced Pathological and Functional Outcomes
| Outcome Measure | Animal Model | Effect of CAPE Treatment | Quantitative Change | Reference |
| Histological Outcomes | ||||
| Contusion Volume | CCI (Rats) | Significantly reduced | Ipsilateral: 24.82±4.27 mm³ (Vehicle) vs. 12.32±2.28 mm³ (CAPE); Contralateral: 15.74±3.59 mm³ (Vehicle) vs. 3.93±1.46 mm³ (CAPE) | [6] |
| Neuronal Survival | Weight-Drop (Rats) | Significantly increased number of healthy neurons | - | [4] |
| Blood-Brain Barrier Integrity | ||||
| Evans Blue Extravasation | CCI (Rats) | Significantly reduced | 340.96±32.34% (Vehicle) vs. 242.07±20.02% (CAPE) relative to sham | [6] |
| Claudin-5 Immunoreactivity | CCI (Rats) | Significantly increased | 17.65±1.11% (Vehicle) vs. 35.06±3.47% (CAPE) relative to sham | [6] |
| Biochemical Markers | ||||
| Malondialdehyde (MDA) | Weight-Drop (Rats) | Significantly decreased | - | [4] |
| Superoxide Dismutase (SOD) | Weight-Drop (Rats) | Significantly increased activity | - | [4] |
| Glutathione Peroxidase (GPx) | Weight-Drop (Rats) | Significantly increased activity | - | [4] |
| F2-Isoprostane | Modified Marmarou Model (Rats) | Significantly decreased | Day 4: 370435.934±25982.905 pg/mL (Vehicle) vs. 211210.376±37559.206 pg/mL (CAPE); Day 7: 448546.585±29328.062 pg/mL (Vehicle) vs. 307346.562±31119.798 pg/mL (CAPE) | [5] |
| Caspase-3 Immunoreactivity | Weight-Drop (Rats) | Markedly reduced | - | [4] |
| Functional Outcomes | ||||
| Cognitive Function | Cortical Contusion (Mice) | Improved | Assessed by novel object recognition and contextual fear conditioning tests | [1] |
| Motor/Vestibulomotor Function | CCI (Rats) | No improvement | Assessed by beam balance and foot-fault tests | [2] |
| Learning and Memory | CCI (Rats) | No improvement | Assessed by Morris water maze and associative fear memory tasks | [2] |
Experimental Protocols
Animal Models of Traumatic Brain Injury
a) Controlled Cortical Impact (CCI) Model
The CCI model is a widely used and highly reproducible model of focal TBI.[7][8]
-
Apparatus: An electronically controlled pneumatic or electromagnetic impactor device.
-
Procedure:
-
Anesthetize the animal (e.g., isoflurane) and mount it in a stereotaxic frame.
-
Make a midline scalp incision and retract the soft tissues to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the impactor tip perpendicular to the exposed dura.
-
Set the desired impact parameters (e.g., velocity, depth of impact, dwell time).
-
Deliver the impact to the cortical surface.
-
Following the impact, close the scalp incision with sutures or staples.
-
Provide post-operative care, including analgesia and monitoring.
-
b) Weight-Drop Model
The weight-drop method induces a more diffuse TBI and is often used to model concussive injuries.[9][10]
-
Apparatus: A guided, hollow tube through which a weight is dropped onto the animal's head.
-
Procedure:
-
Anesthetize the animal.
-
Make a midline incision over the skull to expose it.
-
Position the animal on a foam bed or other energy-absorbing surface to allow for head movement upon impact.
-
Place the impactor tip (or the animal's skull directly) under the opening of the weight-drop device.
-
Release a specific weight from a predetermined height to induce the injury.
-
Close the scalp incision.
-
Provide post-operative care.
-
CAPE Administration
-
Preparation: Dissolve CAPE in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and saline. The final concentration of the vehicle components should be minimized.
-
Administration: Administer the prepared CAPE solution via intraperitoneal (i.p.) injection at the desired dosage and time point relative to the TBI induction.
Neurobehavioral Assessments
a) Novel Object Recognition Test
This test assesses recognition memory.
-
Habituation: Individually habituate mice to an open-field arena for a set period over several days.
-
Training: Place two identical objects in the arena and allow the mouse to explore freely for a defined time.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again.
-
Analysis: Record the time spent exploring each object. A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
b) Contextual Fear Conditioning
This test evaluates fear-associated learning and memory.
-
Training: Place the animal in a conditioning chamber and, after a period of exploration, deliver a mild foot shock (unconditioned stimulus) paired with the specific environmental cues of the chamber (conditioned stimulus).
-
Testing: At a later time point (e.g., 24 hours), return the animal to the same chamber (context) without the foot shock.
-
Analysis: Measure the freezing behavior (a fear response) of the animal. Increased freezing time indicates a stronger memory of the aversive context.
Biochemical Assays
a) Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Homogenize brain tissue samples.
-
Use a commercially available colorimetric assay kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the MDA concentration based on a standard curve.
-
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays:
-
Prepare brain tissue homogenates.
-
Utilize commercial colorimetric assay kits that measure the enzymatic activity of SOD and GPx.
-
Follow the manufacturer's instructions to determine the enzyme activity, typically by measuring the change in absorbance over time.
-
b) Assessment of Apoptosis
-
Caspase-3 Immunohistochemistry:
-
Perfuse the animals and collect the brain tissue.
-
Fix, process, and section the brain tissue.
-
Perform immunohistochemical staining using an antibody specific for cleaved (active) caspase-3.
-
Visualize the staining using a suitable detection system (e.g., fluorescence or chromogenic).
-
Quantify the number of caspase-3 positive cells in the region of interest.
-
c) Evaluation of Inflammation
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Collect brain tissue or cerebrospinal fluid (CSF).
-
Homogenize tissue samples and prepare lysates.
-
Use commercial ELISA kits for specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the kit protocol to measure the concentration of the target cytokine.
-
Signaling Pathways and Experimental Workflows
Caption: CAPE's neuroprotective mechanism in TBI.
Caption: Preclinical experimental workflow for CAPE in TBI.
References
- 1. This compound Protects Neurons Against Oxidative Stress and Neurodegeneration During Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects blood-brain barrier integrity and reduces contusion volume in rodent models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound on experimental traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CAPE in reducing oxidative stress in animal models with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Blood–Brain Barrier Integrity and Reduces Contusion Volume in Rodent Models of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Weight-Drop Method for Inducing Closed Head Diffuse Traumatic Brain Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. A mouse model of weight-drop closed head injury: emphasis on cognitive and neurological deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Effects of Caffeic Acid Phenethyl Ester (CAPE)
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has demonstrated significant anti-angiogenic properties, making it a promising candidate for cancer therapy. This document provides a detailed overview of the effects of CAPE on angiogenesis, summarizing key quantitative data, outlining experimental protocols for in vitro and in vivo assays, and illustrating the involved signaling pathways.
Introduction
The progression of solid tumors beyond a few millimeters in size is critically dependent on the establishment of a dedicated blood supply through angiogenesis. This complex process involves the proliferation, migration, and differentiation of endothelial cells to form new vascular networks. Key signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), play a central role in initiating and sustaining angiogenesis. Consequently, targeting these pathways is a cornerstone of modern cancer therapy.
This compound (CAPE) has emerged as a potent natural inhibitor of angiogenesis.[1][2] It exerts its effects by modulating multiple signaling cascades involved in endothelial cell function and the tumor microenvironment. This application note details the mechanisms of CAPE's anti-angiogenic activity and provides standardized protocols for its investigation.
Data Presentation
The anti-angiogenic effects of CAPE have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Effects of CAPE on Angiogenesis
| Assay | Cell Line | CAPE Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | 1.5 µg/mL | 52.7% inhibition of capillary-like tube formation. | [2] |
| Tube Formation | HUVEC | 6 µg/mL | Significant inhibition of network formation. | |
| Cell Invasion | CT26 colon adenocarcinoma | 6 µg/mL | 47.8% inhibition of cell invasion. | [2] |
| VEGF Secretion | MDA-231 breast cancer | 10 µM | Statistically significant inhibition of VEGF secretion. | [3] |
| VEGF Secretion | MDA-231 breast cancer | 20 µM | Highly significant inhibition of VEGF secretion. | [3] |
| VEGF Secretion | MDA-231 breast cancer | 30 µM | Very highly significant inhibition of VEGF secretion. | [3] |
| MMP-2 and MMP-9 Expression | CT26 colon adenocarcinoma | 6 µg/mL | Decreased expression of MMP-2 and MMP-9. | [2] |
Table 2: In Vivo Effects of CAPE on Angiogenesis
| Assay | Animal Model | CAPE Dosage | Observed Effect | Reference |
| Pulmonary Metastasis | BALB/c mice with CT26 cells | 10 mg/kg/day (i.p.) | Reduced pulmonary metastatic capacity and decreased plasma VEGF levels. | [2] |
| Tumor Neovascularization | C57BL/6 and BALB/c mice | Not specified | Inhibited growth and neovascularization of primary tumors. | [1] |
| Matrigel Plug Assay | Mice | Not specified | Blocked VEGF-stimulated neovascularization. | [1] |
Signaling Pathways Modulated by CAPE
CAPE's anti-angiogenic effects are mediated through the modulation of several key signaling pathways. CAPE has been shown to suppress the activation of VEGFR-2, a primary receptor for VEGF, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] Furthermore, CAPE interferes with the hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) pathways, which are critical for the transcriptional activation of pro-angiogenic genes like VEGF.[4] CAPE also downregulates the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and new vessel formation.[2]
Caption: CAPE inhibits angiogenesis by targeting multiple signaling pathways.
Experimental Workflow
A typical workflow for investigating the anti-angiogenic properties of a compound like CAPE involves a series of in vitro and in vivo assays.
References
- 1. Maintenance of antiangiogenic and antitumor effects by orally active low-dose capecitabine for long-term cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Caffeic Acid Phenethyl Ester (CAPE) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caffeic Acid Phenethyl Ester (CAPE). The content addresses common challenges, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility properties of CAPE?
This compound (CAPE) is a hydrophobic molecule, characterized as a crystalline solid.[1] Its chemical structure, containing a benzene ring and multiple hydroxyl groups, gives it a mixed hydrophilic and hydrophobic character.[2] Consequently, it is readily soluble in organic solvents but has very poor solubility in aqueous solutions.[3] CAPE's low water solubility (0.021 mg/ml) is a primary factor limiting its oral bioavailability.[3]
Q2: My CAPE powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?
This is a common issue due to CAPE's inherent poor water solubility.[3][4] Direct dissolution in aqueous solutions is generally unsuccessful. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium.
Troubleshooting Steps:
-
Ensure you are using an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) or ethanol are the most common choices.[1]
-
Check the final concentration. Even when diluting from a stock, high final concentrations of CAPE in aqueous media can lead to precipitation.
-
Observe the dilution process. Adding the stock solution dropwise to the aqueous buffer while vortexing or stirring can help prevent immediate precipitation.
Q3: How do I prepare a concentrated stock solution of CAPE?
Preparing a stock solution is the standard and recommended first step for any experiment.[5] DMSO is a highly effective solvent for creating high-concentration stocks.[6]
For a detailed step-by-step guide, refer to the Experimental Protocols section below: --INVALID-LINK--.
Q4: My CAPE precipitated after I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a frequent problem, often occurring because the final solvent concentration is insufficient to maintain CAPE's solubility.[7][8]
Troubleshooting Guide:
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is kept as low as possible (typically ≤ 0.1% to 0.5%) to avoid solvent toxicity to cells, but high enough to maintain solubility.[9] If precipitation occurs at 0.1% DMSO, the required concentration of CAPE may be too high for that solvent level.
-
Working Concentration of CAPE: The IC50 for CAPE in some cancer cell lines can be around 20 µM.[6] Attempting to achieve very high concentrations (e.g., >100 µM) in aqueous media, even with a small amount of DMSO, increases the risk of precipitation.
-
Dilution Method: Add the CAPE stock solution to the pre-warmed (37°C) cell culture medium and immediately vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Use of Serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. Ensure your medium contains serum when you add the CAPE stock.
-
Alternative Solubilization: If precipitation persists, consider advanced formulation strategies.
Solubility Data and Formulation Solutions
Quantitative Solubility Data
The solubility of CAPE varies significantly across different solvents. Organic solvents are required for initial dissolution before dilution into aqueous systems.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | < 0.1 mg/mL[6] (reported as 0.021 mg/mL[3]) | < 0.35 mM | Practically insoluble. Heating and sonication do not significantly improve solubility.[6] |
| DMSO | ~100 mg/mL[6] (or ~10 mg/mL[1]) | ~352 mM[6] (or ~35 mM[1]) | Excellent for high-concentration stock solutions. Ultrasonic assistance is recommended.[6] |
| Ethanol | ~30 mg/mL[1] | ~105 mM | Good for stock solutions. Often used as a co-solvent. |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | ~35 mM | Another option for preparing stock solutions. |
| 10% DMSO in Saline with co-solvents | ≥ 2.5 mg/mL[6] | ≥ 8.79 mM | Formulations with co-solvents like PEG300 and Tween-80 can improve solubility for in vivo use.[6] |
Note: Solubility values can vary slightly between suppliers and due to factors like purity, temperature, and dissolution method.
Q5: Are there advanced methods to improve CAPE's water solubility and bioavailability for in vivo or clinical applications?
Yes, significant research has focused on developing advanced drug delivery systems to overcome the limitations of CAPE's poor water solubility.[10][11][12] These strategies aim to enhance stability, solubility, and bioavailability.
Advanced Formulation Strategies:
-
Encapsulation:
-
Nanoparticles: Encapsulating CAPE in self-assembled sorghum or rice peptide nanoparticles has been shown to dramatically increase water solubility (up to 45 times) and improve storage stability.[4][13]
-
Liposomes: Liposomal formulations of CAPE have been investigated to improve its delivery and antitumor efficacy.[14]
-
Microspheres: CAPE-loaded microspheres have been formulated for topical applications.[15]
-
-
Microemulsions: Oil-in-water microemulsions serve as effective delivery vehicles for CAPE, enhancing its activity against cancer cells.[16]
-
Chemical Modification:
-
Co-crystals: Forming co-crystals is an effective strategy to overcome solubility and stability issues while preserving the chemical structure of CAPE.[3]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated CAPE Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 100 mM stock solution of CAPE in DMSO.
Materials:
-
This compound (CAPE) powder (FW: 284.3 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculation: Determine the mass of CAPE needed. For 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 284.3 g/mol × 1000 mg/g = 28.43 mg
-
-
Weighing: Carefully weigh 28.43 mg of CAPE powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.[6] The solution should be clear.
-
-
Storage: Store the stock solution at -20°C.[1] CAPE is sensitive to light, so amber vials or tubes wrapped in foil are recommended to prevent photodegradation.[2][5] The stock is stable for extended periods when stored properly.[1]
Mechanism of Action: Relevant Signaling Pathways
Understanding CAPE's mechanism of action is crucial for experimental design. A primary and well-documented activity of CAPE is the potent and specific inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, which is central to inflammation and cancer progression.[14][18]
Inhibition of NF-κB Pathway
CAPE can block NF-κB activation at multiple points. It has been shown to prevent the degradation of IκB (the inhibitor of NF-κB) and inhibit the activation of upstream kinases like IκB kinase (IKK), thereby preventing NF-κB from translocating to the nucleus and activating pro-inflammatory gene transcription.[18][19]
// Nodes tnfa [label="Pro-inflammatory Stimuli\n(e.g., TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ikb [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; ikb_nfkb [label="IκB-NF-κB\n(Inactive Complex)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; genes [label="Pro-inflammatory\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cape [label="CAPE", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges tnfa -> ikk; ikk -> ikb_nfkb [label="Phosphorylates IκB"]; ikb_nfkb -> nfkb [label="IκB Degradation"]; nfkb -> nucleus; nucleus -> genes [label="Activation"];
// Inhibition Edges cape -> ikk [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; cape -> nfkb [arrowhead=T, color="#EA4335", style=bold, label="Inhibits Nuclear\nTranslocation"]; } ax_max_width: 760px caption: CAPE's inhibitory action on the NF-κB signaling pathway.
Modulation of Other Pathways
Beyond NF-κB, CAPE also influences other critical cellular pathways involved in cell survival, proliferation, and stress response:
-
Akt/GSK3β Pathway: CAPE can modulate the Akt/glycogen synthase kinase 3β (GSK3β) signaling pathway, which is implicated in neuroprotection.[17][20]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target modulated by CAPE.[17][20]
-
Nrf2 Pathway: CAPE can increase the expression of Nrf2, a key regulator of the antioxidant response, leading to the expression of protective enzymes like HO-1.[17]
// Main Node cape [label="CAPE", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon];
// Pathways nfkb [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt/GSK3β Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapk [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nrf2 [label="Nrf2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcomes inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="↑ Apoptosis\n(in cancer cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; neuroprotection [label="↑ Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidant [label="↑ Antioxidant Response", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships cape -> nfkb [label="Inhibits", color="#EA4335"]; cape -> akt [label="Modulates"]; cape -> mapk [label="Modulates"]; cape -> nrf2 [label="Activates"];
nfkb -> inflammation; akt -> neuroprotection; mapk -> apoptosis; nrf2 -> antioxidant; } ax_max_width: 760px caption: Overview of major signaling pathways modulated by CAPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in the precipitation and crystallization behavior of supersaturated aqueous solutions of poorly water-soluble drugs assessed using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms [mdpi.com]
- 14. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ViewArticleDetail [ijpronline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Improving the stability of Caffeic acid phenethyl ester in solution
Welcome to the technical support center for Caffeic Acid Phenethyl Ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of CAPE in solution.
Troubleshooting Guides
Issue: Rapid Degradation of CAPE in Experimental Buffer
Symptoms:
-
Loss of bioactivity in your assay.
-
Appearance of unknown peaks and a decrease in the CAPE peak during HPLC analysis.
-
A visible change in the color of the solution.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High pH of the Solution | CAPE is highly unstable in neutral to basic conditions (pH > 7) due to hydrolysis of the ester bond. | Adjust the pH of your buffer to a slightly acidic range (pH 6.0-6.5). If your experimental system allows, a pH as low as 4.5 can be used for stock solutions.[1] |
| Elevated Temperature | The degradation of CAPE is accelerated at higher temperatures. | Prepare CAPE solutions fresh before each experiment and store them at 4°C. For longer-term storage, keep stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |
| Presence of Esterases | If you are working with biological matrices like rat plasma, esterases can rapidly hydrolyze CAPE.[2][3] | Human plasma shows significantly lower esterase activity towards CAPE.[3] If using rat plasma is necessary, consider adding esterase inhibitors or using a more stable CAPE analog like Caffeic Acid Phenethyl Amide (CAPA).[2] |
| Use of Alcohol as a Co-solvent | Alcohols can react with CAPE through transesterification, especially in biological systems, leading to the formation of different caffeic acid esters.[3][4] | If a co-solvent is necessary to dissolve CAPE, consider using DMSO for in vitro experiments and prepare fresh dilutions. For in vivo studies, explore alternative formulation strategies to minimize the use of alcohols. |
| Oxidation | The catechol moiety of CAPE is susceptible to oxidation. | Degas your buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The addition of antioxidants could be explored, but their compatibility with the experimental setup must be verified. |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of CAPE in solution?
The half-life of CAPE is highly dependent on the solvent, pH, and temperature. For instance, in rat plasma, the half-life is approximately 1.95 hours at 4°C, 0.35 hours at 25°C, and only 0.13 hours at 37°C.[2] In contrast, its amide derivative, CAPA, is significantly more stable under the same conditions.[2]
Q2: How can I improve the solubility of CAPE in aqueous solutions?
CAPE has poor water solubility. To improve this, you can:
-
Use co-solvents: DMSO and ethanol are commonly used for in vitro studies. However, be mindful of their potential interference with your assay and the risk of transesterification with alcohols.
-
Formulation with cyclodextrins: Encapsulating CAPE in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and stability.[5][6]
-
Nanoparticle encapsulation: Loading CAPE into nanoparticles, such as those made from PLGA or solid lipids, can improve its solubility and provide controlled release.
-
Cocrystallization: Forming cocrystals of CAPE with a highly soluble coformer, like nicotinamide, can enhance its aqueous solubility.
Q3: What are the main degradation products of CAPE?
The primary degradation product of CAPE through hydrolysis is caffeic acid .[3] In the presence of alcohols, transesterification products like caffeic acid ethyl ester can also be formed.[3]
Q4: Are there more stable alternatives to CAPE?
Yes, the amide analog of CAPE, Caffeic Acid Phenethyl Amide (CAPA) , is significantly more resistant to hydrolysis by esterases and exhibits a much longer half-life in plasma.[2] This makes it a suitable alternative for in vivo studies where stability is a major concern.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and solubility of CAPE under various conditions.
Table 1: Half-life of CAPE and CAPA in Rat Plasma at Different Temperatures
| Compound | Temperature (°C) | Half-life (hours) |
| CAPE | 4 | 1.95[2] |
| 25 | 0.35[2] | |
| 37 | 0.13[2] | |
| CAPA | 25 | 41.5[2] |
| 37 | 10[2] | |
| 60 | 0.82[2] |
Table 2: Improvement of CAPE Solubility with Different Formulation Strategies
| Formulation Strategy | Coformer/Carrier | Fold Increase in Aqueous Solubility |
| Cocrystallization | Nicotinamide | ~17.7 |
| Caffeine | ~5.5 | |
| Isonicotinamide | ~7.5 | |
| Cyclodextrin Inclusion | Hydroxypropyl-β-cyclodextrin | Significant increase (exact fold varies with preparation)[6] |
| Nanoparticles | Rice Peptides | ~45[7] |
Experimental Protocols
Protocol 1: Stability Testing of CAPE using HPLC
Objective: To determine the degradation kinetics of CAPE under specific conditions (e.g., different pH, temperature).
Materials:
-
This compound (CAPE)
-
HPLC-grade acetonitrile and water
-
Buffers of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 4.5)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of CAPE Stock Solution: Accurately weigh and dissolve CAPE in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Sample Preparation: Dilute the stock solution with the test buffer (e.g., pH 7.4 phosphate buffer) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the samples at the desired temperature (e.g., 37°C).
-
Time-point Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the sample.
-
Quenching the Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop further degradation and precipitate any proteins if present in the matrix.
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at approximately 320-330 nm.
-
-
Data Analysis:
-
Quantify the peak area of CAPE at each time point.
-
Plot the natural logarithm of the CAPE concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Preparation of CAPE-Loaded PLGA Nanoparticles
Objective: To encapsulate CAPE in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its stability and solubility.
Materials:
-
This compound (CAPE)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Poly(vinyl alcohol) (PVA)
-
Organic solvent (e.g., acetone or dichloromethane)
-
Deionized water
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of CAPE and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated CAPE.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the entrapped CAPE using HPLC. Calculate as: (Mass of CAPE in nanoparticles / Initial mass of CAPE used) x 100%.
-
Signaling Pathway Diagrams
References
- 1. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Caffeic acid phenethyl ester degradation pathways and prevention
Welcome to the technical support center for Caffeic acid phenethyl ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability of CAPE and to offer solutions for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of my CAPE samples?
A1: this compound (CAPE) is susceptible to degradation through several pathways due to its chemical structure. The main points of instability are:
-
Hydrolysis: The ester bond in CAPE can be cleaved, especially in aqueous solutions with a neutral to basic pH, yielding caffeic acid and phenethyl alcohol. This process can be catalyzed by esterase enzymes present in biological samples, such as rat plasma.[1][2][3]
-
Oxidation: The catechol group (the two adjacent hydroxyl groups on the phenyl ring) is prone to oxidation, which can lead to the formation of quinone-like structures and a change in the color of the solution.
-
Michael Addition: The α,β-unsaturated carbonyl group in the cinnamic acid portion of CAPE is an electrophilic site that can react with nucleophiles.[4][5]
-
Environmental Factors: Exposure to elevated temperatures, light, and high pH (above 6) can accelerate the degradation of CAPE.[1]
Q2: My CAPE solution changed color. What does this indicate?
A2: A color change in your CAPE solution, often to a brownish or yellowish hue, is typically an indication of oxidation of the catechol moiety. This can be triggered by exposure to air (oxygen), light, or a pH above neutral. It is a sign that the CAPE is degrading, and the integrity of your sample may be compromised.
Q3: I am not seeing the expected biological activity in my cell culture experiments with CAPE. What could be the issue?
A3: The lack of expected biological activity can be due to the degradation of CAPE in the cell culture medium.[5] CAPE is known to be unstable in physiological conditions (pH ~7.4) and at 37°C.[1] It is recommended to:
-
Prepare fresh stock solutions of CAPE.
-
Add CAPE to the cell culture medium immediately before treating the cells.
-
For long-term experiments, consider replenishing the medium with freshly prepared CAPE at regular intervals (e.g., every 24 hours) to maintain its effective concentration.[5]
Q4: How should I store my CAPE, both as a solid and in solution?
A4: Proper storage is crucial to maintain the stability of CAPE.
-
Solid Form: Store solid CAPE in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at a low temperature (e.g., -20°C) is ideal.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw an aliquot and use it immediately. Avoid long-term storage of diluted aqueous solutions.
Troubleshooting Guides
Issue 1: Poor Solubility of CAPE in Aqueous Buffers
-
Symptom: CAPE precipitates out of solution when added to aqueous buffers or cell culture media.
-
Cause: CAPE is a lipophilic compound with low water solubility.
-
Solutions:
-
Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol. Add this stock solution to your aqueous buffer or media with vigorous vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Formulation Strategies: For in vivo or other specialized applications, consider encapsulation or complexation to improve aqueous solubility and stability.
-
Issue 2: Inconsistent Results in Animal Studies
-
Symptom: High variability in experimental outcomes when using CAPE in animal models, particularly in rats.
-
Cause: CAPE is rapidly metabolized in rat plasma by carboxylesterases, leading to a short half-life and variable bioavailability.[1][2][3] It is notably more stable in human plasma.[1][3]
-
Solutions:
-
Consider the Animal Model: Be aware of the rapid metabolism in rats. The observed biological effects might be attributable to caffeic acid, the primary metabolite.[3]
-
Formulation Approaches: To increase the stability and bioavailability of CAPE in vivo, consider using formulation strategies such as encapsulation in nanoparticles or liposomes.[6][7]
-
Alternative Compounds: If the ester bond is the primary liability, consider synthesizing or using an amide analog of CAPE (caffeic acid phenethyl amide - CAPA), which is more resistant to hydrolysis.[2]
-
Quantitative Data Summary
Table 1: Half-life of CAPE and its Amide Analog (CAPA) in Rat Plasma at Different Temperatures [2]
| Compound | Temperature (°C) | Half-life (hours) |
| CAPE | 4 | 1.95 |
| CAPE | 25 | 0.35 |
| CAPE | 37 | 0.13 |
| CAPA | 25 | 41.5 |
| CAPA | 37 | 10 |
| CAPA | 60 | 0.82 |
Table 2: Effect of Encapsulation on CAPE Water Solubility and Stability [7]
| Formulation | Improvement in Water Solubility | Improvement in Stability (after 18-day storage) |
| CAPE encapsulated in Rice Peptide Nanoparticles | 45-fold increase | 1.4-fold higher than unencapsulated CAPE |
Experimental Protocols
Protocol: Stability Testing of CAPE by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of CAPE under various experimental conditions.
1. Materials and Reagents:
-
This compound (CAPE)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Buffers of desired pH (e.g., phosphate buffer for pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
CAPE Stock Solution: Prepare a 1 mg/mL stock solution of CAPE in a suitable solvent (e.g., acetonitrile or DMSO).
-
Working Solutions: Dilute the stock solution with the desired test buffer (e.g., phosphate buffer at pH 7.4, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Incubation Conditions:
-
Incubate the working solutions under the desired stress conditions (e.g., 37°C in a water bath, exposure to UV light, different pH values).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop the degradation process by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C until analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for CAPE analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. For example, a gradient could run from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Approximately 320-330 nm, which is near the absorbance maximum for CAPE.
-
Data Analysis: Quantify the peak area of CAPE at each time point. The percentage of CAPE remaining can be calculated relative to the initial time point (t=0). The degradation rate and half-life can be determined by plotting the natural logarithm of the CAPE concentration versus time.
Visualizations
Caption: Major degradation pathways of this compound (CAPE).
Caption: Strategies to prevent the degradation of CAPE.
Caption: Workflow for assessing the stability of CAPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Caffeic Acid Phenethyl Ester (CAPE)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Caffeic Acid Phenethyl Ester (CAPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of CAPE?
A1: The primary factors contributing to the low bioavailability of CAPE are its poor water solubility and extensive pre-systemic metabolism.[1][2][3][4] CAPE is a lipophilic compound with low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4] Furthermore, it undergoes significant first-pass metabolism, primarily hydrolysis to caffeic acid, especially in species like rats where carboxylesterases are present in the plasma.[5][6]
Q2: I am observing low efficacy of CAPE in my in vivo experiments. Could this be related to bioavailability issues?
A2: Yes, low in vivo efficacy despite promising in vitro activity is a classic indicator of poor bioavailability.[2] Your experimental outcomes could be significantly impacted by CAPE's limited absorption and rapid metabolism, leading to sub-therapeutic concentrations at the target site. Consider using a formulation strategy to enhance its bioavailability.
Q3: What are the main strategies to improve the bioavailability of CAPE?
A3: Several strategies have been successfully employed to enhance the bioavailability of CAPE. These can be broadly categorized as:
-
Nanoformulations: Encapsulating CAPE into nanocarriers like liposomes, polymeric nanoparticles, and micelles can protect it from degradation, improve its solubility, and enhance its absorption.[1][2][7]
-
Crystal Engineering: Forming cocrystals of CAPE with pharmaceutically acceptable coformers can significantly improve its aqueous solubility and dissolution rate.[3][8]
-
Chemical Modification: Synthesizing derivatives of CAPE, such as glucosides, can increase its water solubility.[6][9]
Q4: How do I choose the best strategy for my specific application?
A4: The choice of strategy depends on several factors, including the intended route of administration, the target tissue, and the desired release profile.
-
For oral delivery, nanoformulations and cocrystals are excellent choices to improve gastrointestinal absorption.[3][10]
-
For targeted delivery to cancer cells, antibody-conjugated nanoparticles can be utilized.[7]
-
If a sustained release profile is required, polymeric nanoparticles might be the most suitable option.[2]
Troubleshooting Guides
Issue 1: Poor Solubility of CAPE in Aqueous Buffers
Problem: I am having difficulty dissolving CAPE in my aqueous buffer for in vitro assays, leading to inconsistent results.
Troubleshooting Steps:
-
Solvent Selection: CAPE is sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[11] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Sonication: Gentle sonication can aid in the dissolution of CAPE in the stock solvent.
-
pH Adjustment: The solubility of phenolic compounds like CAPE can be influenced by pH. However, for biological assays, ensure the pH remains within the physiological range.
-
Consider Formulations: For persistent solubility issues, consider using a formulated version of CAPE, such as a cyclodextrin complex or a nanoformulation, which can enhance its aqueous dispersibility.
Issue 2: Inconsistent Pharmacokinetic (PK) Data in Animal Studies
Problem: My PK data for CAPE in rats shows high variability and rapid clearance.
Troubleshooting Steps:
-
Metabolic Instability: CAPE is known to be rapidly hydrolyzed to caffeic acid in rat plasma due to the presence of carboxylesterases.[5][6] This leads to a short half-life, which can range from 21.2 to 26.7 minutes.[12] Be aware that this rapid metabolism can contribute to variability.
-
Formulation is Key: Administering CAPE in a simple suspension is likely to result in poor and erratic absorption. Employing a bioavailability-enhancing formulation is crucial. The choice of formulation can significantly impact the PK profile. For instance, a CAPE-nicotinamide cocrystal demonstrated a 2.76-fold increase in bioavailability compared to pure CAPE.[3][8]
-
Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) for quantifying CAPE in plasma is robust and validated for sensitivity, specificity, accuracy, and precision.
-
Dose Linearity: The pharmacokinetics of CAPE may be non-linear, with clearance decreasing at higher doses.[12] Investigate dose-dependent pharmacokinetics to better understand its disposition.
Data Presentation: Enhancing CAPE Bioavailability
The following tables summarize quantitative data from various studies on improving CAPE's bioavailability.
Table 1: Nanoformulation Strategies to Enhance CAPE Bioavailability
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Nanoparticles | Casein, Sodium Alginate, Ca²⁺ | 211 ± 5.1 | 96 ± 3.98 | High encapsulation efficiency and stability. | [1] |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic-acid) (PLGA) | 237.8 ± 9.67 | 65.24 | Co-delivery with quercetin for improved anti-cancer activity. | [10] |
| Polymeric Micelles | DSPE-PEG-NHS | - | 84.88 ± 8.66 | Antibody-conjugated for targeted cancer cell delivery. | [7] |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | 187 ± 2 - 220 ± 2 | 64.37 ± 1.20 - 74.80 ± 1.45 | Improved solubility and sustained drug release. | [2] |
| Peptide Nanoparticles | Sorghum Peptides | - | - | Increased water solubility by 9.44 times. | [4] |
Table 2: Cocrystal Strategy to Enhance CAPE Bioavailability
| Coformer | Formulation | Improvement in Bioavailability | Key Finding | Reference |
| Nicotinamide (NIC) | CAPE-NIC Cocrystal | 2.76-fold increase in relative bioavailability | Enhanced aqueous solubility and improved pharmacokinetic profile. | [3][8] |
Experimental Protocols
Protocol 1: Preparation of CAPE-Loaded Polymeric Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted from a method used for preparing PLGA nanoparticles.[10]
Materials:
-
This compound (CAPE)
-
Poly(lactic-co-glycolic-acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of CAPE and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.
-
Sonication: Sonicate the mixture using a probe sonicator to form a uniform oil-in-water (o/w) emulsion. The sonication parameters (power and time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated CAPE. Repeat the washing step 2-3 times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Preparation of CAPE Cocrystals (Microwave-Assisted Cocrystallization)
This protocol is based on a method for preparing CAPE-nicotinamide cocrystals.[3]
Materials:
-
This compound (CAPE)
-
Nicotinamide (NIC) or another suitable coformer
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Microwave reactor
-
Vials
-
Stirring bars
-
Filtration apparatus
Procedure:
-
Stoichiometric Mixture: Place stoichiometric amounts of CAPE and the coformer (e.g., 1:1 molar ratio) in a microwave vial with a small stirring bar.
-
Solvent Addition: Add a minimal amount of the selected solvent to the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a specific temperature and time. These parameters need to be optimized for each CAPE-coformer system.
-
Crystallization: After the reaction, allow the solution to cool down to room temperature to induce crystallization.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the cocrystals under vacuum.
-
Characterization: Confirm the formation of the cocrystal phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Novel this compound-Mortalin Antibody Nanoparticles Offer Enhanced Selective Cytotoxicity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Pharmacokinetics of this compound and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caffeic Acid Phenethyl Ester (CAPE) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the yield and purity of Caffeic Acid Phenethyl Ester (CAPE) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing CAPE?
A1: The primary methods for synthesizing CAPE are chemical synthesis and enzymatic biosynthesis.
-
Chemical Synthesis: Common approaches include Fischer-Speier esterification, which involves reacting caffeic acid and phenethyl alcohol with an acid catalyst.[1][2] Other methods use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or convert caffeic acid to an acyl chloride before reacting it with phenethyl alcohol.[1]
-
Enzymatic Synthesis: This method uses lipases, such as Novozym 435 (from Candida antarctica), to catalyze the esterification of caffeic acid and phenethyl alcohol.[3][4] This approach is considered a "green" synthesis method due to its mild reaction conditions and reduced environmental impact.[5]
Q2: What are the main advantages and disadvantages of chemical versus enzymatic synthesis?
A2: Chemical synthesis can be faster but may require harsh conditions and lead to byproducts, complicating purification.[1][2] Enzymatic synthesis offers high specificity, milder conditions, and simpler operations, but can be slower and may be inhibited by byproducts like water, requiring the use of molecular sieves.[3] The choice often depends on the desired scale, purity requirements, and available resources.
Q3: How is the purity and yield of a CAPE synthesis reaction typically determined?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of CAPE.[1] By comparing the peak area of the synthesized CAPE to a calibration curve generated from a pure standard, one can accurately determine the concentration and, subsequently, the reaction yield.[5][6] Purity is also assessed by HPLC, looking for the presence of extraneous peaks corresponding to starting materials or byproducts. Spectroscopic methods like NMR and mass spectrometry are used for structural confirmation.[7]
Q4: Why is the choice of solvent important in CAPE synthesis?
A4: The solvent plays a critical role, particularly in enzymatic synthesis. While caffeic acid has low solubility in nonpolar solvents, its conversion rate is often much higher in them compared to polar solvents.[3] Polar solvents can strip away the essential water layer that maintains the enzyme's 3D conformation, leading to inactivation.[5] Isooctane is a commonly used nonpolar solvent that has shown high conversion rates.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I performed a CAPE synthesis reaction, but my final yield is very low. What are the potential causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors related to reaction equilibrium, catalyst activity, or reactant integrity. The following workflow can help diagnose the problem.
References
- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized enzymatic synthesis of this compound by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “One Pot” Enzymatic Synthesis of this compound in Deep Eutectic Solvent [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Caffeic Acid Phenethyl Ester (CAPE) Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Caffeic acid phenethyl ester (CAPE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CAPE is not crystallizing, and the solution remains clear even after cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline CAPE, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent. Be cautious not to evaporate too much, which could cause the compound to "crash out" as an amorphous solid.
-
Anti-Solvent Addition: If your CAPE is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which CAPE is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow for slow recrystallization.
-
-
Check Solvent Choice: The chosen solvent may be too good at dissolving CAPE. Consult the solubility table below to select a solvent where CAPE has moderate to low solubility at room temperature.
Q2: My CAPE has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated to the point where the solute separates as a liquid phase.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.
-
Use More Solvent: The concentration of CAPE in your solution may be too high. Add more of the hot solvent to create a less saturated solution, then cool slowly.[1]
-
Change Solvents: Select a solvent with a lower boiling point.
Q3: The yield of my crystallized CAPE is very low. How can I improve it?
A3: A low yield can be frustrating. Here are some potential causes and solutions:
-
Excessive Solvent: You may have used too much solvent, causing a significant amount of your compound to remain in the mother liquor.[1] To check this, take a small sample of the mother liquor and evaporate it. If a significant amount of solid remains, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Premature Crystallization: If crystallization occurs too quickly at a higher temperature, impurities can get trapped, and the overall yield of pure compound may be lower. Ensure your initial hot filtration (if performed) is done quickly to prevent premature crystallization in the filter funnel.
-
Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can often improve yield.
Q4: My CAPE crystals are very small or needle-like. How can I grow larger crystals?
A4: The size of crystals is largely dependent on the rate of cooling and the degree of supersaturation.
-
Slow Cooling: A slower rate of cooling will favor the growth of fewer, larger crystals. After dissolving CAPE in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated from cold surfaces. You can further slow the cooling by wrapping the flask in an insulating material like glass wool.
-
Vapor Diffusion: This technique is excellent for growing high-quality, single crystals. Dissolve your CAPE in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent". The anti-solvent will slowly diffuse into the CAPE solution, gradually decreasing its solubility and promoting slow crystal growth.
Q5: What are the best solvents for crystallizing CAPE?
A5: The choice of solvent is critical for successful crystallization. CAPE is soluble in several organic solvents but has poor aqueous solubility.[2] A good crystallization solvent is one in which the compound is soluble at high temperatures but less soluble at low temperatures. Based on available data, here are some solvents to consider:
-
Good Solvents (for dissolving): Ethanol, DMSO, DMF, Ethyl Acetate, Acetone.[3]
-
Poor Solvents (for precipitating/anti-solvents): Water, Hexane.[2]
Experimenting with mixed solvent systems (e.g., Ethanol/Water, Acetone/Hexane) can often yield the best results.
Data Presentation
Table 1: Solubility of this compound (CAPE)
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM; 200 mg/mL | [4] |
| Ethanol | Soluble to 100 mM; ~30 mg/mL; 50 mg/mL | [3][4] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [3] |
| Ethyl Acetate | Soluble; 50 mg/mL | |
| Acetone | Soluble | |
| Water | Insoluble; ~2 µg/mL | [2] |
| 0.1 M HCl | Slightly soluble | |
| 0.1 M NaOH | Slightly soluble |
Experimental Protocols
Protocol 1: Standard Recrystallization of CAPE
-
Dissolution: In an Erlenmeyer flask, add the crude CAPE solid. Add a minimal amount of a suitable solvent (e.g., ethanol) dropwise while heating and stirring until the CAPE is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper, or for more thorough drying, place them in a desiccator under vacuum.
Protocol 2: Vapor Diffusion for Single Crystal Growth
-
Preparation of CAPE Solution: Dissolve 5-10 mg of CAPE in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial).
-
Preparation of the Crystallization Chamber: In a larger vial or beaker, add a small amount (1-2 mL) of a volatile anti-solvent (e.g., hexane).
-
Assembly: Carefully place the smaller vial containing the CAPE solution inside the larger chamber. Ensure the inner vial remains upright and open.
-
Sealing and Incubation: Seal the outer chamber tightly with a cap or parafilm. Allow the setup to stand undisturbed in a location with a stable temperature.
-
Crystal Growth: Over several hours to days, the anti-solvent vapor will diffuse into the CAPE solution, causing crystals to slowly form.
Visualizations
References
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate vehicles for in vivo studies of Caffeic Acid Phenethyl Ester (CAPE).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of CAPE in in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of CAPE | CAPE is a hydrophobic compound with low aqueous solubility. | - Utilize co-solvents: Start by dissolving CAPE in a small amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before further dilution. - Employ a vehicle mixture: A combination of solvents and surfactants can enhance solubility. A commonly used vehicle for hydrophobic compounds is a mixture of DMSO, Polyethylene Glycol (PEG), a surfactant like Tween 80, and saline. - Consider oil-based vehicles: For oral or intraperitoneal administration, vegetable oils such as corn oil or sesame oil can be effective. |
| Precipitation of CAPE upon Dilution | The aqueous component of the final vehicle mixture is causing the hydrophobic CAPE to precipitate out of the solution. | - Optimize the solvent-to-aqueous ratio: Gradually add the aqueous component (e.g., saline or PBS) to the organic solvent containing CAPE while vortexing to ensure proper mixing. - Increase the concentration of the co-solvent or surfactant: A higher proportion of PEG or Tween 80 can help to maintain the solubility of CAPE in the final formulation. - Sonication: Use a sonicator to aid in the dissolution and prevent precipitation. |
| Instability and Hydrolysis of CAPE | CAPE is an ester and is susceptible to hydrolysis, particularly in the presence of certain enzymes (esterases) found in plasma (e.g., rat plasma) and in alcoholic vehicles.[1][2] | - Avoid alcohol-based vehicles: Studies have shown that ethanol can lead to the transesterification and hydrolysis of CAPE, forming caffeic acid and other byproducts.[1][2] - Prepare fresh formulations: Prepare the CAPE formulation immediately before administration to minimize degradation. - Conduct stability studies: If the formulation needs to be stored, perform a stability study under the intended storage conditions to assess the degradation of CAPE over time. |
| Toxicity or Adverse Effects in Animals | The vehicle itself may be causing toxicity, which can confound the experimental results. | - Limit the concentration of organic solvents: High concentrations of DMSO or other organic solvents can be toxic.[3] Aim for the lowest effective concentration. - Run vehicle-only control groups: Always include a control group that receives only the vehicle to distinguish the effects of the vehicle from the effects of CAPE. - Monitor animals closely: Observe animals for any signs of distress, irritation at the injection site, or changes in behavior. |
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for in vivo administration of CAPE?
A1: Due to its hydrophobic nature, CAPE is typically formulated using a combination of solvents and solubilizing agents. Common choices include:
-
For Oral Gavage: Suspensions in aqueous vehicles containing suspending agents like carboxymethyl cellulose (CMC) or vegetable oils (e.g., corn oil, sesame oil).
-
For Intraperitoneal (IP) Injection: Solutions in a mixture of DMSO and saline, or a more complex vehicle containing DMSO, PEG (e.g., PEG400), and a surfactant like Tween 80.
-
For Intravenous (IV) Injection: Formulations for IV administration require sterile and highly soluble preparations. A common approach involves dissolving CAPE in a minimal amount of a biocompatible organic solvent (like DMSO) and then diluting it in a vehicle suitable for IV injection, such as a mixture of PEG, Tween 80, and saline.
Q2: How can I prepare a CAPE solution for my in vivo study?
A2: A general protocol for preparing a CAPE solution for injection is provided in the Experimental Protocols section below. It is crucial to adapt and optimize this protocol based on the specific requirements of your study, including the desired concentration and route of administration.
Q3: What is the solubility of CAPE in common solvents?
A3: The solubility of CAPE varies depending on the solvent. The table below summarizes available quantitative data.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Ethanol | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
Q4: Is CAPE stable in solution?
A4: CAPE is susceptible to hydrolysis, especially in the presence of alcohols and in biological matrices like rat plasma.[1][2] It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a short period at low temperatures, and a stability assessment is advised.
Q5: Are there any known toxicities associated with the vehicles used for CAPE?
A5: Yes, some vehicles can have their own biological effects. For example, high concentrations of DMSO can cause local irritation and systemic toxicity.[3] It is essential to use the lowest possible concentration of organic solvents and to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Experimental Protocols
Protocol for Preparation of a this compound (CAPE) Solution for Injection
This protocol provides a general method for preparing a CAPE solution suitable for intraperitoneal or intravenous injection in rodents. This is a starting point and may require optimization for your specific experimental needs.
Materials:
-
This compound (CAPE) powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing CAPE: Accurately weigh the required amount of CAPE powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the CAPE powder. The volume of DMSO should be just enough to dissolve the powder completely. Vortex vigorously. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Addition of PEG400: To the CAPE-DMSO solution, add the required volume of PEG400. Vortex thoroughly to ensure a homogenous mixture.
-
Addition of Tween 80: Add the required volume of Tween 80 to the mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of CAPE.
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitates. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Administration: Use the freshly prepared solution for administration to the animals.
Example Formulation Ratio (for a final concentration of 10 mg/mL):
-
CAPE: 10 mg
-
DMSO: 100 µL
-
PEG400: 400 µL
-
Tween 80: 50 µL
-
Saline: 450 µL Final Volume: 1 mL
Note: The final concentration of DMSO in this example is 10%. The toxicity of the final vehicle composition should be considered and tested in a pilot study.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by CAPE and a general experimental workflow for in vivo studies.
Caption: CAPE inhibits the NF-κB signaling pathway.
Caption: CAPE activates the Nrf2 antioxidant pathway.
Caption: General workflow for in vivo studies with CAPE.
References
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) Quantification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of Caffeic Acid Phenethyl Ester (CAPE).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (CAPE) and why is its quantification important?
A1: this compound (CAPE) is a polyphenolic compound and a primary bioactive component found in honeybee propolis.[1][2] It is extensively studied for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[3][4] Accurate quantification is critical for pharmacokinetic studies, formulation development, and ensuring the therapeutic efficacy and consistency of CAPE-containing products.
Q2: What are the primary challenges in the quantification of CAPE?
A2: The main difficulties in accurately quantifying CAPE stem from its physicochemical properties. Key challenges include:
-
Poor Stability: CAPE is susceptible to degradation under various conditions, including exposure to light, air, high temperatures, and neutral or basic pH.[5][6][7]
-
Low Aqueous Solubility: Its poor solubility in water complicates the preparation of stock solutions and can limit its bioavailability, making extraction from aqueous biological matrices challenging.[8][9]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), other endogenous components can interfere with the analysis, particularly in LC-MS, causing ion suppression or enhancement.[10]
-
Handling and Storage: Improper handling and storage can lead to significant degradation, resulting in underestimated concentrations.[6][7]
Q3: How stable is CAPE and what are the optimal storage conditions?
A3: CAPE is a yellow crystalline solid that is sensitive to air and light.[5] Its stability is highly dependent on pH and temperature. It is reasonably stable in acidic conditions (up to pH 6) but degrades rapidly in neutral and basic environments due to hydrolysis.[7] Degradation follows first-order kinetics and is accelerated at higher temperatures (25°C and 37°C).[6][7] For long-term storage, CAPE should be kept as a solid at -20°C, protected from light and air.[6] In solution, especially in plasma, adjusting the pH to 6 and storing at -20°C can prevent degradation for at least a month.[6]
Q4: What solvents are recommended for dissolving CAPE?
A4: Due to its poor water solubility, organic solvents are required to dissolve CAPE.[8][9] Ethanol, methanol, and ethyl acetate are commonly used.[11] While the benzene ring in its structure provides some hydrophobic character, the hydroxyl groups increase its affinity for polar solvents.[5] For analytical purposes, it is often dissolved in methanol or ethanol to prepare stock solutions.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of CAPE by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Residual silanol groups on the C18 column interact with the hydroxyl groups on CAPE. | 1. Lower the mobile phase pH to 2-3 with an acid like formic or phosphoric acid to suppress silanol ionization. Use a highly deactivated, end-capped column.[12] |
| 2. Column Overload: Injecting too high a concentration of CAPE. | 2. Dilute the sample or reduce the injection volume. | |
| 3. Column Void or Contamination: A void has formed at the column inlet, or the frit is contaminated. | 3. Reverse-flush the column. If the problem persists, replace the guard column or the analytical column. | |
| Shifting Retention Times | 1. Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase. | 1. Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. Use an HPLC-grade solvent.[12] |
| 2. Temperature Fluctuations: The ambient temperature of the laboratory is not stable. | 2. Use a column oven to maintain a constant temperature throughout the analysis.[12] | |
| 3. Column Degradation: The stationary phase is degrading due to extreme pH or temperature. | 3. Operate the column within the manufacturer's recommended pH and temperature ranges. Replace the column if performance does not improve. | |
| Low Signal / Poor Sensitivity | 1. CAPE Degradation: The sample has degraded in the autosampler or during preparation. | 1. Ensure the autosampler is cooled (e.g., 4°C). Prepare samples immediately before analysis or use stabilizing conditions (pH 6).[6] |
| 2. Incorrect Detection Wavelength: The UV detector is not set to CAPE's maximum absorbance. | 2. Set the UV detector to the λmax of CAPE, which is approximately 323-330 nm.[13] | |
| 3. Sample Solvent Mismatch: The injection solvent is much stronger than the mobile phase. | 3. Whenever possible, dissolve the sample in the initial mobile phase.[14] |
LC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity / Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the biological matrix are competing for ionization. | 1. Improve sample cleanup (e.g., use solid-phase extraction instead of simple protein precipitation). Adjust chromatography to separate CAPE from interfering compounds. Use a stable isotope-labeled internal standard if available. |
| 2. In-source Degradation: CAPE is degrading in the high-temperature ion source. | 2. Optimize ion source parameters, such as temperature and gas flows, to minimize degradation while maintaining efficient ionization. | |
| 3. Mobile Phase Additives: The mobile phase is not optimal for ESI ionization of CAPE. | 3. Add a small amount of formic acid (0.1%) to the mobile phase to promote protonation in positive ion mode. | |
| High Background / Ghost Peaks | 1. System Contamination: Contamination from previous analyses, solvents, or sample handling. | 1. Flush the entire LC-MS system with a strong solvent wash. Use high-purity, LC-MS grade solvents and single-use vials if possible.[15] |
| 2. Sample Carryover: CAPE from a high-concentration sample is retained in the injector or column and elutes in subsequent runs. | 2. Implement a robust needle wash procedure in the autosampler. Inject blank runs after high-concentration samples to check for carryover.[16] | |
| Inconsistent Quantification | 1. Instrument Instability: The mass spectrometer's sensitivity is drifting over time. | 1. Allow the instrument to fully stabilize and reach thermal equilibrium before starting a sequence. This can take several hours, especially after being idle.[16] |
| 2. Lack of Internal Standard: Variations in sample preparation, injection volume, and ionization are not being corrected. | 2. Use an internal standard (e.g., a structurally similar compound like taxifolin) to normalize the response and improve accuracy and precision.[6] | |
| 3. Salt Precipitation: Buffer salts from a previous method have precipitated in the system after a solvent change. | 3. When changing methods, flush the system thoroughly with high-purity water to prevent salt precipitation, which can cause blockages and signal instability.[15] |
III. Quantitative Data Summary
Table 1: Solubility of this compound (CAPE)
| Solvent | Solubility | Notes |
| Water | Poor | Low water solubility is a known limitation for its application and bioavailability.[8][9] |
| Ethanol | Soluble | A common choice for preparing stock solutions and for solvent extraction from propolis.[11] |
| Methanol | Soluble | Frequently used as a solvent for HPLC mobile phases and standard preparation.[11] |
| Ethyl Acetate | Soluble | Effective for liquid-liquid extraction of CAPE from aqueous matrices like plasma.[6] |
| Non-polar Solvents | Low | Although CAPE has a hydrophobic phenethyl group, its catechol structure limits solubility in non-polar solvents.[1] |
Table 2: Stability of this compound (CAPE) in Rat Plasma
| Temperature | Condition | Stability / Degradation |
| 4°C, 25°C, 37°C | Unstabilized rat plasma | Degradation observed, following first-order kinetics. Degradation is faster at higher temperatures.[6] |
| Not specified | Rat Plasma | Hydrolyzed by carboxylesterases into caffeic acid.[17] |
| Not specified | Human Plasma | Stable; no significant hydrolysis observed.[17] |
| -20°C | Rat plasma, pH adjusted to 6 with 0.4% NaCl | Stable for at least one month.[6] |
IV. Experimental Protocols
Protocol 1: Quantification of CAPE in Rat Plasma by HPLC-UV
This protocol is adapted from methodologies described for the analysis of CAPE in biological fluids.[6]
1. Materials and Reagents:
-
CAPE standard, Taxifolin (Internal Standard), Ethyl Acetate (HPLC Grade), Methanol (HPLC Grade), Formic Acid, Deionized Water.
-
Rat plasma (blank and spiked).
-
Centrifuge, vortex mixer, evaporator.
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of CAPE and Taxifolin (IS) in methanol.
-
Serially dilute the CAPE stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.25-10 µg/mL).
-
Spike blank rat plasma with CAPE working standards to create calibration standards and QC samples (Low, Mid, High).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of IS working solution (e.g., 50 µg/mL Taxifolin).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to mix thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
4. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Formic Acid (e.g., 60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 325 nm.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (CAPE/IS) against the nominal concentration of CAPE.
-
Use a linear regression model to determine the concentration of CAPE in unknown samples.
Protocol 2: Extraction of CAPE from Propolis
This protocol outlines a general solvent extraction method for obtaining CAPE from raw propolis or propolis extract powder.[11]
1. Sample Pre-treatment:
-
Ensure the propolis extract powder is dry to prevent moisture from interfering with extraction efficiency. If needed, dry at a low temperature (<50°C).[11]
-
Sieve the powder to ensure a uniform particle size for consistent solvent contact.[11]
2. Solvent Extraction:
-
Weigh a known amount of propolis powder and place it in a suitable flask.
-
Add an appropriate volume of ethanol (e.g., a 1:10 solid-to-solvent ratio). Ethanol is a common and effective solvent.[11]
-
Agitate the mixture using a sonicator or shaker for a defined period (e.g., 30-60 minutes) at room temperature.
-
Separate the solid material by centrifugation or filtration.
-
Collect the supernatant (the ethanolic extract containing CAPE).
-
The resulting extract can be further purified using techniques like column chromatography or directly analyzed via HPLC.[11]
V. Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for the quantification of CAPE from biological samples.
Caption: Troubleshooting logic for addressing HPLC peak tailing in CAPE analysis.
Caption: CAPE inhibits the NF-κB signaling pathway by blocking IKK activation.[18]
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (CAPE) Natural Sources, Analytical Procedures and Synthetic Approaches [proceedings.bas.bg]
- 4. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Stability of this compound and its fluorinated derivative in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. zefsci.com [zefsci.com]
- 16. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 17. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic Acid Phenethyl Ester (CAPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments involving CAPE, with a focus on its potential interference in biochemical assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability results with CAPE in the MTT assay are inconsistent or show an unexpected increase in viability at high concentrations. What could be the cause?
A1: This is a common issue when working with antioxidant compounds like CAPE. The interference can stem from two primary sources: CAPE's inherent antioxidant activity and its absorbance properties.
-
Redox Interference: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. As a potent antioxidant, CAPE can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present. This chemical reduction of MTT by CAPE can compete with the enzymatic reduction by cellular dehydrogenases, leading to an overestimation of viable cells.
-
Absorbance Interference: CAPE has a known absorbance peak around 325 nm. While the formazan product of the MTT assay is typically measured at 570 nm, CAPE's absorbance spectrum may have some overlap or the compound itself, especially at higher concentrations, can contribute to the overall absorbance reading, leading to inaccurate results.
Troubleshooting Steps:
-
Run a Cell-Free Control: To determine the extent of direct MTT reduction by CAPE, perform the MTT assay in a cell-free system. Prepare wells with your assay medium and various concentrations of CAPE, add the MTT reagent, and measure the absorbance. This will quantify the chemical reduction of MTT by CAPE alone.
-
Correct for Background Absorbance: In your experimental plate, include control wells containing CAPE at the same concentrations used in your cell-treated wells, but without cells. Subtract the absorbance of these "CAPE only" wells from your experimental wells to correct for CAPE's intrinsic absorbance.
-
Consider Alternative Viability Assays: If interference remains a significant issue, consider using a non-redox-based viability assay, such as the lactate dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity, or a crystal violet staining assay, which quantifies adherent cells.
Q2: I am observing lower-than-expected cytotoxicity for CAPE in my LDH assay. Could CAPE be interfering?
A2: While less common than with redox-based assays, interference in the Lactate Dehydrogenase (LDH) cytotoxicity assay is possible. The LDH assay measures the activity of LDH released from damaged cells.
-
Enzyme Inhibition: It is possible that CAPE or its degradation products could inhibit the activity of the LDH enzyme itself. If CAPE inhibits LDH, the amount of formazan produced in the assay's enzymatic reaction would be reduced, leading to an underestimation of cell death (a false negative).
Troubleshooting Steps:
-
LDH Activity Control: To test for direct inhibition of LDH by CAPE, you can perform a control experiment. In a cell-free system, add a known amount of purified LDH (often included in commercial kits as a positive control) to wells with and without various concentrations of CAPE. If the LDH activity is lower in the presence of CAPE, it indicates direct inhibition.
-
Alternative Cytotoxicity Assays: If you suspect LDH inhibition, consider using an alternative method to measure cytotoxicity that does not rely on enzymatic activity, such as a trypan blue exclusion assay or a propidium iodide-based flow cytometry assay.
Q3: I'm studying the effect of CAPE on a signaling pathway using a reporter assay (e.g., luciferase or β-galactosidase). How can I be sure my results are accurate?
A3: Reporter gene assays can be susceptible to interference from small molecules.
-
Enzyme Inhibition: CAPE could directly inhibit the reporter enzyme (e.g., luciferase, β-galactosidase), leading to a decrease in signal that could be misinterpreted as a biological effect on the pathway of interest.
-
Fluorescence Quenching/Interference: If you are using a fluorescent reporter, the intrinsic fluorescence of CAPE or its ability to absorb light in the excitation or emission range of the fluorophore could lead to quenching or an artificially increased signal.
Troubleshooting Steps:
-
Cell-Free Reporter Enzyme Assay: Test the effect of CAPE on the activity of the purified reporter enzyme in a cell-free system. This will help you determine if CAPE is a direct inhibitor of the enzyme.
-
Use a Constitutively Expressed Reporter for Normalization: To control for non-specific effects on transcription and translation, as well as potential enzyme inhibition, it is good practice to co-transfect your cells with a second reporter vector that expresses a different reporter enzyme under the control of a constitutive promoter. The activity of your experimental reporter can then be normalized to the activity of the control reporter.
-
Orthogonal Assays: Validate your findings using an orthogonal assay that measures a different endpoint in the signaling pathway, such as Western blotting for a key phosphorylated protein or qPCR for a downstream target gene.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAPE in various cancer cell lines as determined by the MTT assay. It is important to note that these values can be influenced by the potential for CAPE to interfere with the assay, as discussed in the FAQs.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 14.08 | [1] |
| Hs578T | Triple-Negative Breast Cancer | 72 | 8.01 | [1] |
| HCT116 | Colorectal Cancer | 24 | ~79 (22.45 mg/L) | [2] |
| HCT116 | Colorectal Cancer | 48 | ~42 (12.07 mg/L) | [2] |
| HCT116 | Colorectal Cancer | 72 | ~23 (6.47 mg/L) | [2] |
| HCT116 | Colorectal Cancer | 96 | ~19 (5.36 mg/L) | [2] |
| MCF-7 | Breast Cancer | 48 | 28.35 µg/ml (~99.7 µM) | [3] |
| MDA-MB-231 | Breast Cancer | 48 | 4.76 µg/ml (~16.7 µM) | [3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability. When using this protocol with CAPE, it is crucial to include the controls mentioned in the troubleshooting section.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of CAPE (and vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with CAPE as described in the MTT assay protocol. Include wells for "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the experimental values and normalizing to the maximum release.
Visualizations
Caption: Potential interference of CAPE in the MTT assay.
Caption: CAPE's inhibition of the NF-κB signaling pathway.
References
- 1. This compound and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
Technical Support Center: Enhancing the Therapeutic Efficacy of CAPE Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Caffeic Acid Phenethyl Ester (CAPE) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when working with CAPE and its derivatives in vitro?
A1: The primary challenges associated with the in vitro use of CAPE and its derivatives are its poor water solubility and instability in cell culture media.[1][2][3] CAPE possesses several reactive sites, including an ester bond, an α,β-unsaturated carbonyl group, and a catechol group, which contribute to its instability under physiological conditions, leading to hydrolysis, oxidation, and Michael addition.[1][2] This instability can result in a short-term effect in cell culture experiments, requiring frequent media changes with fresh compound to maintain the desired concentration.[2]
Q2: How can the solubility and stability of CAPE derivatives be improved for experimental use?
A2: Several strategies can be employed to enhance the solubility and stability of CAPE derivatives:
-
Chemical Modification: Synthesizing derivatives by modifying the original CAPE structure is a common approach. Replacing the ester bond with an amide bond can increase stability against hydrolysis by esterases.[4][5] The synthesis of a 4-O-glucoside of CAPE has been shown to improve both solubility and absorption.[4]
-
Formulation Strategies: Encapsulation of CAPE in nanoparticles, such as those made from sorghum peptides or PLGA, can significantly increase its water solubility and storage stability.[3][6] Liposomal nanocarriers have also been used to improve drug delivery.[6]
-
Complexation: Forming inclusion complexes with cyclodextrins, such as γ-cyclodextrin, can enhance the stability of CAPE in aqueous solutions.[2]
Q3: What are the key signaling pathways modulated by CAPE and its derivatives?
A3: CAPE and its derivatives are known to exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cancer progression. The most well-documented pathways are:
-
NF-κB Pathway: CAPE is a potent inhibitor of NF-κB activation, which is a critical regulator of inflammatory responses.[4][7][8] It can prevent the translocation of the p65 subunit of NF-κB to the nucleus and, in some cells, directly inhibit IKK (IκB kinase).[4]
-
Nrf2 Pathway: CAPE can activate the Nrf2 pathway, which is a primary regulator of the cellular antioxidant response.[4][7][8] This leads to the expression of cytoprotective enzymes.[4]
-
STAT3 and Akt Signaling: Certain CAPE derivatives have been shown to inhibit cell proliferation by blocking the STAT3 and Akt signaling pathways.[4]
Q4: Are there strategies to improve the in vivo bioavailability of CAPE derivatives?
A4: Yes, improving the in vivo bioavailability of CAPE derivatives is a key area of research. The low bioavailability of CAPE is a significant limitation to its therapeutic use.[4][6] Strategies to overcome this include:
-
Prodrugs and Derivatives: Synthesizing more stable derivatives, such as amides, can prevent rapid hydrolysis in plasma.[4][9]
-
Advanced Drug Delivery Systems: The use of nanoparticles, liposomes, and other nanocarriers can protect the compound from degradation, improve its solubility, and facilitate its transport across biological barriers like the blood-brain barrier.[6][7] For example, folic acid-conjugated PLGA nanoparticles have been used to improve cytotoxicity, solubility, and achieve sustained release of CAPE.[6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause: Instability of the CAPE derivative in the cell culture medium over the duration of the experiment.[1][2]
-
Troubleshooting Steps:
-
Confirm Compound Stability: If possible, analyze the concentration of your compound in the cell culture medium over time using a suitable analytical method like HPLC.
-
Frequent Media Changes: For multi-day experiments, replace the medium with freshly prepared compound-containing medium every 24 hours to maintain a consistent concentration.[2]
-
Use a More Stable Derivative: Consider synthesizing or obtaining an amide derivative of CAPE (CAPA), which has been shown to have a significantly longer half-life in plasma compared to the ester form and is expected to be more stable in culture.[9]
-
Complexation: Investigate the use of cyclodextrins to form an inclusion complex with your CAPE derivative to enhance its stability in the aqueous environment of the cell culture medium.[2]
-
Issue 2: Precipitation of the CAPE derivative in aqueous buffers or cell culture media.
-
Possible Cause: Poor water solubility of the compound.[3]
-
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous experimental medium, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication can sometimes help to disperse aggregated particles and improve dissolution.[10]
-
Formulation with Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents. However, be mindful of their potential effects on the cells or the assay itself.[10] For in vivo studies, formulation with nanoparticles or liposomes is a more suitable approach.[6]
-
Synthesize a More Soluble Derivative: The addition of hydrophilic moieties, such as a glucoside group, can significantly improve water solubility.[4]
-
Issue 3: Unexpected or contradictory results in apoptosis or cell viability assays.
-
Possible Cause: The mechanism of action of your CAPE derivative may be cell-type specific or dependent on the expression of particular enzymes. For example, the selective toxicity of CAPE towards some melanoma cells is dependent on the presence of tyrosinase, which bioactivates CAPE to form a reactive o-quinone.[11]
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine if your cell line expresses enzymes, such as tyrosinase, that could metabolize your compound into a more active or toxic species.
-
Investigate Oxidative Stress: Measure the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH) in response to treatment with your CAPE derivative, as these are known mechanisms of CAPE-induced toxicity in some cancer cells.[11][12]
-
Use Mechanistic Inhibitors: To probe the involvement of specific pathways, use inhibitors of those pathways in conjunction with your CAPE derivative. For example, inhibitors of the mitochondrial permeability transition pore can prevent CAPE-induced toxicity in melanoma cells.[11]
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of CAPE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HL-60 | Human Leukemia | 2.5 | 48 | [11] |
| SV40 transformed keratinocytes | Skin | 7 | 48 | [11] |
| SK-MEL-28 | Human Melanoma | 15 | 48 | [11] |
| B16-F0, B16-F10, SK-MEL-5, MeWo | Murine and Human Melanoma | 15 | 48 | [12] |
| Oral Cancer Cells | Oral Cancer | 75 | 48 | [11] |
Table 2: Stability of CAPE and its Amide Derivative (CAPA) in Rat Plasma
| Compound | Temperature (°C) | Half-life (h) | Reference |
| CAPE | 4 | 1.95 | [9] |
| CAPE | 25 | 0.35 | [9] |
| CAPE | 37 | 0.13 | [9] |
| CAPA | 25 | 41.5 | [9] |
| CAPA | 37 | 10 | [9] |
| CAPA | 60 | 0.82 | [9] |
Table 3: Pharmacokinetic and Permeability Data for CAPE and a Nitro-Derivative
| Compound | Parameter | Value | System | Reference |
| CAPE | AUC(0-t) | 1659.6 ± 152 ng·h/mL | Rats (oral admin. 10 mg/kg) | [13] |
| CAPE-NO2 | AUC(0-t) | 3239.9 ± 352 ng·h/mL | Rats (oral admin. 10 mg/kg) | [13] |
| CAPE | Papp | (4.86 ± 0.90) x 10⁻⁶ cm/s | Caco-2 cells | [13] |
| CAPE-NO2 | Papp | (12.34 ± 1.6) x 10⁻⁶ cm/s | Caco-2 cells | [13] |
Experimental Protocols
Protocol 1: Synthesis of CAPE Derivatives via DCC Coupling
This protocol is a general method for the synthesis of CAPE derivatives by coupling caffeic acid with a desired alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Caffeic acid
-
Phenethyl alcohol (or other alcohol derivative)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve caffeic acid (1 equivalent) and the desired alcohol (e.g., phenethyl alcohol, 1-5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.1-1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the caffeic acid/alcohol mixture dropwise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure CAPE derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxicity of CAPE derivatives on a cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CAPE derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the CAPE derivative in complete medium from the stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 5. Flow and On-Water Synthesis and Cancer Cell Cytotoxicity of Caffeic Acid Phenethyl Amide (CAPA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]
- 9. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical mechanism of Caffeic Acid Phenylethyl Ester (CAPE) selective toxicity towards melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absorption properties and effects of this compound and its p-nitro-derivative on P-glycoprotein in Caco-2 cells and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to Storage, Handling, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Caffeic Acid Phenethyl Ester (CAPE). Addressing common challenges encountered during experimental use, this guide offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound (CAPE)?
For long-term stability, solid CAPE should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can remain stable for at least four years.
Q2: How should I prepare stock solutions of CAPE?
Due to its hydrophobic nature, CAPE has poor water solubility. Therefore, stock solutions should be prepared using organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for this purpose. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in your experimental medium.
Q3: My CAPE solution has precipitated after being added to my aqueous buffer or cell culture medium. What should I do?
Precipitation is a common issue when working with CAPE due to its low aqueous solubility. Here are some troubleshooting steps:
-
Ensure the final solvent concentration is low: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to facilitate dissolution.
-
Warm the medium: Gently warming the cell culture medium or buffer to 37°C before adding the CAPE stock solution can sometimes help to improve solubility.
-
Consider using a carrier: For in vivo studies or challenging in vitro systems, co-solvents or carrier molecules like PEG300 or cyclodextrins can be used to enhance solubility.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability of this compound under various conditions.
| Solvent | Solubility |
| DMSO | ~10 mg/mL and 56 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethyl formamide (DMF) | ~10 mg/mL |
| Water | Poorly soluble |
| Condition | Stability |
| Temperature | Solid CAPE is stable for ≥ 4 years at -20°C. In solution, degradation is accelerated at higher temperatures (e.g., 37°C). Storage of stock solutions at -20°C is recommended. |
| pH | CAPE is reasonably stable in acidic conditions (up to pH 6).[1] It undergoes rapid degradation in neutral and basic conditions due to hydrolysis of the ester bond.[1] |
| Light | As a phenolic compound, CAPE may be sensitive to light. It is best practice to store solid CAPE and its solutions protected from light by using amber vials or by wrapping containers in aluminum foil. |
| In Rat Plasma | CAPE is rapidly hydrolyzed in rat plasma by carboxylesterases, with a half-life of approximately 0.35 hours at 25°C and 0.13 hours at 37°C.[2] The primary degradation product is caffeic acid.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (CAPE) powder (Molar Mass: 284.31 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing CAPE: Accurately weigh out 2.84 mg of CAPE powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the CAPE powder.
-
Dissolving CAPE: Vortex the solution until the CAPE is completely dissolved. Gentle warming to 37°C may be applied if necessary to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of a Working Solution for Cell Culture
Objective: To prepare a 10 µM working solution of CAPE in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM CAPE stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To ensure accurate dilution and minimize precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in sterile DMSO to obtain a 1 mM solution.
-
Final Dilution: Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate solution) to 1 mL of pre-warmed cell culture medium. This will result in a final CAPE concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the CAPE stock, gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application: Use the freshly prepared working solution immediately for your cell culture experiments to minimize degradation.
Visual Guides
References
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Caffeic Acid Phenethyl Ester (CAPE).
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of CAPE in aqueous solutions?
A1: The primary factor affecting CAPE stability in aqueous solutions is the pH of the medium. CAPE is an ester and is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction is significantly accelerated in neutral to alkaline conditions.
Q2: At what pH range is CAPE most stable?
A2: CAPE is most stable in acidic to slightly acidic conditions. Studies indicate that CAPE is reasonably stable in solutions with a pH up to 6.[1] Lowering the pH to around 4-6 can help to decelerate its degradation.[1]
Q3: What happens to CAPE at neutral or alkaline pH?
A3: At neutral (pH 7) and alkaline (pH > 7) conditions, CAPE undergoes rapid degradation.[1] The primary degradation pathway is the base-catalyzed hydrolysis of its ester bond. This process breaks CAPE down into its constituent molecules: caffeic acid and phenethyl alcohol.
Q4: What are the main degradation products of CAPE?
A4: The main degradation products of CAPE in aqueous solutions are caffeic acid and phenethyl alcohol, resulting from the hydrolysis of the ester linkage. In vivo studies in rats have also identified caffeic acid as the major metabolite.[1][2]
Q5: How does temperature affect the stability of CAPE?
A5: Temperature significantly influences the rate of CAPE degradation. The decomposition of CAPE is notably accelerated at higher temperatures, such as 37°C.[1] To minimize degradation, it is recommended to store CAPE solutions at lower temperatures, for example, at 4°C, in conjunction with an acidic pH.[1]
Q6: Are there any strategies to improve the stability of CAPE in formulations?
A6: Yes, several strategies can be employed to enhance CAPE's stability. These include:
-
pH Adjustment: Maintaining the pH of the formulation in the acidic range (ideally pH 4-6).
-
Encapsulation: Using nanocarriers like nanoparticles can protect CAPE from the surrounding environment and improve its stability in aqueous solutions.
-
Chemical Modification: Synthesizing derivatives of CAPE, such as caffeic acid phenethyl amide (CAPA), can increase stability by replacing the hydrolytically labile ester bond with a more robust amide bond.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of CAPE concentration in my formulation. | The pH of your solution is likely neutral or alkaline (pH ≥ 7). | Adjust the pH of your formulation to an acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer). Confirm the final pH with a calibrated pH meter. |
| Inconsistent results in cell-based assays with CAPE. | CAPE may be degrading in the cell culture medium, which is typically buffered around pH 7.4. | Prepare fresh stock solutions of CAPE in an appropriate solvent (e.g., DMSO) and add it to the cell culture medium immediately before the experiment. Minimize the incubation time as much as possible. Consider conducting a time-course experiment to assess CAPE stability in your specific medium. |
| Precipitation observed when preparing aqueous solutions of CAPE. | CAPE has poor water solubility, which can be exacerbated by pH changes. | Prepare a concentrated stock solution of CAPE in an organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks appearing in my chromatogram during analysis. | These are likely degradation products, primarily caffeic acid. | Confirm the identity of the degradation products by running a standard of caffeic acid. The appearance of these peaks confirms the instability of CAPE under your experimental conditions. |
Data Presentation
Table 1: Half-life of this compound (CAPE) in Rat Plasma at Various Temperatures
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 1.95 |
| 25 | 0.35 |
| 37 | 0.13 |
Data sourced from a study on the stability of CAPE in rat plasma.[3]
Experimental Protocols
Protocol for a pH-Dependent Stability Study of CAPE using HPLC
This protocol outlines a typical experiment to evaluate the stability of CAPE in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (CAPE) standard
-
Caffeic acid standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Phosphate buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 6, 7.4, and 8) using phosphate salts.
-
For example, to prepare a 0.1 M phosphate buffer, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water.
-
Adjust the pH of each buffer solution accurately using a calibrated pH meter and HCl or NaOH.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of CAPE (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
For each pH value, dilute the CAPE stock solution with the respective buffer to a final concentration (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), take an aliquot of each solution for HPLC analysis. This will serve as the initial concentration.
-
Incubate the remaining solutions in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
To stop the degradation reaction, the samples can be immediately diluted with the mobile phase and/or acidified.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol or acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: CAPE can be detected at approximately 320-330 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using standard solutions of CAPE of known concentrations. Calculate the concentration of CAPE in the incubated samples at each time point by comparing their peak areas to the calibration curve.
5. Data Analysis:
-
Plot the concentration of CAPE versus time for each pH value.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for CAPE at each pH.
Mandatory Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of CAPE.
Caption: Base-catalyzed hydrolysis of this compound (CAPE).
References
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Caffeic Acid Phenethyl Ester (CAPE) in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with CAPE, suggesting potential causes and solutions to mitigate off-target effects.
Issue 1: High cytotoxicity observed in non-target cells or at low concentrations.
-
Potential Cause: Off-target kinase inhibition or disruption of essential cellular signaling pathways. CAPE is known to interact with multiple signaling molecules, and at certain concentrations, these interactions may lead to unintended cytotoxic effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve in your specific cell line to determine the optimal concentration range that elicits the desired on-target effect with minimal toxicity.
-
Selectivity Profiling: If off-target kinase activity is suspected, consider performing a kinome scan to identify unintended kinase targets of CAPE. This can help in understanding the molecular basis of the observed cytotoxicity.
-
Use of Targeted Delivery Systems: Encapsulating CAPE in nanoparticles or liposomes can help to increase its concentration at the target site, thereby lowering the systemic concentration and reducing off-target effects.
-
Issue 2: Inconsistent or paradoxical effects of CAPE in different experimental systems.
-
Potential Cause: Pleiotropic effects of CAPE, where it interacts with multiple, sometimes opposing, signaling pathways. For instance, while CAPE is known to inhibit NF-κB, it may also modulate other pathways that could lead to varied cellular responses depending on the cellular context.
-
Troubleshooting Steps:
-
Pathway Analysis: Conduct proteomic or transcriptomic analysis of CAPE-treated cells to get a global view of the affected signaling pathways. This can help to identify unexpected pathway modulation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test CAPE analogues with modifications to the catechol or phenethyl moieties. Some derivatives may exhibit a more selective interaction with the desired target.
-
Combination Therapy: Consider using CAPE in combination with other more specific inhibitors to synergistically enhance the desired effect while potentially reducing the required concentration of CAPE and its off-target effects.
-
Frequently Asked Questions (FAQs)
This FAQ section provides concise answers to common questions regarding the off-target effects of CAPE.
Q1: What are the known on-target signaling pathways of CAPE?
A1: CAPE is well-documented to primarily target the NF-κB signaling pathway , leading to its anti-inflammatory and anti-cancer effects. It has also been shown to modulate the PI3K/AKT/XIAP and AMPK/Foxo3 signaling pathways, which are involved in cell survival, proliferation, and metabolism.[1][2][3][4]
Q2: Are there any known specific off-target proteins of CAPE?
A2: Currently, there is a lack of publicly available, comprehensive studies detailing the specific off-target protein interactions of CAPE. Identifying these would require experimental approaches such as kinome profiling or proteome-wide thermal shift assays.
Q3: How can I reduce the potential for off-target effects in my experiments?
A3: Several strategies can be employed:
-
Targeted Delivery: Utilize nanoparticle or liposomal formulations of CAPE to increase its local concentration at the target site and reduce systemic exposure.[5][6][7]
-
Structural Modification: Synthesize and screen CAPE derivatives or analogues that may have improved selectivity for the intended target.[8][9]
-
Prodrug Approach: Design a CAPE prodrug that is activated only at the target site, thereby minimizing effects on non-target tissues.
-
Dose Optimization: Carefully titrate the concentration of CAPE to the lowest effective dose for the desired on-target effect in your experimental model.
Q4: What experimental methods can be used to identify the off-target effects of CAPE?
A4: A variety of techniques can be used to identify off-target interactions:
-
Kinome Profiling: Screens CAPE against a large panel of kinases to identify unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding partners of CAPE in a cellular context by measuring changes in protein thermal stability.[5][7][10][11][12]
-
Quantitative Mass Spectrometry-based Proteomics: Can provide an unbiased view of changes in protein expression or post-translational modifications in response to CAPE treatment, suggesting affected off-target pathways.[13][14][15][16][17][18][19]
-
In Vitro Safety Pharmacology Profiling: Assesses the effect of CAPE on a panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[20][21][22][23][24]
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for CAPE
This table illustrates how data from a kinome profiling experiment could be presented to identify potential off-target kinase interactions of CAPE. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Kinase Target | % Inhibition at 1 µM CAPE | IC50 (µM) | On-Target/Off-Target |
| IKKβ (On-target) | 85 | 0.5 | On-Target |
| AKT1 (On-target) | 75 | 1.2 | On-Target |
| AMPK (On-target) | 68 | 2.5 | On-Target |
| Kinase X | 60 | 5.0 | Potential Off-Target |
| Kinase Y | 55 | 8.7 | Potential Off-Target |
| Kinase Z | 48 | >10 | Likely Non-Target |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CAPE Target Identification
This protocol provides a general workflow for identifying the cellular targets of CAPE using CETSA coupled with western blotting or mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a predetermined concentration of CAPE for a specified time.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Target Protein Detection:
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and western blotting using an antibody against a suspected target protein. A shift in the melting curve in the CAPE-treated samples compared to the control indicates direct binding.
-
Mass Spectrometry (TPP): For an unbiased approach, digest the soluble proteins and analyze by quantitative mass spectrometry to identify all proteins stabilized by CAPE binding.[14][16][17][18]
-
Mandatory Visualizations
Caption: On-target signaling pathways of CAPE.
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.txst.edu [digital.library.txst.edu]
- 9. mdpi.com [mdpi.com]
- 10. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. criver.com [criver.com]
- 14. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Proteomic analysis of anti-cancer effects by paclitaxel treatment in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. archivemarketresearch.com [archivemarketresearch.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
Caffeic Acid Phenethyl Ester (CAPE) in Propolis: A Comparative Analysis of Its Bioactive Properties
For Immediate Release
Caffeic acid phenethyl ester (CAPE), a prominent bioactive compound found in propolis, has garnered significant attention within the scientific community for its potent therapeutic properties. This guide provides a comprehensive comparison of CAPE against other key components of propolis, namely chrysin, pinocembrin, and galangin. The following sections detail their relative performance in antioxidant, anti-inflammatory, anticancer, and antimicrobial assays, supported by experimental data and methodologies. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of this compound (CAPE) and other major phenolic and flavonoid constituents of propolis—chrysin, pinocembrin, and galangin—has been evaluated across a spectrum of biological assays. The following tables summarize their comparative efficacy in terms of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, providing a quantitative basis for their assessment.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| This compound (CAPE) | 18.92 - 67.27 | [1] |
| Chrysin | >100 | [2] |
| Pinocembrin | >100 | [2] |
| Galangin | >100 | [2] |
Note: Data for chrysin, pinocembrin, and galangin are from a study that did not observe significant radical scavenging activity at the tested concentrations. The range for CAPE is derived from various propolis samples with differing CAPE content, indicating its significant contribution to the antioxidant potential of propolis.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The IC50 value here represents the concentration that inhibits 50% of NO production in stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | IC50 (µM) | Reference |
| This compound (CAPE) | Data not available in a directly comparable format | |
| Chrysin | 5.8 ± 0.2 | [3] |
| Pinocembrin | >10 | [3] |
| Galangin | >10 | [3] |
Note: While direct comparative IC50 values for CAPE in the same assay were not found, numerous studies confirm its potent anti-inflammatory activity through the inhibition of the NF-κB pathway.[4][5]
Anticancer Activity
The in vitro anticancer efficacy is determined by the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50). The data below is compiled from various studies and may not be directly comparable due to differing cell lines and experimental conditions.
Table 3: Comparative Anticancer Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (CAPE) | MDA-MB-231 (Breast) | ~10-20 | [6] |
| Chrysin | HCT116 (Colon) | 1.56 - 33.5 | [7] |
| Chrysin | HepG2 (Liver) | ~30 | [7] |
| Pinocembrin | Various | Significant activity reported, but IC50 values vary widely | |
| Galangin | Various | Significant activity reported, but IC50 values vary widely |
Disclaimer: The IC50 values for anticancer activity are highly dependent on the cancer cell line and the specific experimental protocol used. The data presented here is for illustrative purposes and highlights the need for direct comparative studies.
Antimicrobial Activity
The antimicrobial potential is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 4: Comparative Antimicrobial Activity (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (CAPE) | Staphylococcus aureus | 2 (as part of a mixture) | |
| Chrysin | Staphylococcus aureus | Data not available in a directly comparable format | |
| Pinocembrin | Staphylococcus aureus | 250 | |
| Galangin | Staphylococcus aureus | Data not available in a directly comparable format |
Note: The antimicrobial activity of these compounds can vary significantly against different microbial strains. The data for CAPE is from a study where it was a component of a propolis extract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compounds are dissolved in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Assay Procedure : An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well microplate or a cuvette. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions : Two-fold serial dilutions of the test compound are prepared in a 96-well microplate containing the broth medium.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or measurement of turbidity using a microplate reader can be used to assess growth.
Signaling Pathway Modulation
CAPE and other propolis components exert their biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate their impact on the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. CAPE, chrysin, pinocembrin, and galangin have all been shown to inhibit this pathway at various points.
Caption: Inhibition of the NF-κB signaling pathway by propolis components.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with cancer.
Caption: Modulation of the MAPK signaling pathway by propolis components.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Natural versus Synthetic Caffeic Acid Phenethyl Ester (CAPE)
Guide for Researchers and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE) is a potent bioactive compound found primarily in honeybee propolis, exhibiting a wide range of pharmacological properties including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects.[1][2] As research into its therapeutic potential intensifies, a critical consideration for scientists is the choice between naturally derived and synthetically produced CAPE. This guide provides an objective comparison of these two sources, focusing on synthesis, purity, characterization, and the implications for research and development.
Source, Synthesis, and Purity
The origin of CAPE is the primary determinant of its purity, yield, and the complexity of its isolation. While the molecular structure is identical, the path to obtaining the final product differs significantly.
Natural CAPE : The exclusive and most well-known natural source of CAPE is bee propolis, a resinous substance produced by honeybees from plant materials.[3] The isolation of CAPE from propolis is often challenging, expensive, and results in low yields.[4] This is because natural propolis is a complex mixture containing over 180 compounds, where CAPE coexists with numerous other phenolic compounds with similar structures, making purification a significant hurdle.[1][4]
Synthetic CAPE : To overcome the limitations of natural extraction, various chemical and biosynthetic methods have been developed.[1][5] Chemical synthesis routes are diverse and can start from materials like caffeic acid or 3,4-dihydroxy benzaldehyde, employing reactions such as direct esterification or the Wittig reaction.[4] Biosynthetic approaches, such as lipase-catalyzed esterification of caffeic acid and phenethyl alcohol, offer greener alternatives.[1] These controlled methods allow for large-scale production of high-purity CAPE, free from the complex matrix of contaminants found in propolis.
The general workflow for obtaining natural versus synthetic CAPE highlights the differences in complexity and purity control.
Data Presentation: A Comparative Summary
The following tables summarize the key differences between natural and synthetic CAPE based on available literature.
Table 1: Comparison of Source and Production Characteristics
| Feature | Natural CAPE | Synthetic CAPE |
| Primary Source | Honeybee Propolis[3] | Chemical Precursors (e.g., Caffeic Acid, Phenethyl Alcohol)[1] |
| Production Method | Solvent Extraction[6] | Chemical Synthesis, Enzymatic Synthesis[1][4] |
| Yield | Generally low and variable[4] | High and scalable |
| Purity | Variable; often contains related phenolic impurities[4] | High purity (>98%) achievable and consistent |
| Potential Impurities | Flavonoids, other caffeates, waxes, plant residues | Unreacted starting materials, solvents, catalyst residues[4] |
| Cost-Effectiveness | High due to complex extraction and purification[4] | Generally lower for large-scale production |
| Consistency | Batch-to-batch variation is common | High batch-to-batch consistency |
Table 2: Analytical Characterization Methods
| Technique | Purpose | Applicability |
| HPLC-DAD | Quantification and purity assessment[7] | Standard for both natural and synthetic forms |
| LC-MS/MS | High-sensitivity quantification and identification, especially in complex matrices (e.g., biological fluids)[4][8] | Essential for analyzing natural extracts and metabolic studies |
| NMR Spectroscopy | Definitive structure elucidation[9] | Used to confirm the identity and structure of the synthetic product |
| FTIR Spectroscopy | Identification of functional groups[10] | Characterization of the ester linkage and hydroxyl groups |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis[9] | Confirms molecular identity |
Biological Activity and Mechanism of Action
CAPE's biological effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][11]
The activity of a given CAPE sample—whether natural or synthetic—is fundamentally dependent on its purity and concentration. While a highly purified natural CAPE should theoretically exhibit identical activity to its synthetic counterpart, impure natural extracts may display confounding effects. Other bioactive compounds within the propolis extract could act synergistically or antagonistically, leading to results that are not attributable to CAPE alone. For reproducible and well-defined experimental outcomes, a high-purity, structurally verified compound is essential, a standard more readily met by synthetic CAPE.
CAPE exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling cascade. It has been shown to prevent the activation of upstream kinases like IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[11] This prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.
Experimental Protocols
For researchers aiming to compare CAPE sources or utilize CAPE in their studies, standardized protocols are crucial. Below are representative methodologies.
Protocol 1: General Method for Chemical Synthesis of CAPE (Esterification)
-
Reactant Preparation : Dissolve caffeic acid (1 equivalent) and phenethyl alcohol (1.2 equivalents) in a suitable solvent (e.g., toluene) in a round-bottom flask.
-
Catalyst Addition : Add an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Setup : Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Reflux : Heat the mixture to reflux (approx. 110-120°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure CAPE.
-
Characterization : Confirm the structure and purity of the synthetic CAPE using NMR, MS, and HPLC analysis.
Protocol 2: NF-κB Luciferase Reporter Assay for Bioactivity Comparison
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media. Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
CAPE Treatment : After 24 hours of transfection, pre-treat the cells with various concentrations of natural CAPE extract and high-purity synthetic CAPE (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation : Induce NF-κB activation by treating the cells with an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.
-
Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition for each CAPE concentration relative to the stimulated control. Compare the dose-response curves and IC₅₀ values for the natural and synthetic CAPE samples.
Conclusion and Recommendations
The choice between natural and synthetic CAPE hinges on the specific requirements of the research.
-
For Mechanistic Studies : When elucidating molecular mechanisms, investigating structure-activity relationships, or performing quantitative bioassays, high-purity synthetic CAPE is strongly recommended . Its well-defined nature ensures that observed effects are directly attributable to CAPE, providing the reproducibility and accuracy required for rigorous scientific inquiry.
-
For Phytochemical Research : Natural CAPE, as part of a propolis extract, is relevant for studies focused on the synergistic effects of multiple compounds within a natural product or for identifying novel bioactive components. However, any claims about CAPE's specific role must be confirmed using a pure standard.
-
For Drug Development : The path to clinical application and commercialization overwhelmingly favors a synthetic source. Synthetic production provides the scalability, batch-to-batch consistency, purity, and cost-effectiveness mandated by regulatory bodies and industrial manufacturing standards.
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAPE) Natural Sources, Analytical Procedures and Synthetic Approaches [proceedings.bas.bg]
- 3. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity and chemical synthesis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
A Comparative Guide to the Efficacy of Caffeic Acid Phenethyl Ester (CAPE) and Other Prominent Antioxidants
This guide provides a detailed comparison of the antioxidant efficacy of Caffeic Acid Phenethyl Ester (CAPE) against other well-characterized antioxidants, including Quercetin, Resveratrol, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol). The information is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data, detailed protocols, and visualization of relevant biological pathways and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the comparative antioxidant activities based on IC50 values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Antioxidant Compound | Assay | IC50 Value (in µM) | Reference |
| CAPE | DPPH | ~4.6 | [1] |
| Quercetin | DPPH | ~1.82 | [2] |
| ABTS | ~3.87 | [2] | |
| Resveratrol | DPPH | ~68.1 | [3] |
| ABTS | ~12.5 | [3] | |
| Vitamin C | DPPH | ~28.4 | [4] |
| ABTS | - | - | |
| Vitamin E (α-Tocopherol) | DPPH | ~99.5 | [5] |
| ORAC | 1,293 µmol TE/g | [6][7] |
Note: IC50 values can vary between studies due to differences in experimental conditions, solvents, and reaction times. The data presented is a synthesis from multiple sources for comparative purposes. Conversions from µg/mL to µM were performed using the respective molecular weights of the compounds.
Mechanistic Insights: The Nrf2 Signaling Pathway
Many antioxidants, including CAPE, exert their effects not only by directly scavenging reactive oxygen species (ROS) but also by upregulating the body's endogenous antioxidant defense systems.[8] A primary mechanism for this is the activation of the Keap1-Nrf2 signaling pathway.[8]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds like CAPE, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway.[8]
Caption: Activation of the Nrf2-ARE antioxidant pathway.
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (e.g., CAPE, Quercetin) and a positive control (e.g., Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create a series of dilutions from the stock solution to determine the IC50 value.[10]
-
Reaction Setup:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells.
-
Prepare a blank control containing only the solvent and the DPPH solution.[11]
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the sample concentrations and determine the IC50 value from the curve.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution.[12]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate buffer (PBS)
-
Test compounds and a positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.[13]
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
Reaction Setup:
-
Add a small volume of the sample (e.g., 50 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3 mL).[14]
-
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[13][14]
-
Measurement: Measure the absorbance at 734 nm.[13]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[15][16]
Materials:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (a water-soluble Vitamin E analog, used as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a series of Trolox standards in the phosphate buffer.[17]
-
Reaction Setup:
-
In a 96-well black plate, add 150 µL of the fluorescein solution to each well.
-
Add 25 µL of the sample, Trolox standard, or a buffer blank to the appropriate wells.[18]
-
-
Incubation: Incubate the plate at 37°C for approximately 30 minutes.[18]
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence kinetically at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.[18]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the blank's AUC from the sample's AUC.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.[19]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing the antioxidant activity of different compounds using an in vitro method like the DPPH assay.
Caption: General workflow for an in-vitro antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. inabj.org [inabj.org]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to Caffeic Acid Phenethyl Ester and Other NF-κB Inhibitors
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and infection. It plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[1][2] Consequently, dysregulation of the NF-κB pathway is implicated in a wide array of chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2][3] This has made the pathway a highly attractive target for therapeutic intervention.
Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticarcinogenic properties, largely attributed to its ability to modulate NF-κB activity.[4] This guide provides an objective comparison of CAPE with other widely used, synthetic NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132. The comparison focuses on their mechanisms of action, inhibitory potency supported by experimental data, and the methodologies used to evaluate their efficacy.
Mechanism of Action: A Fork in the Pathway
The canonical NF-κB pathway is held in a latent state in the cytoplasm, where the NF-κB dimer (typically p65/p50) is bound to an inhibitory protein, IκBα. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[5][7]
Different inhibitors target distinct steps in this cascade.
-
This compound (CAPE): CAPE exhibits a multi-faceted inhibitory mechanism. Some studies show it prevents the phosphorylation and subsequent degradation of IκBα by inhibiting the IKK complex.[8] However, a more distinct mechanism reported is its ability to directly block the DNA binding of the p65 subunit of NF-κB to its consensus sequence in the nucleus, without necessarily affecting IκBα degradation.[4][9] This specificity is a key advantage, as it does not affect the DNA binding of other transcription factors like AP-1 or Oct-1.[4]
-
BAY 11-7082: This compound is widely recognized as an irreversible inhibitor of the IKK complex. It specifically inhibits the TNF-α-induced phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[10][11][12] Its mechanism involves the covalent modification of cysteine residues on target proteins.[3]
-
Parthenolide: A sesquiterpene lactone derived from the feverfew plant, Parthenolide also primarily targets the IKK complex, preventing IκBα phosphorylation and degradation.[13][14] Some evidence suggests it may also directly alkylate a cysteine residue on the p65 subunit, thereby inhibiting its DNA binding capability, similar to one of CAPE's proposed mechanisms.[13]
-
MG132: Unlike the others, MG132 is a potent, reversible, and selective peptide-aldehyde inhibitor of the 26S proteasome.[15][16] By blocking proteasome activity, it prevents the degradation of ubiquitinated IκBα.[6] This stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively blocking the entire downstream signaling cascade.[7][15]
Caption: NF-κB signaling pathway and points of inhibitor intervention.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. However, it is important to note that these values can vary significantly depending on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay performed.
| Inhibitor | Target/Assay | IC50 | Cell Type / Conditions | Stimulus | Citation |
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | WEHI-231 B lymphoma cells | TNF-α | [10] |
| BAY 11-7082 | Cell Proliferation | 4.23 nM (72h) | HGC27 Gastric Cancer Cells | Basal | [11] |
| BAY 11-7082 | Cell Proliferation | 5.88 nM (72h) | MKN45 Gastric Cancer Cells | Basal | [11] |
| CAPE | NF-κB Activation | ~10 µg/mL (~35 µM) | Jurkat T cells | TNF-α | [4] |
| CAPE | IKKα/β Phosphorylation | ~20 µM | Human CD4+ T cells | PMA + Ionomycin | [8] |
| Parthenolide | NF-κB Reporter Assay | ~5 µM | 293T cells | LPS | [17] |
| MG132 | Proteasome Activity | Low nM range | In vitro | - | [18] |
| MG132 | NF-κB Activation | ~5-10 µM | Various cell lines | TNF-α | [6][7] |
Note: IC50 values are highly context-dependent and should be interpreted with caution. The values presented are drawn from the cited literature to provide a general basis for comparison.
Experimental Protocols
The following sections detail the standard methodologies used to quantify NF-κB inhibition.
NF-κB DNA Binding Activity: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a classical technique used to detect the specific binding of proteins (like NF-κB) to a labeled DNA probe.[19] A reduction in the shifted band upon treatment with an inhibitor indicates decreased NF-κB DNA binding activity.[20]
Protocol:
-
Nuclear Extract Preparation:
-
Culture cells to ~80-90% confluency and treat with the inhibitor for a specified time before stimulating with an NF-κB activator (e.g., TNF-α, LPS) for 30-60 minutes.[21]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a non-ionic detergent like NP-40).
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer and collect the supernatant containing the nuclear proteins.[22] Determine protein concentration using a Bradford or BCA assay.
-
-
Probe Labeling and Annealing:
-
Synthesize complementary single-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label one oligo with a non-radioactive tag (e.g., biotin or a fluorophore like IRDye® 700) or a radioactive isotope (γ-³²P ATP).[23]
-
Anneal the labeled and unlabeled strands by heating to 95-100°C and then slowly cooling to room temperature.[22]
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (5-10 µg), a binding buffer (containing Tris-HCl, MgCl2, EDTA, DTT, glycerol), and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Add the labeled probe and incubate at room temperature for 15-30 minutes.[22]
-
For competition controls, add a 100-fold excess of unlabeled "cold" probe to a parallel reaction.[8]
-
-
Gel Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage.[24]
-
Transfer the DNA-protein complexes to a nylon membrane (for biotin/³²P) or image the gel directly (for fluorophores).
-
Detect the signal using streptavidin-HRP and chemiluminescence (for biotin) or autoradiography (for ³²P).[23]
-
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
NF-κB Transcriptional Activity: Luciferase Reporter Assay
This is a highly sensitive quantitative method to measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[25]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a 96-well plate.[26]
-
Transfect the cells with the NF-κB luciferase reporter plasmid. Often, a second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to serve as an internal control for transfection efficiency and cell viability.[27]
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for ~15 minutes with gentle shaking to lyse the cells.[27]
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-injection luminometer. The first injection adds the firefly luciferase substrate (luciferin), and the first signal is read.[27]
-
The second injection adds the Renilla luciferase substrate (coelenterazine), and the second signal is read.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.
-
Caption: Workflow for NF-κB Dual-Luciferase Reporter Assay.
Protein Phosphorylation and Degradation: Western Blot
Western blotting is used to detect changes in the levels of specific proteins in the NF-κB pathway, such as the phosphorylation of IκBα (p-IκBα) and p65 (p-p65), or the total amount of IκBα.[29][30]
Protocol:
-
Sample Preparation:
-
Treat cells as described for EMSA.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[30]
-
Determine protein concentration for equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65) overnight at 4°C.[8][31]
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Caption: Workflow for Western Blot Analysis.
Inflammatory Cytokine Production: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of NF-κB-regulated pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), into the cell culture supernatant.[32][33]
Protocol:
-
Sample Collection:
-
Culture cells (e.g., macrophages, PBMCs) and treat with inhibitors and stimuli as previously described.
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant. Centrifuge to remove any cells or debris.
-
-
Sandwich ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight.[32][34]
-
Wash the plate and block non-specific binding sites.
-
Add standards (known concentrations of recombinant cytokine) and the collected cell culture supernatants to the wells. Incubate for ~2 hours.
-
Wash the plate to remove unbound proteins.
-
Add a biotinylated detection antibody specific to a different epitope on the cytokine. Incubate for 1-2 hours.[32]
-
Wash the plate and add an enzyme conjugate like Streptavidin-HRP. Incubate for 30 minutes.[34]
-
-
Detection and Quantification:
-
Wash the plate thoroughly.
-
Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[34]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.
-
Caption: Workflow for Sandwich ELISA.
Conclusion
This compound (CAPE) stands out as a potent natural inhibitor of the NF-κB pathway with a compelling, multi-targeted mechanism of action that includes both upstream (IKK) and downstream (p65 DNA binding) events.[4][8] This contrasts with inhibitors like BAY 11-7082 and Parthenolide, which primarily target the IKK complex, and MG132, which acts on the proteasome.[7][12][13] The specificity of CAPE in inhibiting NF-κB's DNA binding without affecting other transcription factors is a significant advantage for targeted research.[4] While the in vitro potency of CAPE is comparable to other inhibitors, the choice of an appropriate inhibitor ultimately depends on the specific research question, the cellular context, and the desired point of intervention within the NF-κB signaling cascade. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess and compare the efficacy of these and other novel NF-κB inhibitors.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 3. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.upenn.edu [med.upenn.edu]
- 23. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 24. licorbio.com [licorbio.com]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. gut.bmj.com [gut.bmj.com]
- 32. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. biovendor.com [biovendor.com]
Validating the Anticancer Effects of Caffeic Acid Phenethyl Ester (CAPE) in Xenograft Models: A Comparative Guide
Caffeic acid phenethyl ester (CAPE), a bioactive component derived from honeybee propolis, has garnered significant attention for its diverse pharmacological properties, including potent anticancer activities.[1][2] Numerous preclinical studies have demonstrated its ability to inhibit tumor growth across various cancer types. This guide provides a comparative analysis of CAPE's anticancer effects in xenograft models, presenting key quantitative data, detailed experimental protocols, and an overview of the molecular signaling pathways involved.
Quantitative Efficacy of CAPE in Xenograft Models
The in vivo antitumor efficacy of CAPE has been validated in several studies using different cancer cell line xenografts. The data consistently shows a significant reduction in tumor growth upon CAPE administration. The tables below summarize the quantitative outcomes from key studies.
Table 1: CAPE Efficacy in Bladder and Breast Cancer Xenografts
| Cancer Type | Cell Line | Animal Model | CAPE Dosage & Route | Key Findings | Reference |
| Bladder Carcinoma | HT1376 | Athymic Nude Mice | 10 mg/kg/day (i.p.) | 53% reduction in tumor size; 48% reduction in tumor weight after 2 weeks.[3][4] | [3][4] |
| Breast Cancer (ER+) | MCF-7 | Female Nude Mice | 50 nmol/mouse/day (Oral) | ~60% decrease in tumor volume.[1] | [1] |
| Breast Cancer (TNBC) | MDA-MB-231 | Female Nude Mice | 10 nmol/mouse/day (Oral) | More sensitive to CAPE than MCF-7, achieving significant tumor inhibition at a lower dose.[1][5] | [1][5] |
i.p. = intraperitoneal; ER+ = Estrogen Receptor Positive; TNBC = Triple-Negative Breast Cancer
Table 2: CAPE Efficacy in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | CAPE Dosage & Route | Key Findings | Reference |
| Prostate Cancer | PC-3 | Nude Mice | Intraperitoneal injection | Reduced metastasis in a tail vein injection model.[6] | [6] |
| Human Fibrosarcoma | HT1080 | Nude Mice | Intraperitoneal injection or gavage | Significant tumor suppression. A CAPE-γ Cyclodextrin complex showed stronger activity.[7] | [7] |
| Triple-Negative Breast Cancer | TNBC cells | Nude Mice | Not specified | Significantly inhibited tumor growth.[8] | [8] |
Experimental Protocols
Reproducibility in preclinical studies is paramount. Below are detailed methodologies from the cited research for establishing and evaluating cancer xenograft models treated with CAPE.
The overall process for conducting a xenograft study to evaluate an anticancer compound like CAPE follows a standardized workflow, from cell culture to data analysis.
Caption: Generalized workflow for a subcutaneous xenograft study.
-
Animal Model : Athymic male nude mice were used.
-
Cell Preparation and Inoculation : Human bladder carcinoma HT1376 cells were cultured and harvested. Mice were subcutaneously injected with these cells.
-
Tumor Growth : Tumors were allowed to grow until they reached a volume of approximately 75 mm³.
-
Treatment : On day 13 post-inoculation, mice were randomly divided into two groups (n=6 each):
-
Vehicle Group : Received intraperitoneal (i.p.) injections of 0.1% DMSO in PBS.
-
CAPE Group : Received i.p. injections of CAPE at a dose of 10 mg/kg.
-
-
Dosing Schedule : Injections were administered once daily, for 5 days per week.
-
Endpoint and Analysis : After two weeks of treatment, mice were sacrificed. Tumors were collected, photographed, weighed, and measured. Tumor lysates were prepared for immunoblotting and RT-qPCR assays to analyze protein and mRNA expressions of target genes.[3][4]
-
Animal Model : Female nude mice were used.
-
Cell Preparation and Inoculation : MDA-MB-231 or MCF-7 cells were prepared in a 1:1 mixture of Matrigel and medium. This suspension was subcutaneously injected into the flanks of the mice.
-
Treatment : Two days prior to cell inoculation and continuing throughout the study, mice were fed with either a control diet or a diet containing CAPE.
-
Dosing : CAPE was administered at varying doses, with 10 nmol/mouse/day being most effective for MDA-231 xenografts and 50 nmol/mouse/day for MCF-7 xenografts.[1][5]
-
Monitoring : Tumor volume and mouse body weight were monitored regularly throughout the experimental period.
Signaling Pathways Modulated by CAPE
CAPE exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and metastasis.
A primary mechanism of CAPE is the potent inhibition of the Nuclear Factor kappa B (NF-κB) transcription factor.[1][9][10] In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. CAPE blocks NF-κB activation, leading to decreased expression of anti-apoptotic genes and increased sensitivity to cell death.[1]
Caption: CAPE-mediated inhibition of the NF-κB signaling pathway.
In prostate cancer, CAPE has been shown to suppress metastasis by altering Wnt signaling.[6] It induces the non-canonical Wnt receptor ROR2 while suppressing the canonical, β-catenin-dependent pathway, which is often associated with cancer progression. This dual action helps to reduce cell migration and invasion.[6]
Caption: Dual modulation of Wnt signaling pathways by CAPE.
In bladder carcinoma cells, CAPE induces the expression of Growth Differentiation Factor 15 (GDF15), a known tumor suppressor in this cancer type.[3][4] The upregulation of GDF15, mediated through the activation of MAPK pathways (ERK, JNK, p38), leads to increased expression of downstream targets like NDRG1 and maspin, which inhibit cell proliferation and invasion.[3][4]
Caption: CAPE upregulates GDF15 signaling in bladder cancer.
A recent study in triple-negative breast cancer (TNBC) revealed that CAPE activates AMP-activated protein kinase (AMPK) and promotes the nuclear translocation of the transcription factor Foxo3.[8] This signaling cascade inhibits cell growth and induces a form of iron-dependent cell death known as ferroptosis, highlighting a novel mechanism for CAPE's anticancer activity.[8]
Caption: CAPE induces ferroptosis via the AMPK/Foxo3 pathway.
References
- 1. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the growth of bladder carcinoma cells by upregulating growth differentiation factor 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characterization and Enhancement of Anticancer Activity of this compound by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (CAPE) derived from propolis, a honeybee product, inhibits growth of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
A Comparative Analysis of the Bioactivity of Caffeic Acid Phenethyl Ester (CAPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE), a natural compound derived from propolis, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] This has spurred the development of numerous CAPE derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the bioactivity of selected CAPE derivatives, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents.
Comparative Bioactivity of CAPE Derivatives
The bioactivity of CAPE and its derivatives has been evaluated across various experimental models. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of CAPE and Its Derivatives
The cytotoxic effects of CAPE and its derivatives have been extensively studied in a range of cancer cell lines. The data below highlights the variability in potency based on the cell line and the specific chemical modifications of the CAPE structure.
| Compound | Cell Line | IC50 (µM) | Reference |
| CAPE | MDA-MB-231 (Breast Cancer) | 27.84 (24h), 15.83 (48h) | [1] |
| SAS (Oral Squamous Carcinoma) | 42.6 ± 4.3 | [2] | |
| U87 (Glioblastoma) | 48.2 | [3] | |
| T98G (Glioblastoma) | 55.1 | [3] | |
| LN229 (Glioblastoma) | 62.3 | [3] | |
| Caffeic Acid (CA) | MDA-MB-231 (Breast Cancer) | >10,000 (24h), >1000 (48h) | [1] |
| Oxadiazole Derivative 1 | U87 (Glioblastoma) | 40.2 | [3] |
| T98G (Glioblastoma) | 42.5 | [3] | |
| LN229 (Glioblastoma) | 45.8 | [3] | |
| Oxadiazole Derivative 5 | U87 (Glioblastoma) | 35.1 | [3] |
| T98G (Glioblastoma) | 34.4 | [3] | |
| LN229 (Glioblastoma) | 37.9 | [3] | |
| Caffeamide Derivative 26G | SAS (Oral Squamous Carcinoma) | 38.2 ± 2.1 | [4] |
| Caffeamide Derivative 36M | SAS (Oral Squamous Carcinoma) | 55.1 ± 3.7 | [4] |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay methodology.
Table 2: Antioxidant Activity of CAPE and a Derivative
The antioxidant capacity of CAPE and its derivatives is a key contributor to their protective effects. The following table presents a comparison of the free radical scavenging activity of CAPE and a derivative.
| Compound | Antioxidant Assay | IC50 (µM) | Reference |
| CAPE | DPPH Radical Scavenging | 16.5 | [5] |
| Derivative 17 | DPPH Radical Scavenging | 18.5 | [5] |
Note: Different antioxidant assays (e.g., DPPH, ABTS, FRAP) measure different aspects of antioxidant activity, and results can vary.[6][7][8][9]
Signaling Pathways Modulated by CAPE Derivatives
CAPE and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation, oxidative stress response, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[10] CAPE is a well-documented inhibitor of NF-κB activation.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by CAPE derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response, protecting cells from oxidative stress.[13] CAPE and some of its derivatives are known to activate the Nrf2 pathway.[14][15]
Caption: Activation of the Nrf2 antioxidant response pathway by CAPE derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of chemical compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CAPE derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB Activation
Western blotting is a widely used technique to detect specific proteins in a sample.[19][20][21][22][23] To assess NF-κB activation, the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of p65, are measured.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CAPE derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IκBα, anti-p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Nrf2 Activation Assay
Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1).[24][25]
Procedure (using a reporter gene assay):
-
Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Cell Seeding and Treatment: Plate the cells and treat them with the CAPE derivatives.
-
Incubation: Incubate the cells for a specified period to allow for Nrf2 activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of Nrf2 activation.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative bioactivity screening of CAPE derivatives.
Caption: General workflow for screening and evaluating CAPE derivatives.
This guide provides a foundational overview for the comparative analysis of CAPE derivatives. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued exploration of these compounds holds promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Comparison of Two Components of Propolis: Caffeic Acid (CA) and this compound (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of this compound (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Cross-Validation of Caffeic Acid Phenethyl Ester's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Caffeic acid phenethyl ester (CAPE) and its well-researched alternatives: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The information presented is collated from numerous preclinical studies to assist in the evaluation and selection of potential therapeutic agents for neurodegenerative diseases. This guide is intended for an audience with a professional background in neuroscience, pharmacology, and drug development.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective activities of CAPE and its alternatives.
In Vitro Neuroprotection Data
This table presents data from cell-based assays, highlighting the direct effects of the compounds on neuronal survival and viability under various neurotoxic insults.
| Compound | Concentration | Cell Line | Insult | Outcome | % Change | Citation |
| CAPE | 50 µM, 100 µM | OV7 | Paclitaxel | Reduced Cell Viability | Significant | [1] |
| 2.5 µM | PC12, C6 | - | Neuronal Differentiation | >50% | [2] | |
| 40 µM | Primary Astrocytes | - | Decreased Cell Viability | Significant | [3] | |
| Resveratrol | 0.1, 1, 10 µM | Primary Neuronal Cultures | OGD/reperfusion | Reduced Cell Death | Concentration-dependent | [4][5][6] |
| 5, 10, 20 µM | HT22 | Glutamate | Increased HO1 expression | Concentration-dependent | [6] | |
| Curcumin | 25 µM | Cortical Neurons | Glucose Oxidase | Increased Cell Viability | Significant | [7] |
| EGCG | 10 µM | Neuronal Cells | Amyloid-β | Increased Cell Viability | Significant | [8] |
| 100 µM | N27 | 6-OHDA | Reduced ROS level | Significant | [9] | |
| 0.1 µM | Primary Human Neurons | LPS | Reduced Neurocytotoxicity | Significant | [10] |
In Vivo Neuroprotection Data: Animal Models of Neurodegeneration
This table summarizes findings from animal studies, providing insights into the systemic effects of these compounds on cognitive function, neuronal loss, and key pathological markers.
| Compound | Dosage | Animal Model | Key Outcomes | Quantitative Results | Citation |
| CAPE | - | Spinal Cord Injury | Superior to methylprednisolone in preventing apoptosis | - | [11] |
| Resveratrol | 680 µg/kg (with Valproate) | Mouse (MCAO) | Reduced Infarct Volume | 57.8% to 32.8% | [12] |
| 20 mg/kg | Rat (Parkinson's) | Increased antioxidant capability, Decreased ROS | Significant | [13] | |
| 30 mg/kg | Rat (Ischemia/Reperfusion) | Decreased Infarct Volume | Significant | [14] | |
| Curcumin | 100 mg/kg, 200 mg/kg | Mouse (Neurodegeneration) | Reduced MDA, TNF-α, IL-6; Increased SOD, GSH | MDA: 5.8 to 4.0/3.2 nmol/mg, TNF-α: 45.6 to 30.2/20.5 pg/mg, IL-6: 35.4 to 22.5/15.0 pg/mg, SOD: 6.2 to 9.0/11.0 U/mg, GSH: 3.5 to 6.2/7.5 µg/mg | [15] |
| 50 ml/kg | Rat (Parkinson's) | Decreased MDA, Increased GPx | MDA: 1.39 to 0.89 nmol/mg, GPx: 3.85 to 4.9 µg/g | [16] | |
| EGCG | 10 mg/kg | Rat (Parkinson's) | Decreased TNF-α, Preserved neurons | Significant | [13] |
| 2, 10 mg/kg | Mouse (Parkinson's) | Protected against dopamine decrease | Significant | [17] | |
| 50 mg/kg | Mouse (Alzheimer's) | Reduced soluble Aβ1-42 levels | Significant | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data tables are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours under conditions appropriate for the cell line to allow for cell attachment and recovery.
-
Compound Treatment: Add the desired concentrations of the test compounds (CAPE, Resveratrol, Curcumin, EGCG) to the wells. Include a vehicle control.
-
Incubation with Compound: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT Reagent to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the Detergent Reagent to each well.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Reading: Record the absorbance at 570 nm using a plate reader.[18]
Western Blot for Nrf2 and HO-1 Expression
This protocol is used to detect and quantify the expression levels of specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells or tissues in lysis buffer and quantify the protein concentration using a protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Morris Water Maze for Spatial Learning and Memory
This behavioral test is widely used to study spatial learning and memory in rodents.[13][15]
Apparatus:
-
A large circular pool (90-100 cm in diameter) filled with opaque water (using non-toxic white paint or non-fat dry milk).
-
An escape platform submerged 1 cm below the water surface.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Training):
-
Place the animal into the pool facing the wall at one of the four designated start locations (North, South, East, West).
-
Allow the animal to swim freely to find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds).
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to observe the spatial cues.
-
Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days). The start location should be varied for each trial.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for a set duration (e.g., 60 seconds).
-
Record and analyze the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
TUNEL Assay for Apoptosis in Brain Tissue
This method is used for detecting DNA fragmentation, which is a hallmark of apoptosis.[16]
Materials:
-
Paraffin-embedded brain sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Add the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
Washing: Wash the sections with PBS.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the sections with an anti-fade mounting medium.
-
Visualization and Analysis: Observe the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will be stained blue with DAPI. Quantify the number of TUNEL-positive cells relative to the total number of cells.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of CAPE and its alternatives are mediated through the modulation of several key signaling pathways involved in cellular stress response, inflammation, and survival.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including Heme oxygenase-1 (HO-1).
-
CAPE, Curcumin, and Resveratrol have all been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense mechanisms and protecting neurons from oxidative damage.[5]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines.
-
CAPE, Curcumin, Resveratrol, and EGCG exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators that contribute to neurodegeneration.
Caption: Inhibition of the pro-inflammatory NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.
-
CAPE and Resveratrol have been demonstrated to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic processes and the promotion of neuronal survival.
Caption: Activation of the pro-survival PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for screening and validating the neuroprotective effects of candidate compounds.
Caption: General workflow for neuroprotective compound evaluation.
Conclusion
This compound (CAPE) demonstrates significant neuroprotective properties, comparable to other well-studied polyphenols such as Resveratrol, Curcumin, and EGCG. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases.
The data presented in this guide highlights the potential of all four compounds, with each exhibiting distinct profiles of efficacy in various experimental models. The choice of a lead compound for further development will likely depend on the specific pathological mechanisms being targeted. This comparative guide serves as a valuable resource for researchers to make informed decisions in the early stages of drug discovery and development for neuroprotective therapies. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these natural compounds.
References
- 1. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of this compound (CAPE) as a Potent Neurodifferentiating Natural Compound That Improves Cognitive and Physiological Functions in Animal Models of Neurodegenerative Diseases [frontiersin.org]
- 3. This compound attenuates nuclear factor-κB-mediated inflammatory responses in Müller cells and protects against retinal ganglion cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040167217A1 - Neuroprotective effects of polyphenolic compounds - Google Patents [patents.google.com]
- 6. Frontiers | Novel prospectives of Paeonia lactiflora root extract as a natural modulator of LPS-induced inflammation and collagen I synthesis in skin and oral gingival cells [frontiersin.org]
- 7. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. e-century.us [e-century.us]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 6-Hydroxydopamine-Induced Neurotoxicity in Rat Model of Parkinson’s Disease: Is Reversed via Anti-Oxidative Activities of Curcumin and Aerobic Exercise Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Epigallocatechin-3-O-Gallate, Chlorogenic Acid, Resveratrol, and Curcumin on Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Curcumin nanoparticles alleviate brain mitochondrial dysfunction and cellular senescence in γ-irradiated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Caffeic Acid Phenethyl Ester (CAPE): A Comparative Analysis of its Anti-Cancer, Antioxidant, Anti-Inflammatory, and Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Caffeic Acid Phenethyl Ester's Performance with Supporting Experimental Data.
This compound (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of published findings on CAPE's efficacy in key therapeutic areas, including its anti-cancer, antioxidant, anti-inflammatory, and neuroprotective effects. The data presented is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and for professionals involved in drug development.
Anti-Cancer Activity: A Potent Inhibitor of Cancer Cell Proliferation
CAPE has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined in numerous studies. Below is a comparative table summarizing the IC50 values of CAPE in several cancer cell lines.
| Cell Line | Cancer Type | IC50 of CAPE (µM) | Reference |
| MCF-7 | Breast Cancer | 5.0 - 28.35 | [1][2] |
| MDA-MB-231 | Breast Cancer | 14.08 - 24.12 | [3][4] |
| A549 | Lung Cancer | ~100 | [1] |
| PC-3 | Prostate Cancer | 20.0 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative activity of CAPE is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
CAPE Treatment: Cells are treated with various concentrations of CAPE and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow for Assessing CAPE's Anti-Cancer Activity
Caption: Workflow of the MTT assay to determine the anti-cancer activity of CAPE.
Antioxidant Activity: A Potent Scavenger of Free Radicals
CAPE exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds.
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| CAPE | 16.5 - 40.08 | [6] |
| Ascorbic Acid (Vitamin C) | 4.97 - 24.34 | [6][7] |
| Trolox | 2.34 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of CAPE (or a standard antioxidant) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Anti-Inflammatory Effects: Inhibition of Key Inflammatory Mediators
CAPE has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Inhibition of Nitric Oxide Production
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CAPE effectively inhibits the production of nitric oxide, a key inflammatory mediator.
| Compound | Inhibition of NO Production IC50 (µM) | Cell Line | Reference |
| CAPE | 7.4 | RAW 264.7 | [8] |
| L-NMMA (Positive Control) | ~22.2 | RAW 264.7 | [9] |
Experimental Protocol: Nitric Oxide Assay (Griess Test)
-
Cell Culture and Stimulation: RAW 264.7 macrophages are cultured and stimulated with LPS in the presence or absence of various concentrations of CAPE.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent: The supernatant is mixed with Griess reagent.
-
Incubation: The mixture is incubated at room temperature to allow for color development.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Inhibition of the NF-κB Signaling Pathway
CAPE exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Inhibitory Effect of CAPE on the NF-κB Signaling Pathway
Caption: CAPE inhibits the NF-κB pathway by preventing IKK activation.
Experimental Workflow for Western Blot Analysis of NF-κB Pathway Proteins
Caption: Workflow for analyzing NF-κB pathway protein levels using Western Blot.
Neuroprotective Effects: Shielding Neurons from Damage
CAPE has demonstrated neuroprotective properties in various in vitro models of neurodegenerative diseases. One such model involves the use of MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons, to mimic Parkinson's disease.
| Cell Line | Treatment | Outcome | Reference |
| PC12 | MPP+ (neurotoxin) | Increased cell death | [10] |
| PC12 | MPP+ + CAPE | Increased cell viability, protection against MPP+-induced cell death | [10][11] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
-
Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured.
-
Treatment: Cells are pre-treated with different concentrations of CAPE for a specific duration, followed by exposure to MPP+.
-
Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by counting viable cells.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with CAPE and MPP+ to those treated with MPP+ alone.
References
- 1. Camptothecin suppresses nitric oxide biosynthesis in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (CAPE) protects PC12 cells from MPP+ toxicity by inducing the expression of neuron-typical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE): A Comparative Meta-Analysis of Preclinical Efficacy
A notable scarcity of human clinical trial data for Caffeic Acid Phenethyl Ester (CAPE) necessitates a meta-analysis of preclinical studies to evaluate its therapeutic potential. This guide provides a comprehensive comparison of CAPE's performance against various alternatives in preclinical models of cancer and inflammation, supported by experimental data and detailed methodologies.
This compound (CAPE) is a natural compound derived from honeybee propolis, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and anti-cancer properties.[1][2] While numerous preclinical studies have highlighted its potential, a comprehensive meta-analysis of human clinical trials is currently unavailable.[3] Therefore, this guide focuses on summarizing and comparing the significant findings from in vitro and in vivo animal studies to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of CAPE in Preclinical Cancer Models
CAPE has demonstrated significant anti-cancer effects across a variety of cancer cell lines and animal models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and prevention of tumor invasiveness.[3]
In Vitro Studies:
The cytotoxic and anti-proliferative effects of CAPE have been extensively evaluated in numerous cancer cell lines. The following table summarizes key quantitative data from these studies.
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Breast Cancer | MDA-MB-231 | 1-5 µM (with 1 nM Paclitaxel) | Dose-dependent decrease in cell viability | [4] |
| MCF-7 | 50 nmol/mouse/day (in vivo) | Inhibition of tumor growth | [4] | |
| Ovarian Cancer | OV7 | 50 µM & 100 µM | Cytotoxic effect | [5] |
| Oral Cancer | SAS | Not specified | Anticancer activity | [6] |
| Triple Negative Breast Cancer | MDA-MB 231 | 10, 30, 50 μM | Significant reduction in cell viability at 50 μM | [7] |
In Vivo Animal Studies:
Animal models provide crucial insights into the systemic efficacy and potential therapeutic applications of CAPE.
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Nude Mice | Human Breast Cancer (MCF-7 & MDA-MB-231 xenografts) | 10-50 nmol/day (oral) | Inhibition of tumor growth | [4] |
| Murine Model | Oral Candidiasis | 5 mg/kg | Antifungal and immunomodulatory effects | [8] |
| Rat Caries Model | Dental Caries | 0.16 mg/mL (in toothpaste) | Reduced caries severity | [9] |
Comparative Efficacy of CAPE in Preclinical Inflammation Models
CAPE is a potent inhibitor of key inflammatory pathways, particularly the NF-κB signaling cascade.[10] Its anti-inflammatory properties have been demonstrated in various in vitro and in vivo models.
In Vitro Studies:
| Cell Type | Inflammatory Stimulus | CAPE Concentration | Effect | Reference |
| Human Gingival Fibroblasts (HGF-1) | LPS, IFN-α | Not specified | Reduction in selected interleukins and adhesion molecules | [11] |
In Vivo Animal Studies:
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | DSS-induced Ulcerative Colitis | Not specified | Reduced inflammation and histopathological scores | [12] |
Signaling Pathways Modulated by CAPE
The therapeutic effects of CAPE are attributed to its ability to modulate multiple critical signaling pathways involved in cell growth, survival, and inflammation.
Figure 1: CAPE's modulation of key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of CAPE on the viability of cancer cells.
-
Method: Ovarian cancer cells (OV7) were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of CAPE (50 µM and 100 µM) and/or Paclitaxel (10 nM) for 6, 12, and 24 hours. Following treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability.[5]
-
Data Analysis: Cell viability was expressed as a percentage of the control group. Statistical significance was determined using appropriate tests (e.g., ANOVA).[5]
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Nude Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CAPE.
-
Method: Human breast cancer cells (MCF-7 or MDA-MB-231) were inoculated into nude mice. Two days prior to inoculation and for the duration of the study (45-60 days), mice were fed a diet containing CAPE (10 or 50 nmol/mouse/day). Tumor growth was monitored and measured regularly.[4]
-
Data Analysis: Tumor volume was calculated and compared between the CAPE-treated and control groups. Statistical analysis was performed to determine the significance of tumor growth inhibition.[4]
Figure 3: Experimental workflow for the in vivo xenograft model.
Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for further investigation as a therapeutic agent for cancer and inflammatory diseases. Its ability to modulate key signaling pathways and its efficacy in various in vitro and in vivo models provide a solid foundation for future clinical trials. However, it is crucial to underscore that the findings from these preclinical studies may not directly translate to human outcomes. Rigorous, well-designed clinical trials are imperative to establish the safety and efficacy of CAPE in human populations. This guide serves as a comprehensive resource for researchers to build upon the existing preclinical evidence and advance the clinical development of this promising natural compound.
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Therapeutic Cancer Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antimicrobial Potential of CAPE and Caffeamide Derivatives against Oral Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Evaluation of CAPE Derivatives as Ferroptosis Inducers in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Anti-Biofilm Efficacy of this compound (CAPE) In Vitro and a Murine Model of Oral Candidiasis [frontiersin.org]
- 9. Caries Control by CAPE Toothpaste: In Vitro, In Vivo, and In Situ Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CAPE and Resveratrol for Researchers and Drug Development Professionals
An in-depth analysis of the antioxidant, anti-inflammatory, and anticancer properties of Caffeic Acid Phenethyl Ester (CAPE) and Resveratrol, supported by experimental data and detailed protocols.
In the realm of natural compounds with significant therapeutic potential, this compound (CAPE) and Resveratrol stand out for their well-documented biological activities. Both polyphenolic compounds have garnered considerable interest within the scientific community for their potent antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive head-to-head comparison of CAPE and Resveratrol, presenting quantitative experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways they modulate.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison of the efficacy of CAPE and Resveratrol, the following tables summarize their reported IC50 values from various in vitro studies. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are crucial for evaluating their relative potency.
Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| CAPE | 1.1 | |
| Resveratrol | 14.1 |
Note: Lower IC50 values indicate greater antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects of CAPE and Resveratrol are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as lipoxygenase (LOX) and cyclooxygenase (COX).
| Compound | 5-Lipoxygenase Inhibition IC50 (µM) | Reference |
| CAPE | 1.0 | |
| Resveratrol | 4.5 |
| Compound | Cyclooxygenase (COX) Activity Inhibition IC50 (µM) | Reference |
| Resveratrol | 35 (COX-1), 0.057 (PGE2 production in neuronal cells) |
Anticancer Activity
The anticancer potential of CAPE and Resveratrol has been extensively studied in various cancer cell lines. The following table provides a comparison of their cytotoxic effects on the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | Antiproliferative Activity IC50 (µM) | Reference |
| CAPE | MDA-MB-231 | 11.69 (72h) | |
| Resveratrol | MCF-7 | 131.00 (24h) | |
| Resveratrol | MDA-MB-231 | 144 (24h) | |
| Resveratrol | MCF-7 | 238 (24h) | |
| Resveratrol | MDA-MB-231 | 306.00 (24h) |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used.
Mechanisms of Action: A Look at the Signaling Pathways
Both CAPE and Resveratrol exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is critical for their development as therapeutic agents.
CAPE Signaling Pathways
CAPE is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It has also been shown to activate the AMP-activated protein kinase (AMPK) and Forkhead box protein O3 (Foxo3) signaling pathways, leading to growth inhibition and ferroptosis in triple-negative breast cancer.
// Nodes CAPE [label="CAPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_p65_p50 [label="NF-κB (p65/p50)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκB", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_IkB [label="NF-κB/IκB Complex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Foxo3 [label="Foxo3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Inhibition [label="Growth Inhibition", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CAPE -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; IKK -> IkB [label="Phosphorylates", color="#202124", fontcolor="#202124"]; IkB -> NFkB_IkB [style=dashed, arrowhead=none]; NFkB_p65_p50 -> NFkB_IkB [style=dashed, arrowhead=none]; NFkB_IkB -> NFkB_p65_p50 [label="Releases", color="#202124", fontcolor="#202124"]; NFkB_p65_p50 -> Nucleus [label="Translocates to", color="#202124", fontcolor="#202124"]; Nucleus -> Inflammatory_Genes [label="Induces", color="#EA4335", fontcolor="#202124"];
CAPE -> AMPK [label="Activates", color="#34A853", fontcolor="#202124"]; AMPK -> Foxo3 [label="Activates", color="#34A853", fontcolor="#202124"]; Foxo3 -> Growth_Inhibition; Foxo3 -> Ferroptosis; } .end_dot
Figure 1. CAPE's modulation of NF-κB and AMPK/Foxo3 signaling pathways.
Resveratrol Signaling Pathways
Resveratrol's multifaceted effects are mediated through its interaction with a wide array of signaling molecules. It is a potent activator of Sirtuin 1 (SIRT1), a protein associated with longevity and metabolic regulation. Resveratrol also inhibits the NF-κB and JAK/STAT signaling pathways, thereby reducing inflammation. Furthermore, it modulates pathways involved in antioxidant defense, such as the Nrf2/ARE pathway.
// Nodes Resveratrol [label="Resveratrol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Biogenesis [label="Mitochondrial\nBiogenesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant\nEnzymes", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Resveratrol -> SIRT1 [label="Activates", color="#34A853", fontcolor="#202124"]; Resveratrol -> AMPK [label="Activates", color="#34A853", fontcolor="#202124"]; SIRT1 -> PGC1a [label="Deacetylates", color="#202124", fontcolor="#202124"]; AMPK -> PGC1a [label="Activates", color="#202124", fontcolor="#202124"]; PGC1a -> Mitochondrial_Biogenesis; Resveratrol -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Resveratrol -> JAK_STAT [label="Inhibits", color="#EA4335", fontcolor="#202124"]; NFkB -> Inflammation; JAK_STAT -> Inflammation; Resveratrol -> Nrf2 [label="Activates", color="#FBBC05", fontcolor="#202124"]; Nrf2 -> ARE [label="Binds to", color="#202124", fontcolor="#202124"]; ARE -> Antioxidant_Enzymes [label="Induces", color="#FBBC05", fontcolor="#202124"]; } .end_dot
Figure 2. Key signaling pathways modulated by Resveratrol.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed protocols for the key in vitro assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging activity of antioxidants.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare DPPH solution\n(e.g., 0.1 mM in methanol)\nand test compound dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix DPPH solution with\ntest compound or standard\n(e.g., ascorbic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in the dark\n(e.g., 30 minutes at room temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance at 517 nm\nusing a spectrophotometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate percentage of\nscavenging activity and IC50 value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Mix; Mix -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; } .end_dot
Figure 3. Workflow for the DPPH radical scavenging assay.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (CAPE or Resveratrol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (CAPE or Resveratrol) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This assay measures the activity of nitric oxide synthase by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysates with L-arginine (the substrate for NOS) and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
After the incubation period, the reaction is stopped.
-
The amount of nitrite produced is measured using the Griess reagent, which involves a diazotization reaction.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.
-
Nitrite reacts with the Griess reagent to form a purple azo compound.
-
The absorbance of the colored product is measured spectrophotometrically at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
NOS activity is expressed as the amount of nitrite produced per unit of time per milligram of protein.
Conclusion
Both CAPE and Resveratrol demonstrate significant potential as therapeutic agents due to their potent antioxidant, anti-inflammatory, and anticancer properties. The quantitative data presented in this guide suggests that CAPE may possess stronger antioxidant and 5-lipoxygenase inhibitory activities compared to Resveratrol. In the context of anticancer activity against the tested breast cancer cell lines, the available data indicates that the efficacy of both compounds is cell-line dependent, with IC50 values varying significantly.
The distinct mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB, AMPK, and SIRT1, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate and compare the biological activities of these promising natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to more definitively elucidate the relative potencies of CAPE and Resveratrol across a broader range of biological assays.
The Synergistic Power of Caffeic Acid Phenethyl Ester: A Comparative Guide for Drug Development
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent antioxidant, anti-inflammatory, neuroprotective, and antineoplastic properties.[1][2] While its efficacy as a standalone agent is well-documented, emerging research highlights its remarkable potential to work synergistically with conventional therapeutic drugs. This synergism can lead to enhanced efficacy, reduced drug dosages, and potentially mitigated side effects, offering a promising avenue for the development of novel combination therapies.
This guide provides a comparative analysis of the synergistic effects of CAPE when combined with other drugs across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantifying Synergy: The Combination Index
To objectively assess the nature of a drug interaction, the Chou-Talalay method is widely employed. This method calculates a Combination Index (CI) , a quantitative measure that defines synergism, additivity, or antagonism.[3][4]
-
Synergism (CI < 1): The effect of the drug combination is greater than the expected additive effect.
-
Additive Effect (CI = 1): The effect of the combination is equal to the sum of the effects of the individual drugs.
-
Antagonism (CI > 1): The effect of the combination is less than the expected additive effect.
Another common metric, particularly in antimicrobial studies, is the Fractional Inhibitory Concentration Index (FICI) , which is interpreted similarly to the CI. A FICI of ≤ 0.5 is typically considered synergistic.[5]
Synergistic Effects in Cancer Therapy
CAPE has been shown to enhance the efficacy of several conventional chemotherapeutic agents, overcoming drug resistance and augmenting cytotoxic effects in various cancer cell lines.
Quantitative Data: CAPE in Combination with Anticancer Drugs
| Combination | Cancer Model | Key Finding | Quantitative Result | Reference |
| CAPE + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) - H1299 & A549 cells | Additive growth inhibition | Treatment with IC50 of CAPE reduced the required Cisplatin dose to 1.25 µM (H1299) and 0.625 µM (A549) to achieve 60% cell survival repression. | [6] |
| CAPE + Cisplatin | Triple-Negative Breast Cancer (TNBC) - 4T1 & MDA-MB-468 cells | Synergistic inhibition of proliferation | Combination Index (CI) values were less than 1 across various concentrations, indicating synergy. | [7] |
| CAPE + Paclitaxel | Ovarian Cancer - OV7 cells | Increased cytotoxic effect | Co-administration of 10 nM Paclitaxel and 100 µM CAPE significantly increased cytotoxicity compared to Paclitaxel alone. The combination also increased the percentage of apoptotic cells. | [5][8] |
| CAPE + 5-Fluorouracil (5-FU) | Breast Cancer - MCF-7 cells | Synergistic cytotoxic effect | Combination Index (CI) = 0.5 at 24 hours. | [4] |
| CAPE + Withaferin-A | Ovarian & Cervical Cancer | Superior and selective toxicity to cancer cells | The combination showed enhanced potency compared to individual agents. | [9] |
| CAPE + Vinblastine | Prostate Cancer - PC-3 cells | Synergistic growth inhibition | The observed cell number (48.8%) was significantly lower than the expected additive effect (71.8%), yielding a synergy ratio of 1.5. | [10][11] |
| CAPE + Etoposide | Prostate Cancer - PC-3 cells | Antagonistic effect | The combination treatment resulted in less growth inhibition than expected from an additive effect. | [10][11] |
Signaling Pathways & Experimental Workflows
The synergistic anticancer activity of CAPE often involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Figure 1. CAPE and Cisplatin inhibit the PI3K/AKT pathway.[6][12]
Figure 2. CAPE and 5-FU induce apoptosis and inhibit pyrimidine synthesis.[4]
Experimental Protocols
-
Cell Lines: Human non-small cell lung cancer lines H1299 and A549.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of CAPE and Cisplatin, both alone and in combination, for 24, 48, 72, and 96 hours.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated. The synergistic or additive effect was determined by comparing the viability of cells treated with the combination to those treated with single agents.[6][12]
-
Cell Lines: Ovarian cancer lines OV7, HTB78, and CRL1572.
-
Treatment: Cells were cultured in 96-well plates and treated with CAPE (50 µM or 100 µM), Paclitaxel (10 nM), or a combination of both for 24, 48, and 72 hours.
-
Assay: Apoptosis was quantified using the Cell Death Detection ELISAPLUS kit, which measures cytoplasmic histone-associated DNA fragments (nucleosomes).
-
Data Analysis: Absorbance was read at 405 nm. The enrichment of nucleosomes in the cytoplasm of treated cells was calculated relative to untreated control cells, providing a quantitative measure of apoptosis.[5][8]
Synergistic Effects in Antimicrobial Therapy
CAPE and its derivatives demonstrate significant potential in combating microbial infections, particularly by enhancing the activity of conventional antifungal and antibacterial agents against resistant strains.
Quantitative Data: CAPE in Combination with Antimicrobial Drugs
| Combination | Microorganism | Key Finding | Quantitative Result | Reference |
| CAPE + Fluconazole (FLC) | FLC-Resistant Candida albicans | Synergistic antifungal activity | FICI values ranged from 0.033 to 0.25, indicating strong synergy. | [5] |
| Propyl Caffeate (CAPE derivative) + Fluconazole (FLC) | Candida albicans (9 clinical isolates) | Synergistic antifungal activity | FICI values ranged from 0.06 to 0.5. The combination reduced the FLC MIC by up to 64-fold. | [6][13][14] |
| Propyl Caffeate (CAPE derivative) + Nystatin | Candida albicans (9 clinical isolates) | Synergistic antifungal activity | FICI values ranged from 0.13 to 0.5. | [6][13][14] |
| CAPE Derivative (36M) + Chlorhexidine (CHX) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic antibacterial effect | Combination Index (CI) < 0.3 (strong synergism) for 50 µM 36M + 0.25 µg/mL CHX. | [13] |
Experimental Protocols & Workflows
The standard method for evaluating antimicrobial synergy is the checkerboard microdilution assay, which allows for the testing of numerous concentration combinations simultaneously.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Neuroprotection Through Epigenetic Modulation by Combined Curcumin-Enriched Turmeric Extract and L-Ascorbic Acid in Oxidative Stress-Induced SH-SY5Y Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Carbenicillin and Gentamicin in Experimental Pseudomonas Bacteremia in Neutropenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Neuroprotection Through Epigenetic Modulation by Combined Curcumin-Enriched Turmeric Extract and L-Ascorbic Acid in Oxidative Stress-Induced SH-SY5Y Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergistically enhances the antifungal activity of fluconazole against resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal activity of caffeic acid derivative esters, and their synergism with fluconazole and nystatin against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical significance of in vitro synergism between antibiotics in gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. researchgate.net [researchgate.net]
Independent Verification of CAPE's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of Caffeic Acid Phenethyl Ester (CAPE) and its mechanism of action, supported by independently verifiable experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate informed decisions in research and development.
Comparative Analysis of Inhibitory Activity
This compound (CAPE) has been identified as a potent modulator of several key signaling pathways implicated in inflammation and cancer, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), and modulation of the Akt pathway. To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of CAPE and other well-established inhibitors targeting these pathways.
| Inhibitor | Target Pathway | IC50 Value (µM) | Cell Line/System | Citation |
| CAPE | NF-κB | ~5-10 | Mouse RAW264.7 Macrophages | [1] |
| Parthenolide | NF-κB | Not explicitly stated, but effective at inhibiting IκBα degradation | Bronchial epithelial cell lines | [2] |
| Curcumin | NF-κB | 18.2 ± 3.9 | RAW264.7 cells (luciferase assay) | [3] |
| Inhibitor | Target Pathway | IC50 Value (µM) | Cell Line/System | Citation |
| CAPE | STAT3 (Cell Viability) | 23.8 ± 0.7 | HEp2 laryngeal carcinoma cells | [4][5] |
| JSI-124 (Cucurbitacin I) | STAT3 Phosphorylation | ~0.5 | A549 human lung adenocarcinoma cells | [6] |
| Stattic | STAT3 SH2 Domain Binding | 5.1 | Cell-free assay | [7] |
| Inhibitor | Target Pathway | IC50 Value (µM) | Cell Line/System | Citation |
| CAPE | Akt (Cell Proliferation) | 0.68 | LNCaP 104-S prostate cancer cells | [3] |
| LY294002 | PI3K/Akt | 1.4 | In vitro kinase assay | [8] |
| Wortmannin | PI3K/Akt | 0.003 (3 nM) | Cell-free assay | [9] |
Detailed Experimental Protocols
To ensure the reproducibility and independent verification of the findings presented, detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated Protein Detection (p-p65, p-STAT3, p-Akt)
This protocol outlines the general procedure for detecting the phosphorylated, active forms of key signaling proteins.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest (e.g., CAPE, alternative inhibitors) for the desired time and concentration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-STAT3, or anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total p65, total STAT3, or total Akt).[5][10][11]
NF-κB and STAT3 Luciferase Reporter Assays
These assays quantify the transcriptional activity of NF-κB and STAT3.
a. Cell Transfection and Treatment:
-
Seed cells in a multi-well plate.
-
Transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with NF-κB or STAT3 response elements. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
After transfection, treat the cells with the test compounds (CAPE or alternatives) and a known activator of the respective pathway (e.g., TNF-α for NF-κB, IL-6 for STAT3).[12]
b. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
If a control plasmid was used, add the Renilla luciferase substrate and measure the luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[4][10]
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by CAPE and the points of inhibition.
Caption: CAPE inhibits the NF-κB signaling pathway.
Caption: CAPE inhibits the STAT3 signaling pathway.
References
- 1. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation of HEp2 Cells by Regulating Stat3/Plk1 Pathway and Inducing S Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Proliferation of HEp2 Cells by Regulating Stat3/Plk1 Pathway and Inducing S Phase Arrest [jstage.jst.go.jp]
- 6. CAPE- p NO2 Inhibited the Growth and Metastasis of Triple-Negative Breast Cancer via the EGFR/STAT3/Akt/E-Cadherin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ameliorates Calcification by Inhibiting Activation of the AKT/NF-κB/NLRP3 Inflammasome Pathway in Human Aortic Valve Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition of STAT3 and DNA repair in palbociclib-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Caffeic Acid Phenethyl Ester (CAPE) Synthesis: Evaluating Reproducibility and Efficiency
Caffeic Acid Phenethyl Ester (CAPE), a key bioactive component of propolis, has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects.[1][2] As research into its therapeutic potential expands, the need for reliable and reproducible synthesis methods becomes paramount. This guide provides a comparative analysis of common CAPE synthesis strategies, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Comparison of CAPE Synthesis Methods
The synthesis of CAPE can be broadly categorized into chemical and enzymatic methods. Each approach presents a unique set of advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. The reproducibility of a given method is inherently linked to these factors. Generally, well-defined chemical syntheses with purified reagents and optimized conditions, and enzymatic syntheses under controlled temperature and pH, tend to offer higher reproducibility.
| Synthesis Method | Key Reagents & Catalysts | Solvent | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Chemical Synthesis | ||||||
| Direct Esterification | Caffeic acid, Phenethyl alcohol, SOCl₂ | Nitrobenzene | High | 2 hours | Simple, high conversion with appropriate catalyst.[3] | Traditional acid catalysts give low yields; SOCl₂ is corrosive.[3] |
| Acyl Chloride Method | Caffeic acid, Thionyl chloride, Phenethyl alcohol | Dry atmosphere | ~46% | Short | Mild conditions, high yield.[3] | Acylating agent is corrosive and causes environmental pollution.[3] |
| Reaction with β-Phenyl Ethyl Bromide | Caffeic acid, β-Phenyl ethyl bromide, NaOH | Hexamethylphosphoramide (HMPA) | 70% | 1 hour (mixing) + reaction time | Mild conditions.[1] | HMPA is a hazardous solvent. |
| Witting Reaction | 3,4-Dihydroxy benzaldehyde, Triphenylphosphine derivative | CHCl₃ and 1,4-dioxane | 71% | Short | Mild conditions, high yield.[1] | Triphenylphosphine is expensive and can cause pollution.[1] |
| One-Pot Method | 3,4-Dihydroxy benzaldehyde, Malonic acid, Phenethyl alcohol | Toluene | 68.9% | Not specified | Mild conditions, simple operation, high yield and purity.[1] | May involve multiple steps within the "one-pot" framework. |
| Microwave-Assisted Synthesis | 3, 4-dihydroxy benzaldehyde, Phenylethyl acetate, Organic base | Protic organic solvent | >85% | 1-2 hours | Simple, one-step, low cost, high yield.[4] | Requires specialized microwave equipment. |
| Enzymatic Synthesis | ||||||
| Lipase-Catalyzed Esterification | Caffeic acid, Phenethyl alcohol, Lipase (e.g., Novozym 435) | Isooctane | >70% - 96.6% | 24 hours | Mild conditions, high specificity, environmentally friendly.[5][6] | Can be time-consuming, potential for enzyme inhibition.[1] |
| Lipase in Deep Eutectic Solvents (DES) | Caffeic acid, Phenethyl alcohol, Lipase, Choline chloride-based DES | DES | ~17.5% - 21.34% | 24 hours | "Green" solvent system, non-toxic.[5] | Modest yields compared to other methods.[5] |
| Lipase in Ionic Liquids (ILs) | Caffeic acid, Phenethyl alcohol, Lipase | Ionic Liquids | High (up to 96.6% conversion) | Not specified | "Green" solvent, can enhance enzyme stability and activity.[5][7] | High cost of ionic liquids. |
Experimental Protocols
General Chemical Synthesis: Acyl Chloride Method
This method involves the conversion of caffeic acid to its more reactive acyl chloride, followed by esterification with phenethyl alcohol.
Materials:
-
Caffeic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Phenethyl alcohol
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous dichloromethane (DCM) or similar solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protect the hydroxyl groups of caffeic acid, for example, by acetylation using acetic anhydride.[8]
-
Dissolve the protected caffeic acid in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride and stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy).[8]
-
Remove the excess solvent and acylating agent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and add phenethyl alcohol.
-
Stir the reaction mixture until the esterification is complete.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Deprotect the hydroxyl groups, for instance, by base-induced de-O-acetylation.[9]
-
Purify the crude CAPE using column chromatography or recrystallization to obtain the pure product.[8]
Enzymatic Synthesis: Lipase-Catalyzed Esterification in Organic Solvent
This protocol utilizes a commercially available immobilized lipase, such as Novozym 435, to catalyze the esterification in a non-polar organic solvent.
Materials:
-
Caffeic acid (CA)
-
2-Phenylethanol (PE)
-
Immobilized Lipase (e.g., Novozym 435 or A. niger lipase)
-
Isooctane or another suitable organic solvent
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a screw-capped glass tube, accurately weigh caffeic acid and 2-phenylethanol. The molar ratio of CA to PE can significantly influence the yield and should be optimized (e.g., 1:92).[5][6]
-
Add a pre-weighed amount of the immobilized lipase (e.g., 50 mg).[5]
-
Add the organic solvent (e.g., isooctane).
-
If required, add molecular sieves to remove the water produced during the esterification, which can inhibit the enzyme.[1]
-
Seal the tube and place it in an incubator shaker at a controlled temperature (e.g., 70-80 °C) for a specified duration (e.g., 24 hours).[5]
-
After the reaction, separate the enzyme from the reaction mixture by filtration.
-
The solvent can be removed under reduced pressure.
-
The product (CAPE) can be quantified and analyzed using High-Performance Liquid Chromatography (HPLC).[2]
Visualizing Workflows and Pathways
CAPE Synthesis via Acyl Chloride Method
The following diagram illustrates the key steps in a common chemical synthesis route for CAPE, which involves the protection of hydroxyl groups, formation of an acyl chloride intermediate, esterification, and final deprotection.
Caption: A typical multi-step chemical synthesis workflow for CAPE.
CAPE's Role in the NF-κB Signaling Pathway
CAPE is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[2][10] The diagram below outlines this inhibitory action.
Caption: CAPE's inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102746152A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. “One Pot” Enzymatic Synthesis of this compound in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Caffeic Acid Phenethyl Ester (CAPE): A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds such as Caffeic Acid Phenethyl Ester (CAPE). This guide provides essential, step-by-step procedures for the proper disposal of CAPE, aligning with general laboratory safety protocols and regulatory guidelines.
This compound (CAPE) is a bioactive compound known for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] While it is a valuable tool in research, proper handling and disposal are crucial to mitigate any potential risks to personnel and the environment. According to safety data sheets (SDS), CAPE can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4][5] One source also indicates it may be harmful if swallowed.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[5] All handling of CAPE, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Step-by-Step Disposal Procedures for this compound
The proper disposal of CAPE depends on its form (e.g., pure compound, in solution, or as contaminated material). The following procedures are based on general principles of laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
Solid CAPE Waste: Unused or expired pure CAPE should be treated as chemical waste. Do not mix it with other solid wastes unless they are compatible.
-
CAPE Solutions: Solutions containing CAPE should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams should be kept separate. Aqueous solutions of CAPE should also be collected in a designated container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing boats that are contaminated with CAPE should be collected in a designated, clearly labeled hazardous waste container. Sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6]
2. Container Management:
-
All waste containers must be chemically compatible with the waste they are holding.[7][8] For CAPE and its solutions, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Containers must be in good condition, with no leaks or cracks, and must have a secure, leak-proof lid.[7]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and the approximate concentration and quantity.
3. Storage of CAPE Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel and near the point of generation.
-
Ensure that incompatible chemicals are segregated to prevent accidental reactions.[7] CAPE is known to be incompatible with strong oxidizing agents.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9]
4. Disposal of Spills:
-
In the event of a small spill of solid CAPE, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[5]
-
Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. Collect all cleanup materials as hazardous waste.
5. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of CAPE or its solutions down the drain or in the regular trash.[7] This is to prevent environmental contamination and potential harm to aquatic life.
Quantitative Data Summary
| Parameter | Guideline | Regulation Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | 40 CFR 262.15 |
| SAA Acute Hazardous Waste Volume Limit | Up to 1 quart of acute hazardous waste | 40 CFR 262.15 |
| Waste Removal from Academic Labs | Every 12 months | EPA Subpart K[9] |
Experimental Protocol: Decontamination of Glassware Contaminated with CAPE
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which CAPE is soluble (e.g., ethanol, methanol, or acetone). Collect all rinsate as hazardous waste.
-
Washing: Wash the rinsed glassware with laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Workflow for the proper segregation and disposal of CAPE waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Protective Agent against Nephrotoxicity and/or Oxidative Kidney Damage: A Detailed Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lab Waste Disposal: Safety & Regulations Explained [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
